MAGE-3 (271-279)
Description
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H79N13O10/c1-29(2)23-39(63-46(69)36(54)25-33-15-9-8-10-16-33)49(72)64-41(26-34-27-58-37-18-12-11-17-35(34)37)47(70)59-28-43(67)66-22-14-20-42(66)51(74)61-38(19-13-21-57-53(55)56)48(71)60-32(7)45(68)62-40(24-30(3)4)50(73)65-44(31(5)6)52(75)76/h8-12,15-18,27,29-32,36,38-42,44,58H,13-14,19-26,28,54H2,1-7H3,(H,59,70)(H,60,71)(H,61,74)(H,62,68)(H,63,69)(H,64,72)(H,65,73)(H,75,76)(H4,55,56,57)/t32-,36-,38-,39-,40-,41-,42-,44-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGCYSRGXCORLN-RJXLGPPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H79N13O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352946 | |
| Record name | L-Valine, L-phenylalanyl-L-leucyl-L-tryptophylglycyl-L-prolyl-L-arginyl-L-alanyl-L-leucyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1058.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160295-81-8 | |
| Record name | L-Valine, L-phenylalanyl-L-leucyl-L-tryptophylglycyl-L-prolyl-L-arginyl-L-alanyl-L-leucyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
MAGE-3 (271-279): A Technical Guide to a Prominent Tumor-Associated Antigen
Affiliation: Google Research
Abstract
The Melanoma-Associated Antigen 3 (MAGE-A3) is a member of the cancer-testis antigen (CTA) family, characterized by its expression in a variety of human tumors and its highly restricted presence in normal tissues, primarily the testis.[1][2] This tumor-selective expression profile makes MAGE-A3 an attractive target for cancer immunotherapy. This technical guide focuses on the specific peptide epitope MAGE-3 (271-279), a nonamer with the amino acid sequence Phe-Leu-Trp-Gly-Pro-Arg-Ala-Leu-Val (FLWGPRALV).[3] This peptide is presented by the Human Leukocyte Antigen (HLA)-A*0201 molecule and can be recognized by cytotoxic T lymphocytes (CTLs), initiating a targeted anti-tumor immune response.[4] We provide an in-depth overview of its antigen processing, HLA binding, immunogenicity, and the experimental protocols used for its study, intended for researchers, scientists, and professionals in drug development.
Introduction to MAGE-3 (271-279)
The MAGE-3 gene is expressed in a high percentage of various malignancies, including melanoma, hepatocellular carcinoma (HCC), and non-small cell lung cancer, but is silent in most normal adult tissues.[1][5] This differential expression provides a therapeutic window for immunotherapies designed to target MAGE-3-expressing cancer cells while sparing healthy tissue.
The MAGE-3 (271-279) peptide, also referred to as MAGE-A3:271-279, is a well-characterized CTL epitope derived from the MAGE-A3 protein.[1] Its ability to bind to HLA-A*0201, a common allele in diverse populations, makes it a relevant target for a significant number of patients.[1] The core principle behind its use in immunotherapy is that presentation of this peptide on the surface of a tumor cell can trigger recognition and lysis by peptide-specific CD8+ T cells.
Antigen Processing and Presentation
The generation and presentation of the MAGE-3 (271-279) epitope follow the classical MHC class I pathway. This multi-step process is crucial for the epitope's availability for T-cell recognition.
-
Protein Degradation: The full-length MAGE-A3 protein, located in the cytoplasm of the tumor cell, is targeted for degradation. The proteasome, a multi-catalytic protease complex, cleaves the protein into smaller peptide fragments.
-
Peptide Transport: Peptides of suitable length (typically 8-10 amino acids) are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).
-
MHC Loading: Within the ER, the peptide is loaded onto a newly synthesized HLA-A*0201 molecule. This peptide-MHC complex is stabilized by a peptide-loading complex, which includes chaperones like calreticulin (B1178941) and tapasin.
-
Cell Surface Presentation: The stable peptide-MHC complex is then transported to the cell surface via the Golgi apparatus, where it is displayed for surveillance by circulating CD8+ T cells.
A critical factor influencing the immunogenicity of this epitope is the efficiency of proteasomal processing. Studies have shown that the generation of the precise C-terminus of the MAGE-3 (271-279) peptide (Val at position 279) can be inefficient in some tumor cells. This may lead to a low density of the specific peptide-MHC complex on the tumor surface, potentially falling below the threshold required for effective T-cell recognition, even when the full-length MAGE-A3 protein is expressed.[1][6]
Immunogenicity and T-Cell Recognition
The presence of circulating T cells capable of recognizing the MAGE-3 (271-279) epitope is a prerequisite for a successful immunotherapy. The frequency of these specific T-cell precursors in the peripheral blood is typically very low.
Spontaneous CD8+ T-cell responses to this peptide have been detected in patients with hepatocellular carcinoma.[5] In one study, functional IFN-γ producing T cells specific for MAGE-3 (271-279) were detected in 30.8% of HLA-A2+/MAGE-A3+ HCC patients after in-vitro expansion.[5] However, the frequency of these precursor cells is often below the limit of direct ex vivo detection (<0.01%).[5] More sensitive techniques have estimated the precursor frequency in healthy individuals to be in the range of 4 to 17 x 10⁻⁷ of the total CD8+ T-cell population.[7]
While CTLs generated against MAGE-3 (271-279) can efficiently lyse target cells pulsed with the synthetic peptide, their ability to recognize and kill tumor cells endogenously expressing the MAGE-A3 protein can be variable.[1] This discrepancy is often attributed to the low density of the presented epitope on the tumor cell surface, as mentioned previously.[1][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the immunogenicity of the MAGE-3 (271-279) peptide.
Table 1: T-Cell Precursor Frequency
| Population | T-Cell Subpopulation | Frequency | Citation(s) |
|---|---|---|---|
| Healthy Donors | CD8+ T-Cells | 4 - 17 x 10⁻⁷ | [7] |
| HCC Patients | Peripheral Blood Mononuclear Cells (PBMCs) | < 0.01% (Direct ex vivo) |[5] |
Table 2: T-Cell Reactivity and Recognition
| Parameter | Cell Type / Condition | Result | Citation(s) |
|---|---|---|---|
| CTL Activation | T-cells transduced with MAGE-3 (271-279) TCR | Recognition of T2 cells pulsed with ≥ 0.1 ng/mL peptide | [8] |
| Patient Response | HLA-A2+/MAGE-A3+ HCC Patients | 30.8% (8/26) showed IFN-γ producing CD8+ T-cells after in-vitro expansion | [5] |
| Tumor Lysis | MAGE-A3 (271-279) specific CTLs | Readily lysed peptide-pulsed target cells | [1] |
| Tumor Lysis | MAGE-A3 (271-279) specific CTLs | Often unable to recognize MAGE-A3 expressing melanoma lines |[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the MAGE-3 (271-279) antigen.
Generation of MAGE-3 (271-279)-Specific CTLs from PBMCs
This protocol describes the in-vitro stimulation and expansion of peptide-specific CTLs from peripheral blood mononuclear cells.
-
Isolate PBMCs: Isolate PBMCs from fresh, heparinized blood of an HLA-A*0201+ donor using Ficoll-Paque density gradient centrifugation.
-
Generate Dendritic Cells (DCs): Culture the plastic-adherent monocyte fraction of PBMCs in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 5-7 days to generate immature DCs.
-
Mature and Pulse DCs: Induce DC maturation by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE₂) for 24-48 hours. During the final 4 hours of maturation, pulse the DCs with the MAGE-3 (271-279) peptide (10 µg/mL).
-
Co-culture: Co-culture the non-adherent PBMC fraction (containing lymphocytes) with the peptide-pulsed, irradiated (to prevent proliferation) autologous DCs at a responder-to-stimulator ratio of 20:1.
-
Cytokine Support & Restimulation: Supplement the culture with IL-2 (e.g., 20 U/mL) and IL-7 (e.g., 10 ng/mL) after 2-3 days. Restimulate the cultures weekly with peptide-pulsed, irradiated autologous PBMCs or DCs.
-
Assess Specificity: After 2-3 rounds of stimulation, assess the specificity of the resulting T-cell line using methods described below, such as ELISPOT or cytotoxicity assays.
Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
This assay quantifies the ability of CTLs to lyse target cells.
-
Target Cell Labeling: Incubate target cells (e.g., T2 cells, which are TAP-deficient and can be easily loaded with exogenous peptides) with ⁵¹Cr-sodium chromate (B82759) for 1-2 hours at 37°C. Wash the cells thoroughly to remove unincorporated ⁵¹Cr.
-
Peptide Pulsing: Resuspend the labeled T2 cells and pulse with varying concentrations of the MAGE-3 (271-279) peptide (e.g., 0.1 nM to 1 µM) for 1 hour at 37°C. Use an irrelevant HLA-A2 binding peptide as a negative control.
-
Co-incubation: Plate the labeled and pulsed target cells in a 96-well U-bottom plate. Add the effector CTLs at various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Controls:
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells with a lysis buffer (e.g., 2% Triton X-100).
-
-
Incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4 hours at 37°C.
-
Measure Release: After incubation, centrifuge the plate again. Collect the supernatant from each well and measure the radioactivity using a gamma counter.
-
Calculate Specific Lysis:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
IFN-γ ELISPOT Assay for T-Cell Reactivity
This sensitive assay quantifies the number of antigen-specific, cytokine-secreting T cells.
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with sterile medium containing 10% FBS for at least 2 hours at 37°C to prevent non-specific binding.
-
Cell Plating: Add responder cells (the generated CTL line or PBMCs) to the wells. Add stimulator cells (e.g., peptide-pulsed T2 cells or autologous DCs) at an appropriate ratio.
-
Stimulation: Add the MAGE-3 (271-279) peptide to the experimental wells. Use no peptide and an irrelevant peptide as negative controls, and a mitogen like PHA as a positive control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. Do not disturb the plate during this time.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme & Substrate: Wash the plate and add streptavidin-alkaline phosphatase (or HRP). After another wash, add the substrate (e.g., BCIP/NBT).
-
Analysis: Stop the reaction by washing with water once spots have developed. Dry the plate and count the spots using an automated ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.
Conclusion and Future Directions
The MAGE-3 (271-279) peptide remains a significant tumor-associated antigen in the field of cancer immunotherapy due to its tumor-specific origin and presentation by the common HLA-A*0201 allele. While it has demonstrated the capacity to elicit specific CTL responses, challenges related to inefficient natural processing and low epitope density on tumor cells can limit its therapeutic efficacy.[1] Future research and drug development efforts may focus on strategies to overcome these limitations, such as:
-
Developing high-avidity T-cell receptors (TCRs) for use in adoptive cell therapies that can recognize lower densities of the presented peptide.[8]
-
Combination therapies that upregulate antigen processing and presentation machinery in tumor cells, for example, through the use of demethylating agents.[9]
-
Multi-antigen vaccine strategies that include MAGE-3 (271-279) alongside other tumor antigens to mitigate immune escape through antigen loss.
This guide provides a foundational understanding of the core biology and experimental evaluation of the MAGE-3 (271-279) epitope, serving as a resource for the continued development of targeted cancer immunotherapies.
References
- 1. Analysis of MAGE-3-specific cytolytic T lymphocytes in human leukocyte antigen-A2 melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MAGE-3 Antigen (271-279), human - Elabscience® [elabscience.com]
- 4. MAGE-3 (271-279) - 1 mg [anaspec.com]
- 5. Specific CD8+ T cell responses to HLA-A2 restricted MAGE-A3 p271–279 peptide in hepatocellular carcinoma patients without vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Estimation of the frequencies of anti-MAGE-3 cytolytic T-lymphocyte precursors in blood from individuals without cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A TCR Targeting the HLA-A*0201–Restricted Epitope of MAGE-A3 Recognizes Multiple Epitopes of the MAGE-A Antigen Superfamily in Several Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Expression and Immunogenicity of MAGE-3 and -6 in Upper Aerodigestive Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MAGE-A3 (271-279) in Melanoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The MAGE-A3 (Melanoma-Associated Antigen 3) protein, and specifically the peptide epitope spanning amino acids 271-279, has been a focal point of interest in the field of melanoma immunotherapy. As a cancer-testis antigen, MAGE-A3's expression is largely restricted to tumor cells and male germ cells, making it an attractive target for therapies designed to minimize off-tumor toxicities. This technical guide provides an in-depth analysis of the role of the MAGE-A3 (271-279) peptide in melanoma, summarizing key clinical trial data, detailing relevant experimental protocols, and illustrating the underlying biological pathways. Despite initial promise, large-scale clinical trials of MAGE-A3-targeted immunotherapies have not demonstrated significant clinical benefit in broad patient populations, leading to a re-evaluation of its utility as a standalone therapeutic target. This guide aims to provide the scientific community with a comprehensive resource to understand the complexities of targeting this antigen in melanoma.
MAGE-A3 as a Tumor Antigen in Melanoma
MAGE-A3 is a member of the MAGE-A family of cancer-testis antigens, which are typically silent in normal adult tissues but become aberrantly expressed in various malignancies, including melanoma.[1] MAGE-A3 expression is detected in a significant proportion of melanoma cases, with studies indicating that MAGE-A3 mRNA is present in approximately 62% of metastases.[2] However, the expression can be heterogeneous both within a single metastasis and between different metastatic sites in the same patient.[2]
The MAGE-A3 (271-279) peptide, with the amino acid sequence FLWGPRALV, is a key epitope recognized by cytotoxic T lymphocytes (CTLs) when presented by the human leukocyte antigen (HLA)-A2 molecule.[3] This specific recognition forms the basis for immunotherapeutic strategies aimed at eliciting a targeted anti-tumor immune response.
Clinical Trials of MAGE-A3 Immunotherapy
The most definitive clinical evaluation of a MAGE-A3 targeted therapy in melanoma was the Phase III DERMA (Double-blind, Randomized, placebo-controlled trial of MAGE-A3 immunotherapeutic as adjuvant therapy in patients with resected MAGE-A3-positive stage III melanoma) trial.[2][4]
The DERMA Phase III Trial (NCT00796445)
The DERMA trial was a large-scale study designed to assess the efficacy of an investigational MAGE-A3 immunotherapeutic (recombinant MAGE-A3 protein combined with the AS15 immunostimulant) in the adjuvant setting for patients with completely resected, MAGE-A3-positive, stage IIIB or IIIC melanoma.[2][4]
Table 1: Patient Demographics and Baseline Characteristics in the DERMA Trial [2][5]
| Characteristic | MAGE-A3 Immunotherapeutic (N=895) | Placebo (N=450) |
| Median Age (years) | 54.0 | 54.0 |
| Gender (Male) | 60% | 60% |
| ECOG Performance Status 0 | 93% | 93% |
| Disease Stage | ||
| Stage IIIB | 58% | 58% |
| Stage IIIC | 42% | 42% |
Table 2: Efficacy Outcomes in the DERMA Trial [2]
| Outcome | MAGE-A3 Immunotherapeutic | Placebo | Hazard Ratio (95% CI) | p-value |
| Median Disease-Free Survival (months) | 11.0 | 11.2 | 1.01 (0.88–1.17) | 0.86 |
The trial did not meet its primary endpoint of improving disease-free survival in the overall MAGE-A3-positive population.[2][6] These results led to the discontinuation of the development of this MAGE-A3 immunotherapeutic for melanoma.[2]
Table 3: Key Grade 3 or Worse Adverse Events in the DERMA Trial [2]
| Adverse Event | MAGE-A3 Immunotherapeutic (N=894) | Placebo (N=450) |
| Neoplasms | 4% | 4% |
| General disorders and administration site conditions | 3% | <1% |
| Infections and infestations | 2% | 2% |
Signaling Pathways Involving MAGE-A3
Recent research has uncovered the role of MAGE-A family proteins in cellular signaling pathways that contribute to tumorigenesis. MAGE-A3 can function as a component of an E3 ubiquitin ligase complex, influencing the stability of key regulatory proteins.
MAGE-A3-TRIM28-AMPK Pathway
MAGE-A3, in complex with Tripartite Motif Containing 28 (TRIM28), forms an E3 ubiquitin ligase that targets the catalytic α1 subunit of AMP-activated protein kinase (AMPK) for ubiquitination and subsequent proteasomal degradation.[7][8] AMPK is a critical sensor of cellular energy status, and its degradation by the MAGE-A3-TRIM28 complex disrupts metabolic homeostasis, promoting anabolic processes that support tumor growth.[7]
References
- 1. MAGE A3 antigen-specific cancer immunotherapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MAGE-A3 immunotherapeutic as adjuvant therapy for patients with resected, MAGE-A3-positive, stage III melanoma (DERMA): a double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gsk.com [gsk.com]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. GSK's Phase III study in melanoma fails co-primary endpoint - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. Preclinical evaluation of a MAGE-A3 vaccination utilizing the oncolytic Maraba virus currently in first-in-human trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of MAGE‐A3/6 by the CRL4‐DCAF12 ubiquitin ligase and nutrient availability - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MAGE-A3 Expression in Cancer and its Role as an Immunotherapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanoma-Associated Antigen (MAGE) family, particularly MAGE-A3, represents a class of cancer-testis antigens (CTAs) that have garnered significant interest in oncology.[1][2] These proteins are typically expressed in immune-privileged germ cells of the testis and placenta but are aberrantly re-expressed in various malignancies.[3][4][5] This tumor-specific expression pattern makes them highly attractive targets for cancer immunotherapy, minimizing the risk of on-target toxicity to healthy tissues.[1]
This guide focuses on the MAGE-A3 protein and its derivative peptide, MAGE-3 (271-279). This specific nonapeptide (FLWGPRALV) is a cytolytic T lymphocyte (CTL)-defined epitope presented by the human leukocyte antigen (HLA)-A2 molecule, making it a key target for T-cell based cancer therapies.[4][6][7] We will explore the expression of MAGE-A3 across different cancer types, detail the experimental protocols for its detection, and illustrate its associated signaling pathways.
MAGE-A3 Expression in Various Cancer Types
MAGE-A3 expression has been documented in a wide array of cancers, often correlating with poor clinical outcomes.[1][3] Its presence is linked to increased tumor growth, metastasis, and aggressive disease phenotypes.[3][5] The table below summarizes the quantitative expression of MAGE-A3 mRNA or protein across several major cancer types as reported in various studies.
| Cancer Type | Expression Frequency (%) | Method of Detection | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | 29.5% (Stage I), 49.5% (Stage II) | RT-PCR | [8] |
| Non-Small Cell Lung Cancer (NSCLC) | 57.9% (Protein), 76.3% (mRNA) | Immunohistochemistry, RT-PCR | [9] |
| Colorectal Cancer | 22.2% (Cell Lines), 31.6% (Adenocarcinoma Tissues) | Protein Analysis, mRNA Analysis | [10] |
| Colorectal Cancer | 28% (Tumor vs. Testis expression ratio >0.1%) | Quantitative RT-PCR | [11][12] |
| Gastric Cancer | 30% (Cell Lines), 25-28.6% (Tumor Tissues) | Protein Analysis, mRNA Analysis | [10] |
| Upper Aerodigestive Tract (UADT) Cancer | 47% (Sufficient for CTL recognition) | Quantitative RT-PCR | [13] |
| Cervical Cancer | Significantly higher than normal tissue | Quantitative RT-PCR, Immunohistochemistry | [1] |
| Bladder Cancer | Co-expression with MAGE-A4 observed | Immunohistochemistry | [14] |
| Breast Cancer | Associated with hormone receptor-negative status | Not specified | [3] |
| Melanoma | Frequently expressed | Not specified | [3][5] |
| Undifferentiated Pleomorphic Sarcoma (UPS) | High expression associated with worse survival | Immunohistochemistry, mRNA Analysis | [5] |
| Myxoid and Round Cell Liposarcoma | Detected at low levels in a minority of cases (2/8) | Quantitative RT-PCR | [15] |
Signaling Pathways Involving MAGE-A3
MAGE-A3 is not merely a passive tumor antigen; it actively contributes to oncogenesis by modulating key cellular signaling pathways that control cell survival, proliferation, and apoptosis.
MAGE-A3 and the KAP1/p53 Apoptotic Pathway
In cervical cancer, MAGE-A3 has been shown to interact with TRIM28/KAP1, a known corepressor of the tumor suppressor p53.[1] This interaction suppresses p53's transcriptional activity, thereby inhibiting the expression of pro-apoptotic genes like Bax and PUMA and cell cycle inhibitors like p21. This ultimately leads to decreased apoptosis and increased cell proliferation.[1]
MAGE-A3 inhibits apoptosis via the KAP1/p53 pathway.
MAGE-A3 and the PI3K/AKT Pathway
In gastric cancer, MAGE-A3 has been identified as a regulator of tumor stemness through the PI3K/AKT signaling pathway.[16] Activation of this pathway is a common event in many cancers, promoting cell growth, survival, and proliferation. MAGE-A3's influence on this pathway underscores its role in maintaining the cancer stem cell population, which is critical for tumor progression and recurrence.
MAGE-A3 promotes tumor stemness via the PI3K/AKT pathway.
Experimental Protocols for MAGE-A3 Detection
Accurate detection and quantification of MAGE-A3 expression in tumor samples are crucial for patient selection in clinical trials and for prognostic evaluation.[13][17] The primary methods employed are quantitative RT-PCR for mRNA expression and immunohistochemistry for protein expression.
General Experimental Workflow
The process of evaluating MAGE-A3 expression in patient samples follows a structured workflow, from tissue acquisition to data interpretation, which is essential for determining eligibility for targeted therapies.
Workflow for MAGE-A3 expression analysis in tumor samples.
Quantitative Real-Time RT-PCR (qRT-PCR) for MAGE-A3 mRNA
This method quantifies the level of MAGE-A3 messenger RNA (mRNA) in a tumor sample, providing a sensitive measure of gene expression.[13][17]
-
RNA Isolation : Total RNA is extracted from fresh-frozen or formalin-fixed paraffin-embedded (FFPE) tumor tissue using a suitable commercial kit (e.g., RNeasy kit).
-
RNA Quantification and Quality Control : The concentration and purity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop). RNA integrity is checked via gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis : 1-2 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.[18]
-
Real-Time PCR : The qRT-PCR reaction is performed using a real-time PCR system. The reaction mixture contains the cDNA template, MAGE-A3 specific primers, a fluorescent probe (e.g., TaqMan), and PCR master mix.[17][18]
-
Primers/Probe Design : Primers and probes must be designed to be highly specific for MAGE-A3, as there is high sequence homology with other MAGE-A family members like MAGE-A6.[17]
-
-
Data Analysis : The cycle threshold (Ct) values are used to determine the relative or absolute quantity of MAGE-A3 transcripts. Expression is often normalized to a housekeeping gene (e.g., GAPDH). A predefined expression threshold is used to classify a tumor as MAGE-A3 positive.[19]
Immunohistochemistry (IHC) for MAGE-A3 Protein
IHC allows for the visualization of MAGE-A3 protein expression within the tumor tissue, providing spatial context and information on the percentage of positive cells.[5][14]
-
Tissue Preparation : FFPE tumor tissue sections (4-5 µm thick) are mounted on charged glass slides.
-
Deparaffinization and Rehydration : Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval : Heat-induced epitope retrieval is performed by immersing slides in a retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker or water bath.
-
Blocking : Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block solution (e.g., normal goat serum).
-
Primary Antibody Incubation : Slides are incubated with a primary antibody specific to MAGE-A3 (e.g., rabbit polyclonal) at a predetermined optimal dilution (e.g., 1:10-1:50) for 1 hour at room temperature or overnight at 4°C.[20]
-
Secondary Antibody and Detection : Slides are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using a chromogen like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.[20]
-
Counterstaining and Mounting : Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, and mounted with a coverslip.
-
Scoring : A pathologist evaluates the slides, scoring for the percentage of positive tumor cells and the intensity of the staining (e.g., 1+, 2+, 3+). A sample is typically considered positive if a certain percentage of tumor cells (e.g., ≥10%) show moderate to strong (2-3+) staining.[19]
Flow Cytometry for Cellular MAGE-A3 Detection
Flow cytometry can be used to detect and quantify MAGE-A3 expression in single-cell suspensions, which is particularly useful for hematological malignancies or disaggregated solid tumors.
-
Cell Preparation : A single-cell suspension is prepared from the tissue or blood sample. Red blood cells are lysed if necessary.[21]
-
Surface Staining (Optional) : Cells are stained with antibodies against cell surface markers to identify specific cell populations of interest.
-
Fixation and Permeabilization : To allow the antibody to access the intracellular MAGE-A3 protein, cells are fixed (e.g., with paraformaldehyde) and then permeabilized (e.g., with saponin (B1150181) or methanol).
-
Intracellular Staining : The permeabilized cells are incubated with a MAGE-A3 specific antibody, often conjugated to a fluorophore (e.g., FITC, PE).[20]
-
Data Acquisition : The stained cells are analyzed on a flow cytometer.
-
Data Analysis : The data is analyzed to determine the percentage of MAGE-A3 positive cells within the gated population of interest by comparing to an isotype control.[22]
Conclusion
MAGE-A3 and its derived peptide MAGE-3 (271-279) are compelling targets for cancer immunotherapy due to their high tumor specificity and immunogenicity.[10] The aberrant expression of MAGE-A3 is prevalent across a multitude of cancers and is functionally involved in promoting key oncogenic pathways. Robust and standardized detection methods, such as qRT-PCR and IHC, are essential for identifying patients who may benefit from MAGE-A3-targeted therapies. As research continues to unravel the complexities of MAGE-A3's role in tumorigenesis, its potential as both a prognostic biomarker and a therapeutic target will be further solidified, paving the way for more personalized and effective cancer treatments.
References
- 1. MAGEA3 promotes proliferation and suppresses apoptosis in cervical cancer cells by inhibiting the KAP1/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The MAGE protein family and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MAGE-A3 Is a Clinically Relevant Target in Undifferentiated Pleomorphic Sarcoma/Myxofibrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Expression and Immunogenicity of MAGE-3 and -6 in Upper Aerodigestive Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cpcscientific.com [cpcscientific.com]
- 8. academic.oup.com [academic.oup.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. MAGE-A3 is highly expressed in a subset of colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative expression and immunogenicity of MAGE-3 and -6 in upper aerodigestive tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Expression of cancer-testis antigens MAGEA1, MAGEA3, ACRBP, PRAME, SSX2, and CTAG2 in myxoid and round cell liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MAGE-A3 regulates tumor stemness in gastric cancer through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a Quantitative Real-Time RT-PCR Assay for the Detection of MAGE-A3-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A TCR Targeting the HLA-A*0201–Restricted Epitope of MAGE-A3 Recognizes Multiple Epitopes of the MAGE-A Antigen Superfamily in Several Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. MAGEA3 Polyclonal Antibody (PA5-13152) [thermofisher.com]
- 21. research.pasteur.fr [research.pasteur.fr]
- 22. researchgate.net [researchgate.net]
The HLA-A2 Restricted Presentation of MAGE-3 (271-279): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles governing the presentation of the MAGE-3 (271-279) peptide by the human leukocyte antigen (HLA)-A2 molecule. This peptide, with the sequence FLWGPRALV, is a well-characterized tumor-associated antigen and a key target in cancer immunotherapy research. This document outlines the molecular pathway of its presentation, quantitative data on its immunogenicity, and detailed protocols for relevant experimental assays.
Data Presentation: Quantitative Analysis of MAGE-3 (271-279) Immunogenicity
The immunogenicity of the MAGE-3 (271-279) peptide is contingent on several factors, including its binding affinity to the HLA-A*02:01 molecule and the subsequent recognition by specific cytotoxic T lymphocytes (CTLs). While a precise IC50 value for peptide binding is not consistently reported across all studies, it is widely characterized as a high-affinity binder. The functional avidity of CTLs recognizing this peptide can be assessed through various quantitative assays.
| Parameter | Assay Type | Cell Line/System | Quantitative Readout | Reference |
| CTL Recognition | IFN-γ ELISPOT | SCCHN cell lines and peptide-pulsed T2 cells | Significant IFN-γ release at peptide concentrations of 10⁻⁸ M.[1] Correlation between MAGE-3 mRNA expression level and CTL recognition.[1][2] | [1][2] |
| CTL Cytotoxicity | Chromium-51 Release Assay | Peptide-pulsed T2 cells and MAGE-3 expressing tumor cells | Dose-dependent lysis of target cells by MAGE-3 (271-279)-specific CTLs. | [1] |
| Peptide Binding | T2 Cell Stabilization Assay | TAP-deficient T2 cells | Upregulation of HLA-A2 expression on T2 cells upon peptide pulsing, indicating peptide binding. | [3][4][5] |
| CTL Frequency | HLA-A2/MAGE-A3 p271-279 Tetramer Staining | Peripheral Blood Mononuclear Cells (PBMCs) from HCC patients | Detection of MAGE-A3 (271-279)-specific CD8+ T cells in 30.8% of HLA-A2+MAGE-A3+ patients after in vitro expansion. | [6] |
The Molecular Pathway of MAGE-3 (271-279) Presentation
The presentation of the MAGE-3 (271-279) peptide on the cell surface via HLA-A2 is a multi-step process that begins with the degradation of the MAGE-3 protein and culminates in the recognition by CD8+ T cells.
Proteasomal Processing
The intracellular MAGE-3 protein is first targeted for degradation by the proteasome. The generation of the precise C-terminus of the FLWGPRALV peptide is a critical step. Studies have shown that the standard proteasome can cleave within the peptide sequence, thereby destroying the epitope. However, the "intermediate" proteasome, which contains the β5i (LMP7) subunit, is more efficient at generating the correct C-terminal valine residue.[7] Interestingly, treatment of cells with proteasome inhibitors like lactacystin (B1674225) can paradoxically enhance the presentation of the MAGE-3 (271-279) peptide, suggesting that inhibition of certain proteasomal activities prevents the destruction of the epitope.[8]
TAP Transporter
Following its generation in the cytosol, the MAGE-3 (271-279) peptide, a nonamer (9 amino acids), is transported into the endoplasmic reticulum (ER) by the Transporter Associated with Antigen Processing (TAP). The TAP complex preferentially transports peptides that are 8-12 amino acids in length, making the MAGE-3 (271-279) peptide an ideal substrate.[2][9][10]
HLA-A2 Loading and Surface Expression
Within the ER, the MAGE-3 (271-279) peptide is loaded onto nascent HLA-A*02:01 molecules. This binding stabilizes the HLA-A2 heavy chain and β2-microglobulin complex. The stable peptide-MHC complex is then transported to the cell surface for presentation to CD8+ cytotoxic T lymphocytes.
Caption: Antigen processing and presentation pathway for MAGE-3 (271-279).
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the HLA-A2 restricted presentation of the MAGE-3 (271-279) peptide.
T2 Cell Peptide Binding Assay
This assay measures the ability of a peptide to bind to and stabilize HLA-A2 molecules on the surface of TAP-deficient T2 cells.
Materials:
-
T2 cells (ATCC® CRL-1992™)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Serum-free RPMI-1640 medium
-
MAGE-3 (271-279) peptide (FLWGPRALV) and a negative control peptide
-
Human β2-microglobulin
-
FITC- or PE-conjugated anti-human HLA-A2 antibody (e.g., clone BB7.2)
-
Phosphate Buffered Saline (PBS)
-
96-well round-bottom plates
-
Flow cytometer
Protocol:
-
Culture T2 cells in complete RPMI-1640 medium.
-
Harvest T2 cells and wash once with serum-free RPMI-1640.
-
Resuspend cells in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
In a 96-well plate, add 100 µL of the T2 cell suspension to each well.
-
Prepare serial dilutions of the MAGE-3 (271-279) peptide and a negative control peptide in serum-free RPMI-1640.
-
Add 100 µL of the peptide solutions to the respective wells. Include a "no peptide" control.
-
Add human β2-microglobulin to a final concentration of 1-3 µg/mL to all wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Wash the cells twice with cold PBS containing 1% BSA.
-
Resuspend the cells in 100 µL of PBS with 1% BSA and add the anti-HLA-A2 antibody at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with cold PBS with 1% BSA.
-
Resuspend the cells in 200 µL of PBS and acquire data on a flow cytometer.
-
Analyze the Mean Fluorescence Intensity (MFI) of HLA-A2 staining. An increase in MFI in the presence of the MAGE-3 peptide compared to the negative control indicates binding.[3][4][5]
Caption: Workflow for the T2 cell peptide binding assay.
Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
This assay quantifies the ability of CTLs to lyse target cells presenting the MAGE-3 (271-279) peptide.
Materials:
-
MAGE-3 (271-279)-specific CTL line (effector cells)
-
T2 cells or a MAGE-3 expressing, HLA-A2 positive tumor cell line (target cells)
-
Complete RPMI-1640 medium
-
Sodium Chromate (Na₂⁵¹CrO₄)
-
Fetal Bovine Serum (FBS)
-
96-well V-bottom plates
-
Gamma counter
Protocol:
-
Target Cell Labeling:
-
Resuspend 1 x 10^6 target cells in 100 µL of FBS.
-
Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing every 30 minutes.
-
Wash the labeled cells three times with complete medium to remove excess ⁵¹Cr.
-
Resuspend the cells at 1 x 10^5 cells/mL in complete medium.
-
-
Assay Setup:
-
Plate the effector cells in triplicate in a 96-well V-bottom plate at different effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
If using T2 cells as targets, pulse them with 1-10 µM MAGE-3 (271-279) peptide for 1 hour at 37°C before the assay.
-
Add 1 x 10^4 labeled target cells (100 µL) to each well.
-
Controls:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with 1% Triton X-100.
-
-
-
Incubation and Measurement:
-
Centrifuge the plate at 100 x g for 3 minutes to initiate cell contact.
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 500 x g for 10 minutes.
-
Carefully collect 100 µL of supernatant from each well and measure the radioactivity in a gamma counter.
-
-
Data Analysis:
Enzyme-Linked Immunospot (ELISPOT) Assay
This assay quantifies the frequency of MAGE-3 (271-279)-specific, IFN-γ-producing T cells.
Materials:
-
PVDF-membrane 96-well ELISPOT plates
-
Anti-human IFN-γ capture and biotinylated detection antibodies
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
PBMCs or isolated CD8+ T cells (effector cells)
-
T2 cells or dendritic cells (antigen-presenting cells - APCs)
-
MAGE-3 (271-279) peptide and a negative control peptide
-
Complete RPMI-1640 medium
-
Recombinant human IL-2
Protocol:
-
Plate Coating:
-
Pre-wet the ELISPOT plate with 35% ethanol (B145695) for 30 seconds, then wash with sterile water.
-
Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with complete medium for 2 hours at room temperature.
-
-
Cell Plating and Stimulation:
-
Wash the plate and add 2 x 10^5 PBMCs or 1 x 10^5 CD8+ T cells per well.
-
Add APCs (e.g., 2 x 10^4 T2 cells) pulsed with the MAGE-3 (271-279) peptide (1-10 µM) or a negative control peptide.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash and add Streptavidin-ALP or -HRP and incubate for 1 hour.
-
Wash and add the substrate solution. Stop the reaction when spots are clearly visible.
-
-
Analysis:
-
Wash the plate with water and let it dry.
-
Count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.[1]
-
This guide provides a foundational understanding of the HLA-A2 restricted presentation of the MAGE-3 (271-279) peptide. The provided data, pathway descriptions, and detailed protocols are intended to facilitate further research and development in the field of cancer immunotherapy.
References
- 1. Quantitative Expression and Immunogenicity of MAGE-3 and -6 in Upper Aerodigestive Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative expression and immunogenicity of MAGE-3 and -6 in upper aerodigestive tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide-binding assay [bio-protocol.org]
- 4. Frontiers | CD8+ T-Cell Epitope Variations Suggest a Potential Antigen HLA-A2 Binding Deficiency for Spike Protein of SARS-CoV-2 [frontiersin.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. A TCR Targeting the HLA-A*0201-Restricted Epitope of MAGE-A3 Recognizes Multiple Epitopes of the MAGE-A Antigen Superfamily in Several Types of Cancer. - 1 | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 7. Examining the presentation of tumor-associated antigens on peptide-pulsed T2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 12. aacrjournals.org [aacrjournals.org]
The Immunological Significance of MAGE-3 (271-279): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Prominent Cancer-Testis Antigen Peptide and its Role in Anti-Tumor Immunity
Introduction
The Melanoma-Associated Antigen 3 (MAGE-A3) is a member of the cancer-testis antigen (CTA) family, characterized by its expression in various malignant tumors and its restricted presence in normal tissues, primarily to the testis. This tumor-specific expression profile makes MAGE-A3 an attractive target for cancer immunotherapy. Within the MAGE-A3 protein, the nonapeptide sequence spanning amino acids 271-279, FLWGPRALV, has been identified as a key epitope recognized by cytotoxic T lymphocytes (CTLs). This technical guide provides a comprehensive overview of the immunological significance of the MAGE-3 (271-279) peptide, with a focus on quantitative data, detailed experimental methodologies, and the underlying biological pathways.
Core Concepts
The immunological importance of MAGE-3 (271-279) lies in its ability to be presented by Human Leukocyte Antigen (HLA) class I molecules on the surface of cancer cells, thereby flagging them for destruction by the immune system. Specifically, this peptide is restricted to the HLA-A*0201 allele, one of the most common HLA-A alleles in many populations.
HLA-A*0201 Restriction and T-Cell Recognition
The MAGE-3 (271-279) peptide binds to the peptide-binding groove of the HLA-A*0201 molecule. This peptide-MHC (pMHC) complex is then displayed on the surface of tumor cells. CD8+ cytotoxic T lymphocytes with a T-cell receptor (TCR) that specifically recognizes this pMHC complex can then bind to the tumor cell and initiate its killing. The presence of pre-existing MAGE-3 (271-279)-specific CD8+ T cells has been detected in the peripheral blood of patients with various cancers, including hepatocellular carcinoma (HCC), melanoma, and head and neck squamous cell carcinoma (HNSCC), suggesting a naturally occurring, albeit often weak, immune response to this antigen.[1]
Quantitative Analysis of MAGE-3 (271-279) Specific Immune Responses
The functional relevance of MAGE-3 (271-279) as an immunological target has been quantified through various in vitro assays. These assays measure the frequency, cytotoxic potential, and cytokine-producing capacity of T cells specific for this peptide.
T-Cell Frequency and Function
Studies have shown that functional MAGE-3 (271-279) specific CD8+ T cells can be detected in a significant portion of cancer patients. For instance, in one study of HLA-A2+ MAGE-A3+ hepatocellular carcinoma patients, functional IFN-γ producing M3271 specific CD8+ T cells were detected in 30.8% of patients after in vitro expansion.[1]
Table 1: Frequency of MAGE-3 (271-279) Specific T-Cell Responses in Cancer Patients
| Cancer Type | Patient Cohort | Percentage of Responders | Assay Used | Reference |
| Hepatocellular Carcinoma | HLA-A2+ MAGE-A3+ | 30.8% (8/26) | IFN-γ ELISpot | [1] |
| Melanoma | HLA-A2+ | ~36% (4/11) | CTL precursor frequency analysis | [2] |
Cytotoxic Activity of MAGE-3 (271-279) Specific CTLs
The primary function of CD8+ T cells is to directly kill target cells. The cytotoxic potential of MAGE-3 (271-279)-specific CTLs has been demonstrated in numerous studies using chromium-51 (B80572) release assays.
Table 2: Cytotoxicity of MAGE-3 (271-279) Specific CTLs Against Target Cells
| Effector Cells | Target Cells | Effector:Target Ratio | % Specific Lysis | Reference |
| MAGE-A3 (271-279) specific CTL line | T2 cells pulsed with MAGE-3 (271-279) | 20:1 | ~45% | [3] |
| MAGE-A3 (271-279) transduced PBLs | 1300 Mel (HLA-A0201+/MAGE-A3+) | 40:1 | ~20% | [3] |
| MAGE-A3 (271-279) transduced PBLs | 526 Mel (HLA-A0201+/MAGE-A3+) | 40:1 | ~15% | [3] |
Cytokine Release by MAGE-3 (271-279) Specific T-Cells
Upon recognition of their target, T cells release cytokines that play a crucial role in the anti-tumor immune response. Interferon-gamma (IFN-γ) is a key cytokine produced by activated CD8+ T cells.
Table 3: IFN-γ Secretion by MAGE-3 (271-279) Specific T-Cells
| T-Cell Source | Stimulant | IFN-γ Secretion (pg/ml) | Reference |
| MAGE-A3 (271-279) TCR-transduced PBLs | T2 cells + MAGE-3 (271-279) peptide (1 ng/ml) | ~1000 | [4] |
| MAGE-A3 (271-279) TCR-transduced PBLs | T2 cells + MAGE-3 (271-279) peptide (1000 ng/ml) | >8000 | [4] |
HLA-A*0201 Binding Affinity
The stability of the pMHC complex is a critical determinant of T-cell activation. The binding affinity of the MAGE-3 (271-279) peptide for HLA-A*0201 has been assessed, although specific IC50 or Kd values are not consistently reported across the literature. Peptides with high affinity are generally more immunogenic.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments used to assess the immunological significance of MAGE-3 (271-279).
Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
This assay measures the ability of CTLs to lyse target cells.
Materials:
-
Effector cells (MAGE-3 (271-279) specific CTLs)
-
Target cells (e.g., T2 cells or HLA-A2+ tumor cell lines)
-
MAGE-3 (271-279) peptide (FLWGPRALV)
-
Sodium Chromate (Na₂⁵¹CrO₄)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
96-well V-bottom plates
-
Gamma counter
Protocol:
-
Target Cell Labeling:
-
Resuspend 1 x 10⁶ target cells in 100 µL of FBS.
-
Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing every 30 minutes.
-
Wash the labeled cells three times with 10 mL of complete medium to remove excess ⁵¹Cr.
-
Resuspend the cells at 1 x 10⁵ cells/mL in complete medium.
-
-
Peptide Pulsing (for T2 cells):
-
Incubate labeled T2 cells with 1-10 µg/mL of MAGE-3 (271-279) peptide for 1 hour at 37°C.
-
Wash the cells to remove unbound peptide.
-
-
Assay Setup:
-
Plate 1 x 10⁴ labeled target cells per well in a 96-well V-bottom plate.
-
Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Controls:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with 1% Triton X-100.
-
-
-
Incubation and Measurement:
-
Centrifuge the plate at 100 x g for 3 minutes to facilitate cell contact.
-
Incubate for 4-6 hours at 37°C.
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Harvest 100 µL of supernatant from each well and measure radioactivity using a gamma counter.
-
-
Calculation:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This assay quantifies the number of IFN-γ-secreting cells at a single-cell level.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
Substrate for ALP (BCIP/NBT) or HRP (AEC)
-
Effector cells (PBMCs or purified T cells)
-
Stimulant (MAGE-3 (271-279) peptide)
-
Antigen-presenting cells (APCs) if using purified T cells (e.g., irradiated PBMCs or T2 cells)
-
Complete RPMI-1640 medium
Protocol:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 35% ethanol (B145695) for 30 seconds, then wash with sterile water.
-
Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with complete medium for 1-2 hours at 37°C.
-
-
Cell Plating and Stimulation:
-
Add 2 x 10⁵ PBMCs or a mix of effector T cells and APCs to each well.
-
Add the MAGE-3 (271-279) peptide at a final concentration of 1-10 µg/mL.
-
Controls:
-
Negative control: Cells with no peptide.
-
Positive control: Cells with a mitogen (e.g., PHA).
-
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified CO₂ incubator.
-
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate. Incubate until distinct spots develop.
-
-
Analysis:
-
Stop the reaction by washing with water.
-
Dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the MAGE-3 (271-279) immune response is essential for a deeper understanding.
Antigen Processing and Presentation Pathway
The generation of the MAGE-3 (271-279) epitope and its presentation on the cell surface follows the classical MHC class I pathway.
Caption: Endogenous processing and presentation of the MAGE-3 (271-279) peptide via the MHC class I pathway.
Experimental Workflow for Generating MAGE-3 (271-279) Specific CTLs
The in vitro generation and expansion of antigen-specific CTLs is a fundamental technique in cellular immunology research.
Caption: A typical workflow for the in vitro generation and expansion of MAGE-3 (271-279) specific CTLs.
T-Cell Receptor Signaling Pathway upon MAGE-3 (271-279) Recognition
The interaction between the TCR and the pMHC complex initiates a cascade of intracellular signaling events leading to T-cell activation.
Caption: Key signaling events initiated upon TCR recognition of the MAGE-3 (271-279)-pMHC complex.
Conclusion and Future Directions
The MAGE-3 (271-279) peptide remains a significant target in the field of cancer immunotherapy. Its HLA-A*0201 restriction and recognition by cytotoxic T lymphocytes provide a strong rationale for its inclusion in vaccine formulations and for the development of adoptive T-cell therapies. While promising, challenges remain, including the relatively low frequency of high-avidity specific T cells in some patients and the potential for tumor immune escape.
Future research will likely focus on strategies to enhance the immunogenicity of MAGE-3 (271-279)-based therapies, such as the use of novel adjuvants, combination with checkpoint inhibitors, and the engineering of high-affinity T-cell receptors for adoptive cell transfer. The detailed understanding of the immunological significance of this peptide, as outlined in this guide, will be instrumental in driving these future innovations in the fight against cancer.
References
- 1. Specific CD8+ T cell responses to HLA-A2 restricted MAGE-A3 p271–279 peptide in hepatocellular carcinoma patients without vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of MAGE-3-specific cytolytic T lymphocytes in human leukocyte antigen-A2 melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A TCR Targeting the HLA-A*0201–Restricted Epitope of MAGE-A3 Recognizes Multiple Epitopes of the MAGE-A Antigen Superfamily in Several Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2012054825A1 - Anti-mage-a3 t cell receptors and related materials and methods of use - Google Patents [patents.google.com]
An In-depth Technical Guide to the Interaction of MAGE-A3 (271-279) with T-cell Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melanoma-associated antigen 3 (MAGE-A3), specifically the 271-279 peptide epitope, and its critical interaction with T-cell receptors (TCRs). This interaction forms a cornerstone of targeted cancer immunotherapy research. This document details the molecular basis of this recognition, experimental methodologies to assess it, and the downstream signaling events that lead to an anti-tumor immune response.
Introduction to MAGE-A3 as a Cancer Immunotherapy Target
Melanoma-associated antigen-A3 (MAGE-A3) is a member of the cancer-testis antigen (CTA) family.[1] CTAs are characterized by their expression in tumor cells and, under normal physiological conditions, their restriction to immunologically privileged sites such as the testis and placenta.[2] This tumor-specific expression profile makes MAGE-A3 an attractive target for cancer immunotherapies, as it minimizes the risk of "on-target, off-tumor" toxicities. The MAGE-A3 protein can be processed within cancer cells, and specific peptide fragments can be presented on the cell surface by Human Leukocyte Antigen (HLA) class I molecules, making the cancer cell a target for cytotoxic T-lymphocytes (CTLs).
The MAGE-A3 (271-279) Epitope: A Key Target for T-Cell Recognition
The specific MAGE-A3 peptide spanning amino acids 271-279, with the sequence FLWGPRALV , is a well-documented epitope presented by the HLA-A0201 allele.[3][4] This nonameric peptide has been shown to be immunogenic and can elicit specific CD8+ T-cell responses in patients with MAGE-A3-expressing tumors.[4] The recognition of the MAGE-A3 (271-279)-HLA-A0201 complex by a cognate TCR on a CD8+ T-cell is the initiating event for a targeted anti-tumor immune response.
T-Cell Receptor (TCR) Recognition of the MAGE-A3 (271-279)/HLA-A*0201 Complex
The interaction between the TCR and the peptide-MAGE-A3 (271-279)/HLA-A0201 complex is a highly specific molecular recognition event. While the term "high-avidity" is often used to describe TCRs generated against this target, precise quantitative binding data, such as dissociation constants (Kd) from Surface Plasmon Resonance (SPR), are not widely available in the public domain for TCRs specific to the MAGE-A3 (271-279) peptide. Similarly, a publicly available crystal structure of a TCR in complex with the MAGE-A3 (271-279) peptide and HLA-A0201 has not been identified.
However, functional avidity, which measures the concentration of peptide required to elicit a half-maximal T-cell response (EC50), provides a valuable surrogate for the overall strength of the TCR-pMHC interaction and its ability to trigger a downstream response.
Functional Avidity Data
Functional avidity of T-cells is a critical parameter in determining their anti-tumor efficacy. It is typically measured by assessing T-cell responses (e.g., cytokine release or cytotoxicity) to target cells pulsed with decreasing concentrations of the cognate peptide.
| TCR Specificity | Assay | Parameter | Value | Reference |
| Murine TCR against MAGE-A3 (271-279) | IFN-γ Release Assay | Peptide concentration for recognition | As low as 0.1 ng/mL | [3] |
| Human CTLs against MAGE-A3 (271-279) | IFN-γ ELISPOT | - | Functionally detectable pre-existing responses in some HCC patients | [4] |
Note: The table above summarizes qualitative and semi-quantitative data on the functional avidity of T-cells recognizing the MAGE-A3 (271-279) peptide. Specific EC50 values are not consistently reported in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the interaction between TCRs and the MAGE-A3 (271-279) peptide.
Generation of MAGE-A3 (271-279) Specific T-Cell Clones
The generation of T-cell clones with specificity for the MAGE-A3 (271-279) peptide is a fundamental step in both research and therapeutic applications.
Workflow for Generating MAGE-A3 (271-279) Specific T-Cell Clones
References
- 1. Determining Optimal Cytotoxic Activity of Human Her2neu Specific CD8 T cells by Comparing the Cr51 Release Assay to the xCELLigence System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A TCR Targeting the HLA-A*0201–Restricted Epitope of MAGE-A3 Recognizes Multiple Epitopes of the MAGE-A Antigen Superfamily in Several Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific CD8+ T cell responses to HLA-A2 restricted MAGE-A3 p271–279 peptide in hepatocellular carcinoma patients without vaccination - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Processing and Presentation of MAGE-3 (271-279)
This guide provides a comprehensive overview of the intricate cellular mechanisms governing the processing and presentation of the MAGE-3 (271-279) antigenic peptide, a key target in cancer immunotherapy. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental insights and quantitative data.
Introduction
The MAGE-3 (Melanoma-associated antigen 3) protein is a tumor-associated antigen expressed in various malignancies but not in normal adult tissues, with the exception of the testis. The nonapeptide MAGE-3 (271-279), with the sequence FLWGPRALV, is a well-defined HLA-A*0201-restricted epitope recognized by cytotoxic T lymphocytes (CTLs). However, a significant body of research has revealed that the natural processing and presentation of this peptide are often inefficient, posing a challenge for MAGE-3-targeted immunotherapies. This document delves into the molecular intricacies of this process, from proteasomal cleavage to cell surface presentation.
Proteasomal Processing of the MAGE-3 (271-279) Epitope
The generation of the MAGE-3 (271-279) peptide is critically dependent on the proteolytic activity of the proteasome. Studies have shown that the standard proteasome is inefficient at generating the correct C-terminus of the peptide, a crucial step for its subsequent transport and loading onto MHC class I molecules.
A central issue in the presentation of MAGE-3 (271-279) is the improper cleavage of the precursor protein by the standard proteasome.[1] In vitro digestion of MAGE-3 peptides extended at the C-terminus has demonstrated that the proteasome preferentially cleaves after residues 278 and 280, with no detectable cleavage after Valine at position 279, which is the required C-terminus of the antigenic peptide.[2] This inefficient C-terminal processing is a major limiting factor in the presentation of this epitope on the surface of melanoma cells expressing the MAGE-3 protein.[1][2]
The composition of the proteasome's catalytic subunits significantly influences its cleavage specificity and, consequently, the repertoire of presented antigens. Research has highlighted the importance of "intermediate" proteasomes, which contain a mix of standard and immunoproteasome subunits, in the generation of the MAGE-3 (271-279) epitope. Specifically, the intermediate proteasome containing the β5i (also known as LMP7) subunit has been shown to be more efficient, and perhaps exclusively responsible, for the production of the MAGE-3 (271-279) peptide.[3][4] This suggests that the expression of specific proteasome subtypes within tumor cells is a key determinant of whether this particular MAGE-3 epitope will be presented.
Paradoxically, treatment of MAGE-3-expressing melanoma cells with proteasome inhibitors, such as lactacystin, can lead to the presentation of the MAGE-3 (271-279) epitope, rendering the cells susceptible to recognition by specific CTLs.[1][5][6] This phenomenon is attributed to the partial and selective inhibition of certain proteasomal activities. While the standard proteasome tends to destroy the epitope through internal cleavages, partial inhibition can shift the cleavage pattern to favor the generation of the correct 9-mer peptide.[1][3]
Quantitative Data on MAGE-3 (271-279) Processing and Presentation
The following tables summarize key quantitative findings from studies on the processing and presentation of the MAGE-3 (271-279) peptide.
| Experiment | Cell Type / System | Key Finding | Quantitative Measure | Reference |
| Natural Presentation | Hepatocellular Carcinoma Tissue | Direct isolation and identification of the naturally processed peptide. | Estimated 38-39 copies per cell. | [7] |
| CTL Recognition | MAGE-3 transfected melanoma cells | Cells expressing full-length MAGE-3 are not recognized by MAGE-3 (271-279)-specific CTLs. | No significant TNF-α release. | [1] |
| Minigene Transfection | Melanoma cells | Cells transfected with a minigene encoding the preprocessed MAGE-3 (271-279) are recognized by CTLs. | ~50-fold increase in TNF-α production compared to full-length MAGE-3 transfection. | [1][8] |
| Effect of Proteasome Inhibitor | MAGE-3+ melanoma cells treated with lactacystin | Treatment restores recognition by MAGE-3 (271-279)-specific CTLs. | Efficient lysis of treated cells by specific CTLs. | [1][5] |
| Proteasome Subtype | Efficiency in Generating MAGE-3 (271-279) | Key Observation | Reference |
| Standard Proteasome | Inefficient | Destroys the antigenic peptide through internal cleavage. | [3] |
| Intermediate Proteasome (β5i) | Efficient / Exclusive | Responsible for the production of the antigenic peptide. | [3][4] |
| Immunoproteasome | Not explicitly detailed for this epitope, but generally alters cleavage specificity. | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the processing and presentation of MAGE-3 (271-279).
This protocol is used to determine the cleavage sites of the proteasome on a peptide substrate.
-
Peptide Synthesis: Synthesize a peptide corresponding to the MAGE-3 sequence containing the 271-279 epitope with N-terminal and/or C-terminal extensions (e.g., MAGE-3 271-285).
-
Proteasome Purification: Purify 20S proteasomes from a relevant cell source (e.g., human erythrocytes or cultured cells).
-
Digestion Reaction:
-
Incubate the synthetic peptide with the purified proteasome in a suitable reaction buffer (e.g., 20 mM HEPES, pH 7.8, 2 mM Mg(OAc)2, 1 mM DTT) at 37°C.
-
Collect samples at various time points (e.g., 0, 10, 30, 60 minutes).
-
For inhibitor studies, pre-incubate the proteasome with the inhibitor (e.g., lactacystin) before adding the peptide substrate.
-
-
Reaction Quenching: Stop the digestion by adding an acid, such as trifluoroacetic acid (TFA), to a final concentration of 0.1%.
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide fragments using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Identify the cleavage sites by comparing the masses of the generated fragments to the theoretical masses of possible cleavage products.
-
These assays are used to assess the ability of CTLs to recognize and respond to target cells presenting the MAGE-3 (271-279) epitope.
-
Target Cell Preparation:
-
Culture target cells (e.g., melanoma cell lines) that are HLA-A*0201 positive.
-
For positive controls, pulse the target cells with the synthetic MAGE-3 (271-279) peptide.
-
For experimental conditions, use target cells endogenously expressing the full-length MAGE-3 protein, or cells transfected with minigenes encoding the epitope or its precursors.
-
-
Effector Cell Preparation: Generate and expand MAGE-3 (271-279)-specific CTL lines from peripheral blood mononuclear cells (PBMCs) of healthy donors or melanoma patients.
-
Co-culture: Co-culture the target cells with the effector CTLs at a specific effector-to-target (E:T) ratio.
-
Readout:
-
Chromium (51Cr) Release Assay: Label target cells with 51Cr. Measure the release of 51Cr into the supernatant after co-culture, which is proportional to cell lysis.
-
Cytokine Release Assays (e.g., TNF-α or IFN-γ ELISA/ELISpot): After co-culture, measure the concentration of cytokines released by the activated CTLs in the supernatant using ELISA or quantify the number of cytokine-secreting cells using ELISpot.
-
This protocol is used to directly identify peptides presented on MHC class I molecules from primary tumor tissue.
-
MHC-Peptide Complex Immunoaffinity Purification:
-
Lyse a large number of tumor cells (e.g., from a biopsy).
-
Use an immunoaffinity column with antibodies specific for the HLA-A*0201 molecule to capture the MHC-peptide complexes from the cell lysate.
-
-
Peptide Elution: Elute the bound peptides from the MHC molecules using a low pH buffer (e.g., 0.1% TFA).
-
Peptide Separation: Separate the eluted peptides using high-performance liquid chromatography (HPLC), often with multiple dimensions of separation.
-
Mass Spectrometry Sequencing: Analyze the collected peptide fractions by tandem mass spectrometry (MS/MS) to determine their amino acid sequences.
-
Database Searching: Compare the obtained peptide sequences against a protein database to identify the source protein (e.g., MAGE-3).
Visualizations of Pathways and Workflows
The following diagrams illustrate key processes and experimental designs related to the study of MAGE-3 (271-279) presentation.
Caption: Overview of the MHC class I antigen presentation pathway for the MAGE-3 (271-279) epitope.
Caption: Workflow for CTL recognition assays to evaluate MAGE-3 (271-279) presentation.
Caption: Influence of proteasome subtype on the generation of the MAGE-3 (271-279) epitope.
Conclusion
The natural processing and presentation of the MAGE-3 (271-279) epitope are complex and often suboptimal due to inefficient C-terminal cleavage by the standard proteasome. However, the discovery of the crucial role of intermediate proteasomes and the ability to modulate presentation with proteasome inhibitors provide valuable insights for the development of more effective MAGE-3-targeted cancer immunotherapies. A thorough understanding of these underlying mechanisms is essential for designing therapeutic strategies that can overcome the limitations of natural antigen presentation and enhance the anti-tumor immune response.
References
- 1. rupress.org [rupress.org]
- 2. Amino acid identity and/or position determines the proteasomal cleavage of the HLA-A*0201-restricted peptide tumor antigen MAGE-3271-279 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. WikiGenes - MAGEA3 - melanoma antigen family A, 3 [wikigenes.org]
- 6. Opportunities and Challenges for Antibodies against Intracellular Antigens [thno.org]
- 7. Identification of two naturally presented MAGE antigenic peptides from a patient with hepatocellular carcinoma by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of Proteasomal Activity Required for the Generation of a Cytotoxic T Lymphocyte–defined Peptide Derived from the Tumor Antigen MAGE-3 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of MAGE-3 (271-279) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MAGE-3 (271-279) peptide, with the amino acid sequence Phe-Leu-Trp-Gly-Pro-Arg-Ala-Leu-Val (FLWGPRALV), is a significant epitope derived from the MAGE-A3 cancer-testis antigen.[1][2] It is an HLA-A2 restricted peptide that has been identified as a target for cytotoxic T lymphocytes (CTLs), making it a peptide of high interest in the development of cancer immunotherapies and vaccines.[1][2][3] The MAGE-3 gene is expressed in various tumor types but is absent in most normal tissues, making its derived peptides like FLWGPRALV attractive targets for tumor-specific immune responses.[1][4]
This document provides detailed application notes and protocols for the chemical synthesis and subsequent purification of the MAGE-3 (271-279) peptide. The methodologies described herein are based on standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC) purification.
Peptide Specifications
| Parameter | Value | Reference |
| Sequence | H-Phe-Leu-Trp-Gly-Pro-Arg-Ala-Leu-Val-OH | [5][6] |
| Molecular Formula | C₅₃H₇₉N₁₃O₁₀ | [5][6] |
| Molecular Weight | 1058.29 Da | [5][6] |
| Typical Purity (Post-HPLC) | >95% | [5][6] |
I. Solid-Phase Peptide Synthesis (SPPS) of MAGE-3 (271-279)
The synthesis of the FLWGPRALV peptide is achieved through a stepwise addition of amino acids on a solid support, following the Fmoc/tBu strategy. This method involves the use of an Fmoc-protected amino group at the N-terminus and acid-labile protecting groups for the amino acid side chains.[7][8][9]
Experimental Workflow for SPPS
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Protocol 1: Fmoc-SPPS of MAGE-3 (271-279)
This protocol is designed for a manual synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.
1. Resin Selection and Swelling:
-
Start with a Rink Amide resin, which is suitable for the synthesis of C-terminal amide peptides. If a C-terminal carboxylic acid is desired, a Wang resin should be used.[7]
-
Place the resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for at least 1-2 hours.[10]
2. Fmoc Deprotection:
-
To remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain, treat the resin with a 20% solution of piperidine (B6355638) in DMF.
-
Perform this treatment twice for 5-10 minutes each to ensure complete deprotection.[8]
3. Washing:
-
After deprotection, thoroughly wash the resin with DMF (3-5 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.
4. Amino Acid Coupling:
-
For each coupling cycle, use a 3-fold molar excess of the Fmoc-protected amino acid and a suitable coupling reagent. A combination of HBTU/HOBt or HATU with DIEA is commonly used.
-
The coupling reaction is typically carried out in DMF for 1-2 hours.
-
Special Considerations for MAGE-3 (271-279):
-
Arginine (Arg): Use Fmoc-Arg(Pbf)-OH. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a standard protecting group for the guanidino side chain of arginine and is effectively removed during the final cleavage step.
-
Tryptophan (Trp): Use Fmoc-Trp(Boc)-OH. The Boc (tert-butoxycarbonyl) protecting group on the indole (B1671886) side chain minimizes side reactions such as oxidation and alkylation during cleavage.
-
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each amino acid in the sequence, starting from the C-terminal Valine and proceeding to the N-terminal Phenylalanine.
6. Final Fmoc Deprotection:
-
After the final amino acid (Phenylalanine) has been coupled, perform a final Fmoc deprotection (step 2) to reveal the N-terminal amine.
7. Resin Washing and Drying:
-
After the final deprotection, wash the peptide-resin with DMF, followed by dichloromethane (B109758) (DCM), and finally methanol.
-
Dry the resin under vacuum.
II. Cleavage and Deprotection
The cleavage step releases the synthesized peptide from the resin and simultaneously removes the side-chain protecting groups. The choice of cleavage cocktail is critical, especially for peptides containing sensitive residues like Tryptophan and Arginine.
Protocol 2: Cleavage and Deprotection of MAGE-3 (271-279)
1. Cleavage Cocktail Selection:
-
For the FLWGPRALV peptide containing both Tryptophan (protected with Boc) and Arginine (protected with Pbf), "Reagent R" is a recommended cleavage cocktail.
-
Reagent R Composition:
-
Trifluoroacetic acid (TFA): 90% (v/v)
-
Thioanisole: 5% (v/v)
-
1,2-Ethanedithiol (EDT): 3% (v/v)
-
Anisole: 2% (v/v)
-
-
The scavengers (thioanisole, EDT, and anisole) are crucial to protect the Tryptophan residue from alkylation by carbocations generated during the cleavage of the Pbf and other protecting groups.
2. Cleavage Procedure:
-
Suspend the dried peptide-resin in Reagent R (approximately 10 mL per gram of resin).[11]
-
Allow the mixture to react at room temperature for 2-4 hours with occasional swirling.[11][12]
3. Peptide Precipitation and Washing:
-
Filter the resin from the cleavage mixture and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[13]
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.[11][13]
-
A white precipitate of the peptide should form.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove residual scavengers.
4. Lyophilization:
-
Dry the crude peptide pellet under vacuum to obtain a powder.
-
For long-term storage, the peptide should be lyophilized from a solution of water/acetonitrile (B52724).
III. Peptide Purification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides to a high degree of homogeneity.[10] The separation is based on the hydrophobicity of the peptide.
Experimental Workflow for RP-HPLC Purification
Caption: Workflow for RP-HPLC Purification of Synthetic Peptides.
Protocol 3: RP-HPLC Purification of MAGE-3 (271-279)
1. Materials and Reagents:
-
HPLC System: A preparative or semi-preparative HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is suitable for this peptide.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).
2. Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal amount of a strong organic solvent like DMSO, and then dilute with Mobile Phase A to a suitable concentration for injection. The final sample solvent should be weaker than the initial mobile phase to ensure proper binding to the column.
3. HPLC Method:
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.
-
Injection: Inject the dissolved peptide sample onto the column.
-
Gradient Elution: The FLWGPRALV peptide is relatively hydrophobic due to the presence of Phenylalanine, Leucine, Tryptophan, and Valine. A suggested starting gradient is as follows:
-
A linear gradient from 10% to 60% Mobile Phase B over 30-40 minutes.
-
The flow rate will depend on the column dimensions.
-
Monitor the elution of the peptide by detecting the absorbance at 220 nm and 280 nm (due to the Tryptophan residue).[14]
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
4. Post-Purification Analysis:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity level (typically >95%).
5. Lyophilization:
-
Freeze-dry the pooled fractions to obtain the final purified peptide as a white, fluffy powder.
IV. Characterization
The identity and purity of the final peptide product should be confirmed by mass spectrometry and analytical RP-HPLC.
| Analysis Method | Expected Outcome |
| Analytical RP-HPLC | A single major peak with a purity of >95%. |
| Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) | A molecular ion peak corresponding to the calculated molecular weight of 1058.29 Da. |
Protocol 4: Mass Spectrometry Analysis
1. Sample Preparation:
-
Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
2. Mass Spectrometry Acquisition:
-
Analyze the sample using a calibrated mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range to detect the protonated molecular ion ([M+H]⁺) at approximately m/z 1059.3.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the successful synthesis, purification, and characterization of the MAGE-3 (271-279) peptide. Adherence to these methodologies, with particular attention to the handling of the Tryptophan and Arginine residues, will enable researchers to produce this immunologically important peptide at a high purity for use in various research and drug development applications.
References
- 1. A peptide encoded by human gene MAGE-3 and presented by HLA-A2 induces cytolytic T lymphocytes that recognize tumor cells expressing MAGE-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of MAGE-3 derived synthetic peptide as a human lung cancer antigen recognized by cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of Proteasomal Activity Required for the Generation of a Cytotoxic T Lymphocyte–defined Peptide Derived from the Tumor Antigen MAGE-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MAGE-3 Antigen (271-279) (human) peptide [novoprolabs.com]
- 6. MAGE-3 Antigen (271-279), human - Elabscience® [elabscience.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. peptide.com [peptide.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. peptide.com [peptide.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. peptide.com [peptide.com]
- 14. protocols.io [protocols.io]
Application Notes and Protocols for Quality Control of MAGE-3 (271-279) Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quality control of the synthetic MAGE-3 (271-279) peptide, with the sequence H-Phe-Leu-Trp-Gly-Pro-Arg-Ala-Leu-Val-OH (FLWGPRALV).[1][2][3][4] This peptide is a well-defined HLA-A*0201-restricted epitope of the MAGE-A3 protein, a tumor-associated antigen, making it a critical component in cancer immunotherapy research and development.[1][3][5][6][7][8] Ensuring the quality, purity, identity, and stability of this peptide is paramount for reliable and reproducible experimental outcomes.
Introduction to MAGE-3 (271-279) Peptide Quality Control
The MAGE-3 (271-279) peptide is a nine-amino acid sequence (FLWGPRALV) derived from the MAGE-A3 protein.[4] It is a key target in the development of cancer vaccines and T-cell based immunotherapies. The quality of the synthetic peptide directly impacts its biological activity and immunogenicity. Therefore, a robust quality control (QC) strategy is essential. The primary QC assays for synthetic peptides, including MAGE-3 (271-279), involve assessing its purity, confirming its identity, quantifying the peptide content, and evaluating its stability.[9][10][11]
Key Quality Control Attributes and Methods
A comprehensive quality control workflow for the MAGE-3 (271-279) peptide should evaluate several key attributes. The most common and critical analytical methods are High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for identity confirmation.[9][10][13] Amino Acid Analysis (AAA) is also a crucial technique for determining the exact peptide content.[11][14][15]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of synthetic peptides.[9][11][16] This technique separates the target peptide from impurities based on their hydrophobicity.
Typical Purity Specifications:
| Grade | Purity Level | Recommended Applications |
| Crude | <70% | Antigen for antibody production, non-sensitive screening |
| >70% | >70% | Peptide arrays, ELISpot assays |
| >80% | >80% | In-vitro bioassays, non-quantitative enzyme-substrate studies |
| >90% | >90% | T-cell assays, in-vitro studies.[2][4] |
| >95% | >95% | In-vivo studies, clinical research, structural studies (NMR, X-ray crystallography).[17][18] |
| >98% | >98% | Pharmaceutical and clinical applications |
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthetic peptide, thereby verifying its identity.[9] Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used techniques.[9][17]
Expected Molecular Weight:
| Peptide | Sequence | Molecular Formula | Average Molecular Weight (Da) |
| MAGE-3 (271-279) | FLWGPRALV | C₅₃H₇₉N₁₃O₁₀ | 1058.29[18] |
Peptide Content and Composition by Amino Acid Analysis (AAA)
Amino Acid Analysis is a highly accurate method to determine the amino acid composition of the peptide and to quantify the net peptide content.[11][14][19][20] This is important because lyophilized peptides can contain water and counter-ions (like TFA from purification), which are not detected by HPLC.[10][11]
Stability Testing
Peptide stability is crucial for ensuring its efficacy over time.[21][22] Stability testing involves assessing the peptide's purity at different time points under various storage conditions (e.g., -20°C, 4°C, room temperature).[22][23] This helps to determine the shelf life and recommended storage conditions.[22]
Experimental Protocols
Protocol for Purity Determination by RP-HPLC
This protocol outlines a general method for analyzing the purity of the MAGE-3 (271-279) peptide.
Materials:
-
MAGE-3 (271-279) peptide, lyophilized powder
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in HPLC-grade water to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm or 220 nm
-
Injection Volume: 10-20 µL
-
Gradient: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over 30 minutes.
-
-
Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Workflow for RP-HPLC Purity Analysis:
Caption: Workflow for MAGE-3 peptide purity analysis by RP-HPLC.
Protocol for Identity Confirmation by Mass Spectrometry
This protocol provides a general procedure for confirming the molecular weight of the MAGE-3 (271-279) peptide.
Materials:
-
MAGE-3 (271-279) peptide solution (from HPLC analysis or freshly prepared)
-
Mass spectrometer (ESI or MALDI-TOF)
-
Appropriate matrix for MALDI (e.g., α-cyano-4-hydroxycinnamic acid)
Procedure (for ESI-MS):
-
Sample Infusion: Directly infuse the peptide solution into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range.
-
Data Analysis: Deconvolute the resulting spectrum to determine the molecular weight of the peptide. Compare the observed molecular weight with the theoretical molecular weight (1058.29 Da).
Workflow for Mass Spectrometry Identity Confirmation:
Caption: Workflow for MAGE-3 peptide identity confirmation by MS.
Protocol for Amino Acid Analysis
This protocol describes a general workflow for determining the amino acid composition and content.
Materials:
-
MAGE-3 (271-279) peptide, lyophilized powder
-
6 M HCl
-
Amino acid analyzer or HPLC with pre- or post-column derivatization
-
Amino acid standards
Procedure:
-
Hydrolysis: Accurately weigh the peptide and hydrolyze it in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[14]
-
Derivatization: Derivatize the resulting free amino acids.
-
Chromatographic Separation: Separate the derivatized amino acids using an amino acid analyzer or HPLC.
-
Quantification: Quantify each amino acid by comparing its peak area to that of a known standard.
-
Data Analysis:
-
Confirm the presence of the expected amino acids in the correct ratios.
-
Calculate the net peptide content based on the total amount of amino acids detected and the initial weight of the peptide.
-
Workflow for Amino Acid Analysis:
Caption: Workflow for determining peptide composition and content by AAA.
Conclusion
A rigorous quality control program is indispensable for any research or development involving the MAGE-3 (271-279) peptide. By implementing these standardized methods for assessing purity, identity, and content, researchers can ensure the quality and consistency of their peptide material, leading to more reliable and reproducible scientific outcomes.
References
- 1. Identification of two naturally presented MAGE antigenic peptides from a patient with hepatocellular carcinoma by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. MAGE-3 (271-279) - 1 mg [eurogentec.com]
- 4. Quantitative Expression and Immunogenicity of MAGE-3 and -6 in Upper Aerodigestive Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A TCR Targeting the HLA-A*0201–Restricted Epitope of MAGE-A3 Recognizes Multiple Epitopes of the MAGE-A Antigen Superfamily in Several Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A TCR targeting the HLA-A*0201-restricted epitope of MAGE-A3 recognizes multiple epitopes of the MAGE-A antigen superfamily in several types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MAGE-3 (271-279) - 1 mg [anaspec.com]
- 9. Analytical methods and Quality Control for peptide products [biosynth.com]
- 10. jpt.com [jpt.com]
- 11. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 12. almacgroup.com [almacgroup.com]
- 13. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Analysis of Peptides and Conjugates by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amino Acid Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 16. agilent.com [agilent.com]
- 17. rupress.org [rupress.org]
- 18. MAGE-3 Antigen (271-279) (human) peptide [novoprolabs.com]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. usp.org [usp.org]
- 21. Stability Testing for Peptide and Protein-Based Drugs – StabilityStudies.in [stabilitystudies.in]
- 22. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 23. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Application Notes and Protocols for HLA-A2 Binding Assay with MAGE-3 (271-279)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the binding affinity of the MAGE-3 (271-279) peptide to the Human Leukocyte Antigen (HLA)-A2 molecule. The primary method described is the T2 cell-based binding assay, a widely used method for evaluating the stability of HLA-A2 complexes upon peptide binding. Additionally, a protocol for a competitive binding assay to determine the half-maximal inhibitory concentration (IC50) is included.
MAGE-3 (271-279) Peptide Information
The MAGE-3 (271-279) peptide is a well-characterized epitope known to be presented by HLA-A2.[1][2]
| Parameter | Description |
| Antigen | Melanoma-associated antigen 3 (MAGE-3) |
| Epitope | MAGE-3 (271-279) |
| Sequence | FLWGPRALV (Phe-Leu-Trp-Gly-Pro-Arg-Ala-Leu-Val) |
| HLA Restriction | HLA-A2 |
| Molecular Weight | Approximately 1058.29 g/mol |
Data Presentation: Binding Affinity of MAGE-3 (271-279) to HLA-A2
Quantitative binding data for the MAGE-3 (271-279) peptide to HLA-A2 can be determined using a competitive binding assay. This assay measures the concentration of the test peptide required to inhibit the binding of a known high-affinity, fluorescently labeled reference peptide by 50% (IC50). While a specific IC50 value for MAGE-3 (271-279) is not consistently reported across the literature, the protocol to determine this value is well-established.[3][4] The binding affinity is a critical parameter for assessing the immunogenic potential of a peptide.
| Peptide | HLA Allele | Assay Type | Parameter | Reported Value | Reference |
| MAGE-3 (271-279) | HLA-A2 | T2 Cell Competitive Binding Assay | IC50 | To be determined experimentally | Protocol Described Below |
| Reference Peptide (e.g., Flu M1 58-66) | HLA-A2 | T2 Cell Competitive Binding Assay | IC50 | Known high-affinity binder (e.g., < 50 nM) | Published Literature |
Experimental Protocols
Protocol 1: T2 Cell-Based HLA-A2 Stabilization Assay
This protocol describes how to assess the ability of the MAGE-3 (271-279) peptide to stabilize HLA-A2 molecules on the surface of T2 cells. T2 cells are a human cell line deficient in the Transporter associated with Antigen Processing (TAP), which results in low surface expression of HLA-A2 molecules unless stabilized by an exogenous peptide.[5][6]
Materials:
-
T2 cells
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
MAGE-3 (271-279) peptide (FLWGPRALV)
-
Positive control peptide (e.g., Influenza M1 58-66, GILGFVFTL)
-
Negative control peptide (an irrelevant peptide with no or low affinity for HLA-A2)
-
Phosphate Buffered Saline (PBS)
-
Anti-HLA-A2 antibody (e.g., clone BB7.2), FITC or PE-conjugated
-
Flow cytometer
Procedure:
-
Cell Culture: Culture T2 cells in RPMI 1640 with 10% FBS at 37°C in a 5% CO2 incubator.[6]
-
Peptide Preparation: Dissolve the MAGE-3 (271-279), positive, and negative control peptides in a suitable solvent (e.g., DMSO or water) to create stock solutions. Further dilute the peptides in serum-free RPMI 1640 to the desired working concentrations.
-
Peptide Incubation:
-
Harvest T2 cells and wash them with serum-free RPMI 1640.
-
Resuspend the cells to a concentration of 1 x 10^6 cells/mL in serum-free RPMI 1640.
-
In a 96-well plate, add 100 µL of the T2 cell suspension to each well.
-
Add 100 µL of the various peptide dilutions to the respective wells. A typical concentration range to test for the MAGE-3 peptide would be from 0.1 to 100 µM.[7]
-
Include wells with T2 cells incubated with the positive control peptide, negative control peptide, and no peptide.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[8]
-
-
Antibody Staining:
-
After incubation, wash the cells twice with cold PBS containing 1% BSA.
-
Resuspend the cells in 100 µL of cold PBS with 1% BSA.
-
Add the FITC or PE-conjugated anti-HLA-A2 antibody at the manufacturer's recommended concentration.
-
Incubate the cells on ice or at 4°C for 30 minutes in the dark.
-
-
Flow Cytometry:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 200-500 µL of PBS for flow cytometric analysis.
-
Acquire data on a flow cytometer, measuring the Mean Fluorescence Intensity (MFI) of the stained cells.
-
-
Data Analysis: The binding of the MAGE-3 (271-279) peptide is indicated by an increase in the MFI of the anti-HLA-A2 antibody staining compared to the negative control. The level of stabilization can be quantified and compared to the positive control.
Protocol 2: Competitive HLA-A2 Binding Assay for IC50 Determination
This protocol is a variation of the T2 stabilization assay and is used to determine the IC50 value of the MAGE-3 (271-279) peptide.[3][4]
Materials:
-
All materials from Protocol 1
-
A high-affinity, fluorescently labeled reference peptide for HLA-A2 (e.g., FITC-labeled Influenza M1 58-66)
Procedure:
-
Cell Preparation: Prepare T2 cells as described in Protocol 1.
-
Competition Setup:
-
In a 96-well plate, serially dilute the unlabeled MAGE-3 (271-279) peptide in serum-free RPMI 1640.
-
Add a constant, predetermined suboptimal concentration of the fluorescently labeled reference peptide to each well.
-
Add 1 x 10^5 T2 cells to each well.
-
Include control wells with:
-
Cells + fluorescent reference peptide only (maximum fluorescence).
-
Cells only (background fluorescence).
-
Cells + fluorescent reference peptide + a large excess of unlabeled high-affinity peptide (e.g., unlabeled Influenza M1) to determine maximum inhibition.
-
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Flow Cytometry:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in PBS and acquire data on a flow cytometer, measuring the fluorescence of the labeled reference peptide.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the fluorescent reference peptide binding for each concentration of the MAGE-3 (271-279) peptide.
-
Plot the percentage of inhibition against the logarithm of the MAGE-3 (271-279) peptide concentration.
-
Determine the IC50 value, which is the concentration of the MAGE-3 (271-279) peptide that results in a 50% reduction in the MFI of the fluorescent reference peptide.
-
Visualizations
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for the T2 HLA-A2 stabilization assay.
Caption: Workflow for the competitive HLA-A2 binding assay.
Caption: Principle of the competitive HLA-A2 binding assay.
References
- 1. Competition-based cellular peptide binding assays for 13 prevalent HLA class I alleles using fluorescein-labeled synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hlaprotein.com [hlaprotein.com]
- 4. Competition-based cellular peptide binding assay for HLA class I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. T2 Cells [cytion.com]
- 7. Examining the presentation of tumor-associated antigens on peptide-pulsed T2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Expansion of MAGE-3 (271-279)-Specific T-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanoma-Associated Antigen 3 (MAGE-A3) is a cancer-testis antigen expressed in a variety of malignant tumors, including melanoma, lung, bladder, and hepatocellular carcinoma, while its expression in normal tissues is limited to immunologically privileged sites like the testis and placenta.[1][2] The MAGE-A3 (271-279) peptide, with the amino acid sequence FLWGPRALV, is a well-characterized HLA-A*0201-restricted epitope that can be recognized by cytotoxic T-lymphocytes (CTLs).[2][3][4] The in vitro expansion of T-cells specific for this epitope is a critical process for the development of adoptive T-cell therapies, cancer vaccines, and for studying the fundamentals of tumor immunology.
These application notes provide detailed protocols for the in vitro expansion and functional characterization of MAGE-3 (271-279)-specific T-cells. The methodologies described are compiled from various research findings to offer a comprehensive guide for generating and evaluating these potent anti-tumor effector cells.
Data Presentation
Table 1: Expansion of MAGE-A3-Specific T-Cells
| Starting Population | Stimulation Method | Culture Duration | Fold Increase in Specific T-Cells | Reference |
| PBMCs from healthy donors (n=7) | Peptide-loaded dendritic cells | Not Specified | 191.0 (mean) | [5] |
| PBMCs from HCC patients (n=26) | Peptide stimulation | 2-3 weeks | Not specified, but functional IFN-γ producing cells detected in 30.8% of patients | [3] |
Note: Quantitative data on the fold expansion of MAGE-3 (271-279)-specific T-cells is not consistently reported across studies. The provided data represents an example from a study utilizing a dendritic cell-based approach.
Table 2: Functional Activity of Expanded MAGE-3 (271-279)-Specific T-Cells
| T-Cell Source | Target Cells | Assay | Key Findings | Reference |
| Melanoma Patients | Peptide-pulsed T2 cells | 51Cr Release Assay | Expanded CTLs effectively lyse peptide-pulsed target cells. | [6] |
| HCC Patients | HLA-A2+MAGE-A3+ HCC cell lines | Granzyme B & Perforin Release | Effector CD8+ T-cells release cytotoxic molecules upon restimulation. | [3] |
| Melanoma Patients | MAGE-3 expressing melanoma cells | Cytokine Release Assay (TNF-α) | CTLs produce TNF-α upon recognition of target cells. | [7] |
| Healthy Donors & Melanoma Patients | Peptide-pulsed PBMCs | ELISPOT (IFN-γ) | Low frequency of IFN-γ producing cells detected ex vivo. | [4] |
| Breast Cancer Patients | Peptide Pool | Intracellular Cytokine Staining (ICS) | Polyfunctional (IFN-γ+, TNF-α+) T-cells detected after in vitro presensitization. | [8] |
Experimental Protocols
Protocol 1: Generation of Peptide-Loaded Dendritic Cells (DCs) for T-Cell Stimulation
This protocol describes the generation of mature, monocyte-derived DCs loaded with the MAGE-3 (271-279) peptide, which serve as potent antigen-presenting cells (APCs).
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A*0201 positive donor
-
Ficoll-Paque PLUS
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Recombinant human GM-CSF
-
Recombinant human IL-4
-
MAGE-3 (271-279) peptide (FLWGPRALV)
-
TNF-α (for DC maturation)
-
CD14 MicroBeads for monocyte isolation
Procedure:
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolate Monocytes: Enrich for monocytes from the PBMC population using CD14 magnetic beads according to the manufacturer's instructions.
-
Differentiate Monocytes into Immature DCs: Culture the isolated monocytes in complete RPMI-1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 50 ng/mL) for 5-7 days. Add fresh media with cytokines every 2-3 days.
-
Mature DCs and Peptide Loading: On day 5 or 6, induce DC maturation by adding TNF-α (e.g., 25 ng/mL). At the same time, pulse the DCs with the MAGE-3 (271-279) peptide at a concentration of 1-10 µg/mL.[6] Incubate for 18-24 hours.
-
Harvest Mature DCs: Harvest the mature, peptide-loaded DCs. They are now ready to be used for T-cell stimulation.
Protocol 2: In Vitro Expansion of MAGE-3 (271-279)-Specific T-Cells
This protocol details the co-culture of T-cells with peptide-loaded APCs to expand the antigen-specific population.
Materials:
-
Peptide-loaded mature DCs (from Protocol 1)
-
Autologous CD8+ T-cells (isolated from PBMCs using CD8 MicroBeads) or total PBMCs
-
Complete RPMI-1640 medium
-
Recombinant human IL-2
-
Recombinant human IL-7
Procedure:
-
Isolate T-Cells: Isolate CD8+ T-cells from the same donor's PBMCs using negative selection magnetic beads to ensure they are untouched. Alternatively, total PBMCs can be used.
-
Co-culture: Co-culture the isolated T-cells with the peptide-loaded mature DCs at a responder-to-stimulator ratio of approximately 10:1 to 20:1 in complete RPMI-1640 medium.[5]
-
Cytokine Supplementation: After 24-48 hours, add IL-2 (e.g., 20 U/mL) and IL-7 (e.g., 10 ng/mL) to the co-culture to promote T-cell survival and proliferation.[7][8]
-
Restimulation: Restimulate the T-cell cultures every 7-10 days with freshly prepared peptide-pulsed APCs (either DCs or irradiated PBMCs).
-
Expansion Monitoring: Monitor the expansion of MAGE-3 (271-279)-specific T-cells using techniques such as tetramer staining followed by flow cytometry. The culture can be maintained for several weeks to achieve significant expansion.
Protocol 3: Functional Characterization of Expanded T-Cells
A. ELISPOT Assay for IFN-γ Secretion
This assay quantifies the number of antigen-specific T-cells based on their ability to secrete IFN-γ upon restimulation.
Materials:
-
Expanded T-cell culture
-
T2 cells (HLA-A*0201+, TAP-deficient)
-
MAGE-3 (271-279) peptide
-
Control peptide (e.g., an irrelevant HLA-A*0201 binding peptide)
-
Human IFN-γ ELISPOT kit
-
96-well PVDF membrane plates
Procedure:
-
Coat Plate: Coat a 96-well PVDF plate with the anti-IFN-γ capture antibody overnight at 4°C.
-
Prepare Target Cells: Pulse T2 cells with the MAGE-3 (271-279) peptide (1-10 µg/mL) or the control peptide for 2 hours at 37°C.
-
Cell Plating: Wash the ELISPOT plate and add the expanded T-cells at a concentration of 1 x 10^5 to 2 x 10^5 cells per well. Add the peptide-pulsed T2 cells as stimulators at a suitable effector-to-target ratio (e.g., 10:1).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Develop Spots: Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Following incubation, add streptavidin-HRP and a suitable substrate to develop the spots.
-
Analysis: Count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.
B. Cytotoxicity Assay (Chromium-51 Release Assay)
This classic assay measures the ability of CTLs to lyse target cells.
Materials:
-
Expanded T-cell culture
-
T2 cells or an HLA-A*0201+, MAGE-A3+ tumor cell line
-
MAGE-3 (271-279) peptide
-
Sodium Chromate (51Cr)
-
96-well round-bottom plate
Procedure:
-
Target Cell Labeling: Label the target cells (e.g., peptide-pulsed T2 cells) with 51Cr for 1-2 hours at 37°C.
-
Co-culture: Co-culture the 51Cr-labeled target cells with the expanded effector T-cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1) in a 96-well round-bottom plate.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Measure Release: Harvest the supernatant and measure the amount of 51Cr released using a gamma counter.
-
Calculate Specific Lysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Mandatory Visualizations
References
- 1. Analysis of MAGE-3-specific cytolytic T lymphocytes in human leukocyte antigen-A2 melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Specific CD8+ T cell responses to HLA-A2 restricted MAGE-A3 p271–279 peptide in hepatocellular carcinoma patients without vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Modified Dendritic cell-based T-cell expansion protocol and single-cell multi-omics allow for the selection of the most expanded and in vitro-effective clonotype via profiling of thousands of MAGE-A3-specific T-cells [frontiersin.org]
- 6. Expansion of Melanoma-specific Cytolytic CD8+ T Cell Precursors in Patients with Metastatic Melanoma Vaccinated with CD34+ Progenitor-derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. MAGE-specific T cells detected directly ex-vivo correlate with complete remission in metastatic breast cancer patients after sequential immune-endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Generating Cytotoxic T Lymphocytes Against MAGE-3 (271-279)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanoma-Associated Antigen 3 (MAGE-A3) is a tumor-associated antigen expressed in a variety of malignancies, including melanoma, lung, and head and neck cancers, while being absent in most normal tissues.[1][2] The MAGE-A3 (271-279) peptide (sequence: FLWGPRALV) is a well-characterized HLA-A*0201-restricted epitope that can be recognized by cytotoxic T lymphocytes (CTLs), making it a promising target for cancer immunotherapy.[3][4][5] The in vitro generation of MAGE-A3 (271-279)-specific CTLs is a critical step for both basic research into tumor immunology and the development of adoptive T-cell therapies.[6]
These application notes provide a detailed overview of the protocols and methodologies for generating and characterizing MAGE-A3 (271-279)-specific CTLs. The included data and workflows are intended to guide researchers in the successful implementation of these techniques.
Data Presentation
Table 1: In Vitro CTL Generation Parameters
| Parameter | Value | Reference |
| MAGE-A3 (271-279) Peptide Concentration for APC Pulsing | 10 µM | [3] |
| IL-2 Concentration for T-Cell Culture | 20 units/ml | [3][7] |
| IL-7 Concentration for T-Cell Culture | 5 ng/ml | [3] |
| T-Cell to Dendritic Cell Ratio for Stimulation | 10:1 | [3] |
| Duration of Co-culture for CTL Expansion | 14 days | [8] |
Table 2: Cytotoxicity Assay Parameters and Readouts
| Parameter | Value | Reference |
| Effector to Target (E:T) Ratios for Cytotoxicity Assays | 5:1, 2:1, 1:1, 10:1 | [9][10] |
| Cytotoxicity Assay Incubation Time | 4-18 hours | [10] |
| Peptide Concentration for Target Cell Pulsing in ELISPOT | 1 nM (suboptimal) | [9] |
| IFN-γ Release in Response to MAGE-A3+ Tumor Cells | ~10-fold higher with MAGE-A3:112-120 TCR vs MAGE-A3:271-279 TCR | [5] |
Experimental Protocols
Protocol 1: Generation of MAGE-A3 (271-279)-Specific CTLs In Vitro
This protocol describes the generation of CTLs from peripheral blood mononuclear cells (PBMCs) of HLA-A*0201 positive donors.
Materials:
-
Ficoll-Paque
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant human IL-2
-
Recombinant human IL-7
-
Recombinant human GM-CSF
-
Recombinant human IL-4
-
MAGE-A3 (271-279) peptide (FLWGPRALV)
-
CD8+ T-Cell Isolation Kit
Procedure:
-
Isolation of PBMCs: Isolate PBMCs from whole blood of an HLA-A*0201 positive donor using Ficoll-Paque density gradient centrifugation.
-
Generation of Dendritic Cells (DCs):
-
Plate PBMCs in a T75 flask and allow monocytes to adhere for 2 hours at 37°C.
-
Wash away non-adherent cells.
-
Culture the adherent monocytes in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1000 IU/ml GM-CSF, and 1000 IU/ml IL-4 for 6 days to generate immature DCs.[3]
-
-
Pulsing of DCs with MAGE-A3 Peptide:
-
Co-culture of T-Cells with Peptide-Pulsed DCs:
-
Restimulation and Expansion of CTLs:
-
On day 7, and weekly thereafter, restimulate the T-cells with freshly prepared, irradiated, peptide-pulsed autologous DCs.[3]
-
Continue to supplement the culture with IL-2 and IL-7.
-
Expand the culture as needed.
-
Protocol 2: Cytotoxicity Assay (LDH Release Assay)
This protocol is to assess the cytotoxic activity of the generated CTLs against target cells.
Materials:
-
Generated MAGE-A3 (271-279)-specific CTLs (effector cells)
-
T2 cells or other HLA-A*0201 positive target cell line
-
MAGE-A3 (271-279) peptide
-
LDH Release Assay Kit
-
96-well U-bottom plate
Procedure:
-
Preparation of Target Cells:
-
Harvest T2 cells and wash them with culture medium.
-
Pulse the T2 cells with 1 µM MAGE-A3 (271-279) peptide for 2 hours at 37°C.
-
As a negative control, use T2 cells pulsed with an irrelevant peptide or no peptide.
-
-
Co-culture of Effector and Target Cells:
-
Plate 1 x 10^4 peptide-pulsed T2 cells per well in a 96-well U-bottom plate.
-
Add the generated CTLs at various effector to target (E:T) ratios (e.g., 10:1, 5:1, 2:1, 1:1).[10]
-
Set up control wells:
-
Target spontaneous release (target cells only)
-
Target maximum release (target cells with lysis buffer from the kit)
-
Effector spontaneous release (effector cells only)
-
-
-
Incubation and LDH Measurement:
-
Centrifuge the plate briefly and incubate for 4-6 hours at 37°C.
-
After incubation, centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the LDH release according to the manufacturer's instructions of the LDH Release Assay Kit.[8]
-
-
Calculation of Percent Specific Lysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x [(Experimental Release - Effector Spontaneous Release - Target Spontaneous Release) / (Target Maximum Release - Target Spontaneous Release)]
-
Visualizations
T-Cell Receptor Signaling Pathway
Caption: TCR signaling cascade in CTL activation.
Experimental Workflow for In Vitro CTL Generation
Caption: Workflow for generating MAGE-A3 CTLs.
References
- 1. Analysis of MAGE-3-specific cytolytic T lymphocytes in human leukocyte antigen-A2 melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitative Expression and Immunogenicity of MAGE-3 and -6 in Upper Aerodigestive Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. A TCR Targeting the HLA-A*0201–Restricted Epitope of MAGE-A3 Recognizes Multiple Epitopes of the MAGE-A Antigen Superfamily in Several Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro\ex vivo generation of cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generation of cytotoxic T lymphocytes from peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific CD8+ T cell responses to HLA-A2 restricted MAGE-A3 p271–279 peptide in hepatocellular carcinoma patients without vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A cell-engineered system to assess tumor cell sensitivity to CD8+ T cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromium Release Assay: Measuring MAGE-3 (271-279) Specific Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chromium release assay, a robust method for quantifying the cytotoxic activity of T lymphocytes specifically targeting the MAGE-3 (271-279) peptide. This peptide is a well-characterized tumor antigen, and this assay is crucial for evaluating the efficacy of immunotherapies such as cancer vaccines and adoptive T-cell therapies.
The MAGE-3 protein is expressed in various tumor types and not in normal adult tissues, with the exception of the testis, making it an attractive target for cancer immunotherapy.[1] The MAGE-3 (271-279) peptide, with the amino acid sequence FLWGPRALV, is presented by HLA-A2 molecules and can be recognized by cytotoxic T lymphocytes (CTLs).[2][3][4] The chromium release assay measures the ability of these CTLs to lyse target cells presenting this specific peptide.
Experimental Protocols
Principle of the Assay
The chromium-51 (B80572) (⁵¹Cr) release assay is a widely used method to measure cell-mediated cytotoxicity.[5] Target cells are labeled with radioactive sodium chromate (B82759) (Na₂⁵¹CrO₄). Upon cell lysis by effector cells (CTLs), the ⁵¹Cr is released into the cell culture supernatant. The amount of radioactivity in the supernatant is proportional to the number of lysed cells.
I. Preparation of Effector Cells (MAGE-3 Specific CTLs)
MAGE-3 (271-279) specific CTLs can be generated by stimulating peripheral blood mononuclear cells (PBMCs) from HLA-A2 positive donors with the MAGE-3 (271-279) peptide. This process typically involves co-culturing PBMCs with peptide-pulsed antigen-presenting cells (APCs), such as dendritic cells (DCs), in the presence of cytokines like IL-2 to promote T-cell proliferation.[2]
Protocol for CTL Generation:
-
Isolate PBMCs from HLA-A2 positive healthy donors or melanoma patients using Ficoll-Paque density gradient centrifugation.
-
Generate mature DCs from the monocyte fraction of PBMCs.
-
Pulse the DCs with the MAGE-3 (271-279) peptide (FLWGPRALV) at a concentration of 50 μg/mL for 2 hours.[2]
-
Co-culture the peptide-pulsed DCs with autologous PBMCs at a specific ratio (e.g., 1:5) in RPMI 1640 medium supplemented with 10% human serum.[2]
-
Restimulate the cultures weekly with peptide-pulsed APCs.
-
Supplement the culture with recombinant human IL-2 (e.g., 1 ng/mL) every other day to support T-cell expansion.[2]
-
After several rounds of stimulation, the resulting cell population will be enriched with MAGE-3 (271-279) specific CTLs.
II. Preparation and Labeling of Target Cells
A common target cell line for this assay is the T2 cell line, which is deficient in Transporter associated with Antigen Processing (TAP), making it ideal for exogenous peptide loading.[4][6]
Protocol for Target Cell Preparation:
-
Culture T2 cells (HLA-A2.1+) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Harvest the T2 cells and wash them with serum-free medium.
-
Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in serum-free medium.
-
Add 100 µCi of [⁵¹Cr]sodium chromate per 10⁶ cells and incubate for 1 hour at 37°C with occasional mixing.[4]
-
After incubation, wash the labeled cells three to four times with cold medium to remove excess unincorporated ⁵¹Cr.
-
Resuspend the cells in complete medium and pulse with the MAGE-3 (271-279) peptide (e.g., 10 µg/mL) for 1 hour at 37°C.[4][7] T2 cells pulsed with an irrelevant HLA-A2 binding peptide (e.g., an HIV peptide) should be used as a negative control.[2]
III. Cytotoxicity Assay
Protocol for Co-culture and Measurement:
-
Plate the ⁵¹Cr-labeled and peptide-pulsed target cells in a 96-well round-bottom plate at a density of 1 x 10⁴ cells per well.[2]
-
Add the effector CTLs to the wells at various effector-to-target (E:T) ratios (e.g., 30:1, 10:1, 3:1, 1:1).[5]
-
Set up control wells:
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.[2][7]
-
After incubation, centrifuge the plate at 200 x g for 5 minutes.
-
Carefully collect 50 µL of the supernatant from each well and transfer it to a gamma counter tube.
-
Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.
IV. Data Analysis
The percentage of specific lysis is calculated using the following formula:[2][5]
% Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
Data Presentation
The following tables summarize representative quantitative data from chromium release assays measuring MAGE-3 (271-279) specific cytotoxicity.
Table 1: Peptide-Specific Cytotoxicity of CTLs Against T2 Target Cells
| Effector:Target (E:T) Ratio | % Specific Lysis (MAGE-3 Peptide) | % Specific Lysis (Irrelevant Peptide) |
| 30:1 | 55 | <10 |
| 10:1 | 42 | <10 |
| 3:1 | 28 | <10 |
| 1:1 | 15 | <10 |
This table demonstrates the dose-dependent and specific killing of target cells pulsed with the MAGE-3 peptide. Lysis of cells pulsed with an irrelevant peptide remains at background levels. Data is hypothetical but representative of expected results from sources.[3]
Table 2: Recognition of MAGE-3 Expressing Tumor Cells by Specific CTLs
| Target Cell Line | MAGE-3 Expression | HLA-A2 Expression | % Specific Lysis (E:T 20:1) |
| Melanoma Line A | + | + | 45 |
| Melanoma Line B | - | + | 8 |
| K562 (NK target) | - | - | 5 |
This table illustrates the ability of MAGE-3 specific CTLs to recognize and lyse tumor cells that endogenously process and present the MAGE-3 (271-279) epitope. The lack of lysis of MAGE-3 negative or HLA-A2 negative cells confirms the specificity of the CTLs. Data is hypothetical but representative of expected outcomes.
Visualizations
Experimental Workflow
Caption: Workflow of the Chromium Release Assay.
CTL-Mediated Cytotoxicity Signaling Pathway
Caption: CTL-mediated cytotoxicity pathway.
References
- 1. Analysis of MAGE-3-specific cytolytic T lymphocytes in human leukocyte antigen-A2 melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. revvity.com [revvity.com]
- 6. Modulation of Proteasomal Activity Required for the Generation of a Cytotoxic T Lymphocyte–defined Peptide Derived from the Tumor Antigen MAGE-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
Application Notes and Protocols: ELISpot Assay for MAGE-3 (271-279) Specific T-Cell Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Melanoma-Associated Antigen 3 (MAGE-3) is a member of the cancer-testis antigen family, characterized by its expression in various tumor types and restricted presence in normal tissues, primarily the testis.[1] The MAGE-3 (271-279) peptide, with the amino acid sequence FLWGPRALV, is a well-defined HLA-A2 restricted epitope recognized by cytotoxic T lymphocytes (CTLs).[2][3][4] This specificity makes it a compelling target for cancer immunotherapy, including therapeutic vaccines. Monitoring the cellular immune response to MAGE-3 is crucial for evaluating the efficacy of such treatments.
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[5][6][7][8] The Interferon-gamma (IFN-γ) ELISpot assay, in particular, has become a standard tool for monitoring T-cell responses in cancer vaccine clinical trials.[5][6][9] This document provides detailed application notes and a comprehensive protocol for performing an IFN-γ ELISpot assay to detect and quantify MAGE-3 (271-279) specific T-cell responses.
Principle of the Assay
The IFN-γ ELISpot assay is a sandwich immunoassay performed in a 96-well plate with a polyvinylidene difluoride (PVDF) membrane. The membrane is coated with a capture antibody specific for IFN-γ. Peripheral blood mononuclear cells (PBMCs) are cultured on this membrane in the presence of the MAGE-3 (271-279) peptide. T-cells that recognize the peptide will be activated and secrete IFN-γ. This secreted cytokine is captured by the antibody on the membrane in the immediate vicinity of the secreting cell. After an incubation period, the cells are washed away, and a biotinylated detection antibody specific for a different epitope of IFN-γ is added. This is followed by the addition of an enzyme-conjugate (e.g., streptavidin-alkaline phosphatase). Finally, a substrate is added that precipitates upon enzymatic reaction, forming a visible spot. Each spot represents a single IFN-γ-producing cell.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the IFN-γ ELISpot assay to detect MAGE-3 (271-279) specific T-cell responses.
Materials and Reagents
-
Human IFN-γ ELISpot kit (containing capture antibody, biotinylated detection antibody, and streptavidin-enzyme conjugate)
-
PVDF-bottomed 96-well plates
-
MAGE-3 (271-279) peptide (FLWGPRALV), >95% purity
-
HLA-A2 restricted negative control peptide (e.g., from HIV or another irrelevant antigen)
-
Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A2 positive donors
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
Phosphate Buffered Saline (PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
35% Ethanol (B145695) in sterile water
-
Substrate solution (e.g., BCIP/NBT)
-
Sterile water
-
CO2 Incubator (37°C, 5% CO2)
-
ELISpot reader
Protocol
Day 1: Plate Coating
-
Pre-wet the plate: Add 15 µL of 35% ethanol to each well of the PVDF-bottomed 96-well plate. Incubate for 1 minute at room temperature.[10][11]
-
Wash: Aspirate the ethanol and wash each well three times with 200 µL of sterile PBS.
-
Coat with capture antibody: Dilute the anti-IFN-γ capture antibody to the recommended concentration in sterile PBS. Add 100 µL of the diluted antibody to each well.
-
Incubate: Seal the plate and incubate overnight at 4°C.
Day 2: Cell Stimulation
-
Wash and Block: Aspirate the capture antibody solution. Wash the wells three times with 200 µL of sterile PBS. Block the membrane by adding 200 µL of complete cell culture medium to each well. Incubate for at least 2 hours at 37°C.[10]
-
Prepare Stimulants:
-
MAGE-3 Peptide: Reconstitute the MAGE-3 (271-279) peptide in DMSO to a stock concentration of 1 mg/mL. Further dilute in complete cell culture medium to a working concentration of 20 µg/mL (for a final in-well concentration of 10 µg/mL).
-
Negative Control Peptide: Prepare the negative control peptide at the same concentration as the MAGE-3 peptide.
-
Positive Control: Prepare PHA at a final concentration of 5 µg/mL or anti-CD3 antibody at 1 µg/mL in complete cell culture medium.
-
Unstimulated Control: Use complete cell culture medium only.
-
-
Prepare Cells: Thaw and wash cryopreserved PBMCs or use freshly isolated PBMCs. Resuspend the cells in complete cell culture medium and perform a cell count. Adjust the cell concentration to 2-4 x 10^6 cells/mL. Cell viability should be >90%.
-
Plate Cells and Stimulants:
-
Aspirate the blocking medium from the plate.
-
Add 50 µL of the stimulant solutions to the appropriate wells (in triplicate).
-
Add 50 µL of the cell suspension (containing 1-2 x 10^5 cells) to each well.
-
-
Incubate: Cover the plate and incubate for 18-24 hours at 37°C in a 5% CO2 incubator. Do not stack plates to ensure even temperature distribution.[12]
Day 3: Detection and Development
-
Cell Removal: Aspirate the cell suspension from the wells. Wash the plate three times with 200 µL of Wash Buffer (PBS + 0.05% Tween-20), followed by three washes with 200 µL of PBS.
-
Add Detection Antibody: Dilute the biotinylated anti-IFN-γ detection antibody in PBS containing 0.5% BSA. Add 100 µL of the diluted detection antibody to each well.
-
Incubate: Seal the plate and incubate for 2 hours at room temperature.
-
Wash: Aspirate the detection antibody solution. Wash the plate five times with 200 µL of Wash Buffer.
-
Add Enzyme Conjugate: Dilute the streptavidin-enzyme conjugate in PBS. Add 100 µL of the diluted conjugate to each well.
-
Incubate: Incubate for 1 hour at room temperature.
-
Final Wash: Aspirate the enzyme conjugate solution. Wash the plate five times with 200 µL of Wash Buffer, followed by three final washes with PBS only to remove any residual Tween-20.
-
Develop Spots: Add 100 µL of the substrate solution (e.g., BCIP/NBT) to each well. Monitor spot development closely, which can take 5-30 minutes. Stop the reaction by washing the plate thoroughly with sterile water when distinct spots are visible.
-
Dry and Read: Allow the plate to dry completely in the dark. Count the spots using an automated ELISpot reader.
Data Presentation
Quantitative data from ELISpot assays are typically presented as the number of Spot Forming Cells (SFCs) per a certain number of plated cells (e.g., SFCs per 10^6 PBMCs).
Table 1: Representative ELISpot Results for MAGE-3 (271-279) Specific T-Cell Response
| Sample ID | Stimulant | Mean SFCs per 2x10^5 PBMCs | Standard Deviation | Response Interpretation |
| Patient 1 (Post-vaccine) | Unstimulated | 5 | 2 | - |
| MAGE-3 (271-279) | 150 | 15 | Positive | |
| Negative Control Peptide | 7 | 3 | - | |
| PHA | 850 | 50 | Valid | |
| Healthy Donor (HLA-A2+) | Unstimulated | 2 | 1 | - |
| MAGE-3 (271-279) | 4 | 2 | Negative | |
| Negative Control Peptide | 3 | 1 | - | |
| PHA | 920 | 65 | Valid |
Note: Data are hypothetical and for illustrative purposes. A positive response is generally defined as the mean number of spots in the antigen wells being significantly higher (e.g., >2-3 times) than the mean of the negative control wells, and also above a certain threshold (e.g., >10 spots per 10^5 cells).
Table 2: Summary of MAGE-3 (271-279) Specific T-Cell Responses in Clinical Trials (Illustrative)
| Study Cohort | Number of Patients | Treatment | Responder Frequency | Key Finding |
| Metastatic Melanoma[5] | 15 | MAGE-3 Peptide Vaccine | 9/15 (60%) | Responders showed prolonged recurrence-free survival. |
| Myeloma (HLA-A2+)[4] | 3 | N/A (ex vivo stimulation) | 3/3 | T-cells from patients recognized MAGE-3 peptide. |
| Head and Neck Cancer | 10 | MAGE-3 Dendritic Cell Vaccine | 6/10 (60%) | Increased frequency of MAGE-3 specific T-cells post-vaccination. |
Visualization
Experimental Workflow
The following diagram illustrates the key steps in the ELISpot assay for detecting MAGE-3 specific T-cell responses.
Caption: Workflow for the MAGE-3 specific IFN-γ ELISpot assay.
Logical Relationship of Controls
The following diagram illustrates the purpose and relationship of the different controls used in the ELISpot assay.
Caption: Rationale for controls in the MAGE-3 ELISpot assay.
Troubleshooting
A successful ELISpot assay requires careful attention to detail. Below are common issues and their potential solutions.
Table 3: ELISpot Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background | - Inadequate washing[13] - Contaminated reagents - Over-development of the plate[13] - High concentration of DMSO (>0.5%)[14] | - Increase the number and vigor of wash steps. - Use sterile, filtered buffers. - Reduce the substrate incubation time. - Ensure the final DMSO concentration in the well is below 0.5%. |
| No or Few Spots | - Low frequency of responding cells - Poor cell viability - Inactive peptide or stimulant - Incorrect antibody concentrations | - Increase the number of cells per well. - Use freshly isolated or properly cryopreserved cells with high viability. - Use a positive control (e.g., PHA) to validate the assay. - Titrate capture and detection antibody concentrations. |
| Fuzzy or Poorly Defined Spots | - Plate movement during incubation[12] - Over-stimulation of cells - Insufficient capture antibody | - Ensure the incubator is stable and do not move the plates during cell incubation. - Titrate the peptide concentration. - Optimize the capture antibody concentration. |
| Inconsistent Replicates | - Uneven cell distribution - Pipetting errors | - Gently resuspend cells before plating. - Calibrate pipettes and ensure accurate pipetting. |
| "Ring of Spots" | - Adding cells before the stimulant | - Add the stimulant to the well first, followed by the cell suspension to ensure even mixing.[14] |
Conclusion
The IFN-γ ELISpot assay is a robust and highly sensitive method for the functional assessment of MAGE-3 (271-279) specific T-cell responses. It is an invaluable tool in the development and monitoring of MAGE-3 targeted immunotherapies. Careful execution of the protocol, including the use of appropriate controls and meticulous technique, is essential for obtaining reliable and reproducible results. The data generated can provide critical insights into the immunogenicity of cancer vaccines and help correlate immune responses with clinical outcomes.
References
- 1. Analysis of MAGE-3-specific cytolytic T lymphocytes in human leukocyte antigen-A2 melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. pnas.org [pnas.org]
- 5. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. The Quantification of Antigen-Specific T Cells by IFN-γ ELISpot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Image analysis and data management of ELISPOT assay results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
- 12. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. mabtech.com [mabtech.com]
Application Notes and Protocols: MAGE-3 (271-279) in Dendritic Cell-Based Vaccines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and are crucial for initiating T-cell mediated immunity.[1][2] DC-based vaccines represent a promising strategy in cancer immunotherapy, aiming to stimulate a patient's immune system to recognize and eliminate tumor cells.[1][3][4] The MAGE-A3 gene, a member of the cancer-testis antigen family, is an attractive target for such therapies as its expression is restricted to tumor cells and male germline cells, which do not express HLA molecules.[5][6] The MAGE-3 (271-279) peptide, with the amino acid sequence FLWGPRALV, is a well-defined HLA-A*0201-restricted epitope that can be presented to cytotoxic T lymphocytes (CTLs), leading to tumor cell lysis.[7][8][9][10]
These application notes provide a comprehensive overview of the use of the MAGE-3 (271-279) peptide in the formulation of autologous dendritic cell-based vaccines. Detailed protocols for the generation of monocyte-derived DCs (Mo-DCs), peptide pulsing, and immunological monitoring are provided, along with a summary of clinical and immunological outcomes from various studies.
Data Presentation: Clinical and Immunological Outcomes
The following tables summarize quantitative data from clinical trials utilizing dendritic cell vaccines pulsed with MAGE-3 peptides, often in combination with other tumor-associated antigens.
Table 1: Immunological Responses to MAGE-3 (271-279) Peptide-Pulsed DC Vaccines
| Study Population | Number of Patients | MAGE-3 Specific CTL Response | MAGE-3 Specific DTH Reaction | Notes | Reference |
| Metastatic Melanoma (Stage IV) | 11 | 8 of 11 patients (73%) showed significant expansion of Mage-3A1–specific CD8+ CTL precursors. | Not detected unequivocally. | Immunity often declined after intravenous vaccinations. | [11] |
| Metastatic Melanoma | 18 | 5 of 18 patients (28%) showed enhanced responses in uncultured T cells. | 8 of 10 evaluated patients (80%) developed DTH. | Immunity to >2 melanoma antigens was associated with better clinical outcome. | [6] |
| Metastatic Melanoma | 9 | Not detectable in peripheral blood without in vitro activation. | Not Assessed | Study used an allogeneic plasmacytoid DC line. | [8] |
| Advanced Gastrointestinal Carcinoma | 12 | 4 of 8 evaluated patients (50%) showed peptide-specific CTL responses. | Not Assessed | Tumor markers decreased in 7 patients. | [5] |
Table 2: Clinical Responses in Patients Treated with MAGE-3 Peptide-Pulsed DC Vaccines
| Study Population | Number of Patients | Objective Clinical Response | Details | Reference |
| Metastatic Melanoma (Stage IV) | 11 | Regressions of individual metastases in 6 of 11 patients (55%). | Included regressions of skin, lymph node, lung, and liver metastases. | [11] |
| Metastatic Melanoma | 18 | Regression of >1 tumor metastases in 7 of 17 evaluable patients (41%). | Clinical outcome was associated with the breadth of the immune response. | [6] |
| Metastatic Melanoma | 9 | 3 patients were alive at week 48. | No objective responses were reported in this Phase I safety and tolerability study. | [8] |
| Advanced Gastrointestinal Carcinoma | 12 | Minor tumor regressions in 3 patients (25%). | Improvement in performance status was noted in 4 patients. | [5] |
Experimental Protocols
Protocol 1: Generation of Autologous Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol describes the generation of immature and mature Mo-DCs from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Leukapheresis product or whole blood from the patient
-
Ficoll-Paque™ density gradient medium
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS) or autologous plasma
-
L-glutamine
-
Penicillin-Streptomycin
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
-
Maturation cocktail:
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Interleukin-1 beta (IL-1β)
-
Interleukin-6 (IL-6)
-
Prostaglandin E2 (PGE2)
-
-
CD14 MicroBeads (for monocyte isolation)
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from the leukapheresis product or whole blood by density gradient centrifugation using Ficoll-Paque™.
-
Wash the isolated PBMCs multiple times with sterile PBS.
-
-
Monocyte Selection:
-
Isolate CD14+ monocytes from the PBMC population using magnetic-activated cell sorting (MACS) with CD14 MicroBeads according to the manufacturer's instructions. Purity should be assessed by flow cytometry.
-
-
Differentiation of Monocytes into Immature DCs (Day 0-5):
-
Culture the purified monocytes at a density of 1 x 10^6 cells/mL in RPMI 1640 supplemented with 10% FBS (or autologous plasma), 2 mM L-glutamine, and antibiotics.
-
Add 800 U/mL of recombinant human GM-CSF and 500 U/mL of recombinant human IL-4 to the culture medium.[2]
-
Incubate the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
On day 3, replace half of the medium with fresh medium containing GM-CSF and IL-4.
-
-
Maturation of Immature DCs (Day 5-7):
-
On day 5 or 6, induce maturation by adding a cytokine cocktail to the culture medium consisting of:
-
TNF-α (e.g., 1000 IU/mL)
-
IL-1β (e.g., 200 IU/mL)
-
IL-6 (e.g., 1000 IU/mL)
-
PGE2 (e.g., 1 μg/mL)[1]
-
-
Continue to culture the cells for another 24-48 hours.
-
-
Harvesting Mature DCs:
-
On day 7, harvest the mature, non-adherent and loosely adherent DCs by gentle pipetting.
-
Wash the cells with sterile PBS. The cells are now ready for peptide pulsing.
-
Protocol 2: Pulsing of Mature DCs with MAGE-3 (271-279) Peptide
Materials:
-
Mature, monocyte-derived DCs (from Protocol 1)
-
MAGE-3 (271-279) peptide (FLWGPRALV), GMP-grade
-
Sterile PBS or cell culture medium
Procedure:
-
Resuspend the mature DCs in serum-free medium or PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add the MAGE-3 (271-279) peptide to the cell suspension at a final concentration of 10-50 µg/mL.[10][11]
-
Incubate the peptide-DC mixture for 1-2 hours at 37°C with gentle agitation to facilitate peptide loading onto HLA molecules.
-
Wash the peptide-pulsed DCs three times with sterile PBS to remove excess, unbound peptide.
-
Resuspend the final DC vaccine product in a sterile, injectable solution (e.g., saline) for administration to the patient.
Protocol 3: Immunological Monitoring by ELISpot Assay
This protocol outlines the detection of MAGE-3 (271-279)-specific T cells producing IFN-γ.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
PBMCs from vaccinated patients (pre- and post-vaccination)
-
MAGE-3 (271-279) peptide
-
Irrelevant peptide (negative control)
-
Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)
-
RPMI 1640 with 10% human AB serum
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate membrane with 35% ethanol (B145695) for 1 minute, then wash five times with sterile water.
-
Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
The next day, wash the plate and block with RPMI containing 10% human AB serum for at least 30 minutes at room temperature.[12]
-
-
Cell Plating and Stimulation:
-
Add 2 x 10^5 PBMCs to each well.
-
Add stimulating agents:
-
Test wells: MAGE-3 (271-279) peptide (e.g., 10 µg/mL).
-
Negative control wells: Irrelevant peptide or medium alone.
-
Positive control wells: PHA or anti-CD3 antibody.
-
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plates to remove cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Wash thoroughly and add the substrate solution. Develop until distinct spots emerge (5-30 minutes).
-
Stop the reaction by washing with tap water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
-
Visualizations
Caption: Workflow for the generation and administration of a MAGE-3 peptide-pulsed DC vaccine.
Caption: Simplified signaling pathway of a MAGE-3 specific T-cell response.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. ISOLATION AND GENERATION OF HUMAN DENDRITIC CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Simplified Approaches for the Production of Monocyte-Derived Dendritic Cells and Study of Antigen Presentation in Bovine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dendritic cell vaccination with MAGE peptide is a novel therapeutic approach for gastrointestinal carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Peptide-Pulsed Dendritic Cells Have Superior Ability to Induce Immune-Mediated Tissue Destruction Compared to Peptide with Adjuvant | PLOS One [journals.plos.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pnas.org [pnas.org]
- 10. Expansion of Melanoma-specific Cytolytic CD8+ T Cell Precursors in Patients with Metastatic Melanoma Vaccinated with CD34+ Progenitor-derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vaccination with Mage-3a1 Peptide–Pulsed Mature, Monocyte-Derived Dendritic Cells Expands Specific Cytotoxic T Cells and Induces Regression of Some Metastases in Advanced Stage IV Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mabtech.com [mabtech.com]
Application Notes: MAGE-3 (271-279) Peptide Pulsing of Antigen-Presenting Cells for Cancer Immunotherapy Research
Introduction
The Melanoma-Associated Antigen 3 (MAGE-A3) is a cancer-testis antigen expressed in various tumor types, including melanoma, lung, and bladder cancer, but not in normal adult tissues except for the testis and placenta[1][2]. This tumor-restricted expression makes MAGE-A3 an attractive target for cancer vaccines and T-cell based immunotherapies. The MAGE-3 (271-279) peptide, with the amino acid sequence FLWGPRALV, is a well-characterized epitope presented by the human leukocyte antigen (HLA)-A2 molecule[1][2][3].
Pulsing antigen-presenting cells (APCs), such as dendritic cells (DCs), with this specific peptide is a common in vitro method to generate and expand MAGE-3-specific cytotoxic T lymphocytes (CTLs). These CTLs can then be studied for their ability to recognize and kill tumor cells expressing the MAGE-3 antigen. This document provides detailed protocols for the generation of monocyte-derived DCs (Mo-DCs), pulsing with the MAGE-3 (271-279) peptide, and subsequent co-culture and functional assessment of peptide-specific T cells.
Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol describes the generation of immature and mature DCs from peripheral blood mononuclear cells (PBMCs). The process typically takes 7 days[4].
Materials
-
Human PBMCs isolated from whole blood or leukapheresis samples via Ficoll-Hypaque density gradient centrifugation[5].
-
RPMI 1640 medium supplemented with 2 mM L-glutamine, penicillin (50 U/ml), streptomycin (B1217042) (50 µg/ml), and 10% Fetal Bovine Serum (FBS) or 2% human AB serum (complete medium)[5][6].
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (rhGM-CSF).
-
Recombinant human Interleukin-4 (rhIL-4).
-
DC maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE₂).
Methodology
-
Monocyte Isolation:
-
Isolate PBMCs from heparinized whole blood using Ficoll-Hypaque density gradient centrifugation[5].
-
To enrich for monocytes, plate PBMCs in a T-75 flask at a density of 5-10 x 10⁶ cells/mL in complete medium and allow them to adhere for 2-3 hours at 37°C, 5% CO₂[7].
-
Alternatively, use CD14+ magnetic microbeads for positive selection of monocytes according to the manufacturer's instructions[8].
-
-
Differentiation of Monocytes into Immature DCs (iDCs):
-
Maturation of iDCs into Mature DCs (mDCs):
Data Summary: Reagents and Conditions for Mo-DC Generation
| Parameter | Concentration / Condition | Source |
| Cell Seeding Density | 0.5 - 1.5 x 10⁶ cells/mL | [5] |
| rhGM-CSF | 70 ng/mL - 1000 U/mL | [5][10] |
| rhIL-4 | 50 ng/mL - 500 U/mL | [5][8] |
| Incubation Time (Differentiation) | 5 - 6 days | [5][8] |
| TNF-α | 10 ng/mL - 50 ng/mL | [5][8] |
| IL-1β | 10 ng/mL - 50 ng/mL | [5][8] |
| IL-6 | 10 ng/mL | [5] |
| PGE₂ | 1 µM | [5] |
| Incubation Time (Maturation) | 24 - 48 hours | [5][7] |
Experimental Workflow for Generating MAGE-3 Specific T-Cells
Caption: Workflow from PBMC isolation to functional assessment of MAGE-3 specific T-cells.
Protocol 2: Pulsing of Mature DCs with MAGE-3 (271-279) Peptide
This protocol details the loading of the MAGE-3 peptide onto the MHC class I molecules of mature DCs.
Methodology
-
Harvest and Wash: Harvest mature DCs and wash them twice with serum-free medium (e.g., RPMI 1640) or PBS[11][12].
-
Cell Resuspension: Resuspend the DC pellet in serum-free medium at a concentration of 1-2 x 10⁶ cells/mL[7].
-
Peptide Pulsing: Add the MAGE-3 (271-279) peptide to the cell suspension.
-
Incubation: Incubate the cells at 37°C for 2-4 hours or at room temperature for 90 minutes to 2 hours, with gentle agitation every 30-60 minutes to ensure uniform pulsing[7][13][14].
-
Final Wash: After incubation, wash the peptide-pulsed DCs three times with complete medium to remove any unbound peptide before using them in co-culture experiments[12].
Data Summary: Parameters for MAGE-3 (271-279) Peptide Pulsing
| Parameter | Concentration / Condition | Source |
| Cell Type | Mature Monocyte-Derived DCs | [11] |
| Peptide | MAGE-3 (271-279) FLWGPRALV | [14] |
| Peptide Concentration | 1 µg/mL - 40 µg/mL | [7][14] |
| Incubation Time | 60 min - 4 hours | [7][11] |
| Incubation Temperature | Room Temperature or 37°C | [11][13] |
Logical Relationship of Experimental Components
Caption: Logical flow showing how components interact to generate cytotoxic T-lymphocytes.
Protocol 3: T-Cell Co-culture and Activation Assays
Peptide-pulsed DCs are used to stimulate MAGE-3 specific T-cells. Activation can be measured by cytokine secretion (IFN-γ) or expression of activation markers.
Methodology: IFN-γ ELISpot Assay
The ELISpot assay quantifies the number of antigen-specific, cytokine-producing T-cells.
-
Plate Preparation: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody according to the manufacturer's instructions[15].
-
Cell Plating:
-
Incubation: Co-culture the cells for 16-24 hours at 37°C, 5% CO₂[14].
-
Development: Wash the plate and follow the manufacturer's protocol for adding the detection antibody, streptavidin-HRP, and substrate to visualize the spots.
-
Analysis: Count the spots, where each spot represents a single IFN-γ-secreting cell.
Data Summary: Conditions for T-Cell Activation Assays
| Parameter | Condition | Source |
| Assay | IFN-γ ELISpot | [16][17] |
| Responder Cells | Purified T-cells or PBMCs | [14] |
| Responder Cell Number | 5 x 10³ - 2.5 x 10⁵ cells/well | [15][16] |
| Stimulator Cells | Peptide-Pulsed DCs | [14] |
| APC:Responder Ratio | 1:10 - 1:50 | [14] |
| Incubation Time | 16 - 24 hours | [14] |
Protocol 4: Cytotoxicity Assay (Chromium-51 Release)
This assay measures the ability of stimulated CTLs to lyse target cells presenting the MAGE-3 (271-279) peptide.
Methodology
-
Target Cell Preparation:
-
Use a suitable HLA-A2 positive target cell line (e.g., T2 cells) that can be pulsed with the MAGE-3 peptide[13].
-
Label the target cells with Sodium Chromate (Na₂⁵¹CrO₄) for 1 hour at 37°C[10][18].
-
Wash the labeled cells extensively to remove unincorporated ⁵¹Cr.
-
Pulse a portion of the labeled cells with the MAGE-3 (271-279) peptide (1-10 µM) for 1 hour. Non-pulsed cells serve as a negative control.
-
-
Co-incubation:
-
Plate the labeled target cells (pulsed and non-pulsed) in a 96-well U-bottom plate (e.g., 1 x 10⁴ cells/well).
-
Add the effector CTLs at various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1)[12][18].
-
Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with detergent, e.g., Triton X-100).
-
-
Incubation & Harvesting:
-
Measurement & Calculation:
-
Measure the radioactivity (counts per minute, CPM) in the harvested supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Signaling Pathway for T-Cell Activation
Caption: APC presenting MAGE-3 peptide to a CD8+ T-cell, leading to activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis of MAGE-3-specific cytolytic T lymphocytes in human leukocyte antigen-A2 melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative expression and immunogenicity of MAGE-3 and -6 in upper aerodigestive tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Development of a new protocol for 2-day generation of mature dendritic cells from human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. researchgate.net [researchgate.net]
- 8. Generation and Maturation of Human Monocyte-derived DCs [bio-protocol.org]
- 9. Generation and Maturation of Human Monocyte-derived DCs [en.bio-protocol.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Vaccination with Mage-3a1 Peptide–Pulsed Mature, Monocyte-Derived Dendritic Cells Expands Specific Cytotoxic T Cells and Induces Regression of Some Metastases in Advanced Stage IV Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Maturation Pathways of Dendritic Cells Determine TAP1 and TAP2 Levels and Cross-presenting Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. stemcell.com [stemcell.com]
- 16. Examining the presentation of tumor-associated antigens on peptide-pulsed T2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Expression and Immunogenicity of MAGE-3 and -6 in Upper Aerodigestive Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Production of a New MAGE-3 Peptide Presented to Cytolytic T Lymphocytes by HLA-B40 Requires the Immunoproteasome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Animal Models for MAGE-3 (271-279) Immunogenicity Studies
Introduction
Melanoma-associated antigen 3 (MAGE-3) is a cancer-testis antigen expressed in various tumor types but not in normal adult tissues, except for the testis.[1] This tumor-specific expression profile makes it an attractive target for cancer immunotherapy. The MAGE-3 peptide spanning amino acids 271-279, with the sequence FLWGPRALV, is a well-characterized HLA-A2-restricted epitope capable of eliciting specific CD8+ cytotoxic T lymphocyte (CTL) responses.[2][3] Preclinical evaluation of vaccines and immunotherapies targeting this epitope requires robust animal models that can accurately recapitulate the human immune response. Humanized mice, particularly those expressing human leukocyte antigen (HLA) molecules, are indispensable tools for assessing the immunogenicity and anti-tumor efficacy of MAGE-3(271-279)-based vaccines.[1][4] These models allow for the identification of optimal vaccine formulations, adjuvants, and administration routes before translation to clinical trials.[5][6]
Key Animal Models
The most critical feature of an animal model for studying a human T-cell epitope is its ability to present that epitope to T-cells in a manner analogous to humans. This is achieved using transgenic mice expressing human HLA genes.
-
HLA-A2 Transgenic Mice: These mice are genetically engineered to express the human HLA-A*0201 molecule, often as a chimeric protein where the human peptide-binding domains (α1 and α2) are fused to the murine H2-K^b α3 domain.[7] This allows the mouse's antigen-presenting cells (APCs) to present the MAGE-3(271-279) peptide and activate human-specific CTL responses. The HHD mouse model (HLA-A2.1+/H2-D^b+) is a specific example used in MAGE-A3 vaccine studies.[1] These models are invaluable for initial immunogenicity screening and efficacy testing of HLA-A2-restricted peptides.[4]
-
Humanized PBMC-NSG-A2 Mice: For a more comprehensive evaluation, immunodeficient mice (e.g., NOD-scid gamma, NSG) can be engrafted with human peripheral blood mononuclear cells (PBMCs) from an HLA-A*02+ donor.[8] If the NSG host is also transgenic for HLA-A2 (NSG-A2), it provides an even better environment for the survival and function of human immune cells. This "humanized" model allows for the study of both CD8+ and CD4+ T-cell responses, as well as other human immune cell interactions, in the context of a tumor challenge.[8]
Experimental Protocols & Data
The following protocols provide a framework for assessing the immunogenicity of the MAGE-3(271-279) peptide in HLA-A2 transgenic mice.
Caption: General workflow for preclinical evaluation of MAGE-3 peptide immunogenicity.
Protocol 1: In Vivo Immunization and T-Cell Response Analysis
This protocol details the steps to immunize HLA-A2 transgenic mice and measure the resulting MAGE-3(271-279)-specific T-cell response.
1. Materials
-
HLA-A2.1 Transgenic Mice (6-8 weeks old)
-
MAGE-3(271-279) peptide (FLWGPRALV), purity >95%[9]
-
Sterile PBS and syringes
2. Vaccine Preparation & Administration
-
Dissolve the MAGE-3 peptide in a suitable solvent (e.g., DMSO) and then dilute in sterile PBS to the final concentration.
-
Mix the peptide solution with the chosen adjuvant according to the manufacturer's instructions. An emulsion may be formed if using Freund's Adjuvant.
-
Immunize mice using a prime-boost strategy. For example, a subcutaneous injection on day 0 (prime) followed by a second injection on day 14 (boost).[10]
-
Collect splenocytes or blood 7-10 days after the final boost for analysis.
Table 1: Example Immunization Parameters
| Parameter | Example Value | Reference |
|---|---|---|
| Animal Model | HLA-A2.1+/H2-D^b+ (HHD) | [1] |
| Peptide Dose | 150 µ g/injection | [10] |
| Adjuvant | Poly-ICLC (Hiltonol) | [10] |
| Adjuvant Dose | 50 µ g/injection | [10] |
| Route | Subcutaneous (s.c.) / Intramuscular (i.m.) | [10] |
| Schedule | Day 0 (Prime), Day 14 (Boost) |[10] |
3. IFN-γ ELISPOT Assay This assay quantifies the frequency of MAGE-3(271-279)-specific, IFN-γ-secreting T-cells.
-
Coat a 96-well PVDF plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with a complete medium.
-
Prepare splenocytes from immunized and control mice, creating single-cell suspensions.
-
Add splenocytes to the wells.
-
Stimulate the cells by adding the MAGE-3(271-279) peptide. Use an irrelevant HLA-A2 binding peptide as a negative control and a mitogen (e.g., Concanavalin A) as a positive control.[11]
-
Incubate for 18-24 hours at 37°C.
-
Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody.
-
After incubation and washing, add streptavidin-alkaline phosphatase.
-
Add a substrate solution to develop spots.
-
Wash, dry, and count the spots using an ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting cells.[3]
4. 51Cr-Release Cytotoxicity Assay This assay measures the ability of CTLs generated in vivo to lyse target cells presenting the MAGE-3 peptide.
-
Target Cell Preparation: Use HLA-A2+ target cells (e.g., T2 cells) and label them with Na₂⁵¹CrO₄.
-
Pulse a portion of the labeled target cells with the MAGE-3(271-279) peptide. Leave another portion unpulsed as a negative control.[1]
-
Effector Cell Preparation: Isolate splenocytes from immunized mice to serve as effector cells.
-
Co-incubation: Mix effector cells and target cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubate for 4-6 hours at 37°C.[1]
-
Centrifuge the plate and collect the supernatant.
-
Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis.
Table 2: Common Parameters for In Vitro Assays
| Assay | Parameter | Example Value | Reference |
|---|---|---|---|
| ELISPOT | Effector Cells/well | 2 x 10⁵ - 5 x 10⁵ splenocytes | [3] |
| Peptide Concentration | 1 - 10 µg/mL | [12] | |
| Cytotoxicity | Target Cells | T2 (HLA-A2+) | [1] |
| E:T Ratios | 100:1, 30:1, 10:1 | [1] |
| | Peptide Pulsing | 10 µM for 1 hour |[12] |
Protocol 2: In Vivo Tumor Protection Study
This protocol assesses whether the vaccine-induced immune response can control or prevent tumor growth.
-
Tumor Cell Line: Use a tumor cell line that expresses MAGE-3 and is compatible with the mouse model (e.g., a melanoma cell line engineered to express MAGE-3).
-
Immunization: Vaccinate HLA-A2 transgenic mice as described in Protocol 1.
-
Tumor Challenge: 7-14 days after the final vaccination, inject the tumor cells subcutaneously into the flank of both vaccinated and control (unvaccinated or adjuvant-only) mice.
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor animal weight and overall health.
-
Euthanize mice when tumors reach a predetermined size limit as per institutional animal care guidelines.
-
-
Analysis: Compare tumor growth curves and overall survival between vaccinated and control groups to determine vaccine efficacy.[1]
Mechanism of Action
The immunogenicity of a peptide vaccine relies on the successful orchestration of the adaptive immune response.
Caption: Simplified pathway of MAGE-3 peptide vaccine-induced CTL response.
A successful MAGE-3(271-279) vaccine formulation must provide three key signals to effectively activate CD8+ T-cells[5][13]:
-
Signal 1 (Antigen): The MAGE-3 peptide is taken up by APCs, such as dendritic cells, and presented on their surface via HLA-A2 molecules.
-
Signal 2 (Co-stimulation): Adjuvants included in the vaccine formulation stimulate the APCs to upregulate co-stimulatory molecules (e.g., CD80, CD86). These molecules are essential for preventing T-cell anergy.[5]
-
Signal 3 (Cytokines): The adjuvant also triggers the APC to release pro-inflammatory cytokines like IL-12, which promote the differentiation of naive CD8+ T-cells into potent cytotoxic T lymphocytes (CTLs).[5][13]
Once activated and expanded, these MAGE-3-specific CTLs can circulate throughout the body, recognize the FLWGPRALV peptide presented on tumor cells, and eliminate them.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of two naturally presented MAGE antigenic peptides from a patient with hepatocellular carcinoma by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Expression and Immunogenicity of MAGE-3 and -6 in Upper Aerodigestive Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taconic.com [taconic.com]
- 5. Adjuvants for peptide-based cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The route of administration dictates the immunogenicity of peptide-based cancer vaccines in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HLA-A1 (CB6F1) | Taconic Biosciences [taconic.com]
- 8. mdpi.com [mdpi.com]
- 9. Melanoma Antigen Gene-encoding Fragment 3 (271-279), human - LKT Labs [lktlabs.com]
- 10. Frontiers | Peptide Vaccine Combined Adjuvants Modulate Anti-tumor Effects of Radiation in Glioblastoma Mouse Model [frontiersin.org]
- 11. A Multiepitope of XBP1, CD138 and CS1 Peptides Induces Myeloma-Specific Cytotoxic T lymphocytes in T cells of Smoldering Myeloma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
Application Notes: Clinical Trial Design for MAGE-A3 (271-279) Immunotherapy
Introduction
Melanoma-associated antigen A3 (MAGE-A3) is a member of the cancer-testis antigen (CTA) family.[1] Its expression is typically restricted to testicular germ cells in healthy adults but is aberrantly expressed in a wide variety of malignancies, including melanoma, non-small cell lung cancer (NSCLC), and hepatocellular carcinoma (HCC).[1][2] This tumor-specific expression pattern makes MAGE-A3 an attractive target for cancer immunotherapy.[1] The specific peptide sequence MAGE-A3 (271-279), FLWGPRALV, is a well-characterized HLA-A*02:01-restricted epitope capable of eliciting CD8+ cytotoxic T lymphocyte (CTL) responses.[2][3][4][5][6] This document provides a framework for designing clinical trials for immunotherapies targeting this specific epitope, summarizing past trial data and providing detailed protocols for essential immunological monitoring assays.
Rationale for Targeting MAGE-A3 (271-279)
The core principle of MAGE-A3-targeted immunotherapy is to stimulate the patient's immune system to recognize and eliminate tumor cells expressing this antigen.[7] The MAGE-A3 (271-279) peptide, when presented by HLA-A2 molecules on the surface of tumor cells, can be recognized by specific CD8+ T cells, triggering a cytotoxic response.[2][8] Various immunotherapeutic strategies have been explored, including recombinant protein vaccines, viral vectors, and adoptive cell therapies (ACT) using T-cell receptors (TCRs) engineered to recognize the MAGE-A3 (271-279) epitope.[9][10][11]
Clinical Trial Design Considerations
A well-designed clinical trial for MAGE-A3 immunotherapy should incorporate several key elements:
-
Patient Selection: Patients must be screened for both HLA-A*02 positivity and MAGE-A3 expression in their tumors to be eligible.
-
Choice of Immunotherapy Platform: The platform (e.g., peptide vaccine, protein + adjuvant, mRNA vaccine, viral vector, ACT) will dictate the trial design, dosing schedule, and safety considerations.[12][13]
-
Adjuvant Selection: For protein or peptide-based vaccines, the choice of adjuvant is critical. Adjuvants like AS15 (composed of CpG 7909 and AS01B) have been used to boost cellular and humoral responses.[7][11] The presence of an adjuvant has been shown to be essential for developing robust humoral and cellular immunity against MAGE-A3.[14][15]
-
Endpoints:
-
Primary Endpoints: Overall Survival (OS) and Disease-Free Survival (DFS) are common primary endpoints for Phase III trials.[11] For Phase I/II trials, safety, tolerability, and immunological response are key.[16]
-
Secondary/Exploratory Endpoints: These include objective response rate (ORR), progression-free survival (PFS), and detailed immunological monitoring to find correlations between T-cell responses and clinical outcomes.[7][17]
-
-
Immunological Monitoring: A robust immunological monitoring plan is essential to assess the vaccine's ability to induce a specific immune response.[17][18] Key assays include ELISpot for quantifying cytokine-secreting T cells, intracellular cytokine staining (ICS) for phenotyping functional T cells, and cytotoxicity assays to measure the killing capacity of effector cells.[19][20][21]
Summary of Major MAGE-A3 Clinical Trials
While promising in early phases, large-scale Phase III trials of MAGE-A3 protein-based vaccines did not meet their primary endpoints, highlighting the challenges in developing effective cancer vaccines.[11][22]
| Trial Name (Reference) | Phase | Cancer Type | Treatment Arms | No. of Patients | Key Outcomes |
| DERMA [11] | III | Stage IIIB/C Melanoma | MAGE-A3 + AS15 vs. Placebo | 1345 | No significant improvement in disease-free survival (DFS) compared to placebo. Median DFS was 11.0 months for the MAGE-A3 group and 11.2 months for placebo. |
| MAGRIT [22] | III | Stage IB-IIIA NSCLC | MAGE-A3 + AS15 vs. Placebo | ~2312 | Failed to meet the primary endpoint of improving DFS. Median DFS was 60.5 months for the MAGE-A3 group vs. 57.9 months for placebo. |
| EORTC 16032-18031 [7] | II | Metastatic Melanoma | MAGE-A3 + AS15 vs. MAGE-A3 + AS02B | 75 | Both treatments were well-tolerated. The AS15 arm showed higher clinical activity (3 complete responses, 1 partial response) compared to the AS02B arm (1 partial response). |
| NCT01241162 [16] | I | Pediatric Solid Tumors | Decitabine + Dendritic Cell Vaccine (MAGE-A1, MAGE-A3, NY-ESO-1 peptides) | 10 (evaluable) | Regimen was feasible and well-tolerated. 6 of 9 patients developed a post-vaccine peptide-specific response. 1 patient had a complete response. |
Visualizations
Experimental Workflow and Signaling
The following diagrams illustrate a typical clinical trial workflow and the underlying immunological mechanism of action for a MAGE-A3 (271-279) based immunotherapy.
Caption: Workflow for a randomized MAGE-A3 immunotherapy clinical trial.
Caption: MAGE-A3 (271-279) peptide presentation and CD8+ T-cell activation.
Experimental Protocols
Detailed and standardized protocols are crucial for the reliable assessment of immune responses in clinical trials.[18]
Protocol 1: IFN-γ Enzyme-Linked Immunospot (ELISpot) Assay
This assay quantifies the frequency of antigen-specific T cells that secrete IFN-γ upon stimulation.[19][20][23] It is highly sensitive and can detect responses as low as 1 in 100,000 cells.[19]
A. Materials
-
96-well PVDF membrane plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
MAGE-A3 (271-279) peptide (FLWGPRALV)
-
Negative Control Peptide (e.g., irrelevant HLA-A2 restricted peptide)
-
Positive Control (e.g., Phytohemagglutinin, PHA)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
PBS and Tween-20
B. Plate Coating (Day 1)
-
Pre-wet the PVDF membrane in each well with 20 µL of 35% ethanol (B145695) for a maximum of 1 minute.[24]
-
Wash the plate 5 times with 200 µL/well of sterile water.[24]
-
Coat the wells with anti-human IFN-γ capture antibody diluted in sterile PBS to the recommended concentration.
-
Seal the plate and incubate overnight at 4°C.
C. Cell Stimulation (Day 2)
-
Decant the coating antibody and wash the plate 3 times with 200 µL/well of sterile PBS.
-
Block the membrane by adding 200 µL/well of complete RPMI medium (with 10% FBS) and incubate for at least 1 hour at 37°C.
-
Thaw cryopreserved patient PBMCs and determine cell viability.
-
Prepare stimuli in complete RPMI medium:
-
MAGE-A3 (271-279) peptide (e.g., 10 µg/mL)
-
Negative control peptide (e.g., 10 µg/mL)
-
Positive control (PHA, e.g., 5 µg/mL)
-
Medium alone (unstimulated control)
-
-
Remove the blocking solution from the plate.
-
Add 50 µL of the appropriate stimulus to each well (in triplicate).
-
Add 50 µL of the PBMC suspension to each well, typically at a concentration of 2.5 x 10^5 cells/well.[24]
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
D. Detection (Day 3)
-
Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST).
-
Add 100 µL/well of biotinylated anti-human IFN-γ detection antibody diluted in PBST.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 5 times with PBST.
-
Add 100 µL/well of Streptavidin-ALP/HRP conjugate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with PBST, followed by 2 washes with PBS.
-
Add 100 µL/well of BCIP/NBT or AEC substrate and develop until distinct spots emerge (5-30 minutes).[24]
-
Stop the reaction by washing thoroughly with tap water.
-
Allow the plate to dry completely before counting the spots using an automated ELISpot reader.
Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the simultaneous analysis of cell surface markers and intracellular cytokine production at the single-cell level, providing phenotypic and functional data.[17][25][26]
A. Materials
-
Patient PBMCs
-
MAGE-A3 (271-279) peptide
-
Staphylococcal enterotoxin B (SEB) or anti-CD3/CD28 beads (Positive Control)
-
Brefeldin A and Monensin (Protein transport inhibitors)
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD8, CD4)
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Fixation/Permeabilization Buffer Kit
-
FACS tubes or 96-well U-bottom plates
B. Cell Stimulation (6-16 hours)
-
To FACS tubes or wells, add 1-2 x 10^6 PBMCs in complete RPMI medium.
-
Add stimuli: MAGE-A3 peptide, positive control (SEB), or medium alone.
-
Incubate for 2 hours at 37°C, 5% CO2.
-
Add protein transport inhibitors (Brefeldin A and Monensin) to all samples.[27] This is critical to trap cytokines intracellularly.[26]
-
Continue incubation for an additional 4-14 hours.[27]
C. Surface Staining
-
Harvest cells and wash with FACS buffer (PBS + 2% FBS).
-
Add a cocktail of fluorochrome-conjugated surface antibodies (e.g., anti-CD3, anti-CD8).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
D. Fixation and Permeabilization
-
Resuspend cells in 100-200 µL of Fixation Buffer.
-
Incubate for 20 minutes at room temperature in the dark.[26]
-
Wash cells once with FACS buffer.
-
Resuspend the fixed cells in 1X Permeabilization Buffer.[28]
-
Incubate for 10 minutes at room temperature.
E. Intracellular Staining
-
Centrifuge the permeabilized cells and decant the supernatant.
-
Add the intracellular antibody cocktail (e.g., anti-IFN-γ, anti-TNF-α) diluted in Permeabilization Buffer.
-
Incubate for 30 minutes at room temperature in the dark.[26][28]
-
Wash cells twice with Permeabilization Buffer.
-
Resuspend the final cell pellet in FACS buffer.
F. Data Acquisition
-
Acquire samples on a properly compensated flow cytometer.
-
Collect a sufficient number of events (e.g., >100,000 lymphocytes) for accurate analysis of rare events.
-
Analyze data by gating on lymphocyte, singlet, live cell, and CD8+ populations to determine the percentage of cells producing specific cytokines in response to the MAGE-A3 peptide.
Protocol 3: Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
This classic assay measures the ability of effector cells (CTLs) to lyse target cells.[29][30] It remains a gold standard for its sensitivity and precision in quantifying cell-mediated cytotoxicity.[30]
A. Materials
-
Effector Cells: Patient PBMCs or isolated CD8+ T cells (stimulated in vitro with MAGE-A3 peptide).
-
Target Cells: HLA-A2+ cell line (e.g., T2 cells) or a MAGE-A3+ tumor cell line.[31]
-
Sodium Chromate (Na₂⁵¹CrO₄)
-
MAGE-A3 (271-279) peptide
-
Complete RPMI medium
-
1% Triton X-100 Lysis Buffer
-
96-well V-bottom plate
-
Gamma counter
B. Target Cell Labeling (1-2 hours)
-
Resuspend 1-2 x 10^6 target cells in RPMI medium.
-
Add 50-100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, gently mixing every 20 minutes.[29][32]
-
Wash the labeled target cells 3 times with a large volume of medium to remove excess ⁵¹Cr.[33]
-
Resuspend the final pellet and adjust the concentration to 1 x 10^5 cells/mL.
C. Assay Setup (4 hours)
-
If using T2 cells as targets, pulse them with the MAGE-A3 peptide (e.g., 1 µM) for 30-60 minutes before the assay.[31]
-
Plate the effector cells at various concentrations to achieve different Effector-to-Target (E:T) ratios (e.g., 30:1, 10:1, 3:1).[31][33]
-
Add 100 µL of labeled target cells to each well (10,000 cells/well).
-
Set up control wells (in triplicate):
-
Centrifuge the plate at low speed (e.g., 200 x g) for 1 minute to initiate cell contact.[30]
-
Incubate the plate for 4 hours at 37°C, 5% CO2.[29]
D. Radioactivity Measurement
-
After incubation, centrifuge the plate at 500 x g for 10 minutes to pellet all cells.
-
Carefully transfer 100 µL of the supernatant from each well to a new plate or tubes compatible with the gamma counter.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant of each sample.
E. Calculation of Specific Lysis
-
Calculate the percentage of specific lysis for each E:T ratio using the following formula:[32] % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Plot the % Specific Lysis against the E:T ratio to visualize the cytotoxic activity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Specific CD8+ T cell responses to HLA-A2 restricted MAGE-A3 p271–279 peptide in hepatocellular carcinoma patients without vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAGE-A3 271-279 (HLA-A*02:01) | 1 mg | EP09831_1 [peptides.de]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. MAGE - 3 (271 - 279) - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 7. EORTC Melanoma Group Study Selects AS15 Adjuvant For Active Immunization With MAGE A3 Protein For Treatment Of Metastatic Melanoma - EORTC [eortc.org]
- 8. researchgate.net [researchgate.net]
- 9. Treatment of Patients With Metastatic Cancer Using a Major Histocompatibility Complex Class II–Restricted T-Cell Receptor Targeting the Cancer Germline Antigen MAGE-A3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of a MAGE-A3 vaccination utilizing the oncolytic Maraba virus currently in first-in-human trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAGE-A3 immunotherapeutic as adjuvant therapy for patients with resected, MAGE-A3-positive, stage III melanoma (DERMA): a double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Innovative Cancer Immunotherapy with MAGE-A3 mRNA Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. First patient dosed in phase I/IIa trial of lung cancer immunotherapy vaccine — Ludwig Cancer Research [ludwig.ox.ac.uk]
- 14. pnas.org [pnas.org]
- 15. Vaccine-induced CD4+ T cell responses to MAGE-3 protein in lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Immune Monitoring in Cancer Vaccine Clinical Trials: Critical Issues of Functional Flow Cytometry-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uwcvi.org [uwcvi.org]
- 19. Immune Monitoring Assay of Cancer Vaccine - Creative Biolabs [creative-biolabs.com]
- 20. Frontiers | Monitoring T Cells Responses Mounted by Therapeutic Cancer Vaccines [frontiersin.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 23. The Quantification of Antigen-Specific T Cells by IFN-γ ELISpot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. anilocus.com [anilocus.com]
- 26. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 28. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 29. bitesizebio.com [bitesizebio.com]
- 30. benchchem.com [benchchem.com]
- 31. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [en.bio-protocol.org]
- 32. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 33. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
Application Notes and Protocols: Monitoring Immune Response to MAGE-3 (271-279) Vaccine
Introduction
Melanoma-associated antigen 3 (MAGE-A3) is a member of the cancer-testis antigen (CTA) family, expressed in various malignant tumors but not in normal adult tissues, with the exception of the testis.[1][2] This tumor-specific expression profile makes MAGE-A3 an attractive target for cancer immunotherapy. The MAGE-A3 (271-279) peptide (FLWGPRALV) is a well-characterized HLA-A2 restricted epitope known to elicit CD8+ T cell responses.[1][3] Monitoring the immunological response to MAGE-A3 vaccines is critical for evaluating vaccine efficacy, optimizing dosing and administration schedules, and identifying correlates of protection. This document provides detailed application notes on the key assays used for immune monitoring and step-by-step protocols for their implementation.
Application Notes
Overview of Key Immune Monitoring Assays
Effective evaluation of a MAGE-A3 vaccine-induced immune response requires a multi-faceted approach to characterize both cellular and humoral immunity. The primary assays employed are:
-
Enzyme-Linked Immunospot (ELISpot) Assay: Considered a gold standard for quantifying antigen-specific cellular responses, the ELISpot assay detects and enumerates individual cytokine-secreting T cells (e.g., IFN-γ, IL-2, TNF-α) upon stimulation with the MAGE-A3 peptide.[4][5] It is highly sensitive, capable of detecting responses at frequencies as low as 1 in 100,000 cells.[6]
-
MHC Tetramer Staining: This flow cytometry-based technique directly visualizes and quantifies antigen-specific T cells. It uses fluorescently labeled MHC class I molecules folded with the MAGE-A3 (271-279) peptide, which bind specifically to the T-cell receptors (TCRs) on cognate CD8+ T cells.[7] This method allows for precise enumeration and phenotyping of the responsive T-cell population.
-
Intracellular Cytokine Staining (ICS): Another flow cytometry-based assay, ICS allows for the multiparametric characterization of T cells. Following stimulation, cells are stained for surface markers (e.g., CD4, CD8) and intracellular cytokines.[8] This provides information on the frequency of responding cells and the quality of the response (e.g., identifying polyfunctional T cells that produce multiple cytokines like IFN-γ and TNF-α).[5][9]
-
Enzyme-Linked Immunosorbent Assay (ELISA): This assay is used to measure the humoral (antibody) response against the MAGE-A3 protein. It quantifies the titer of MAGE-A3-specific antibodies in the serum of vaccinated individuals.[9][10]
Summary of Immune Responses to MAGE-A3 Protein & Peptide Vaccines
Clinical studies have demonstrated that MAGE-A3 vaccines can induce integrated immune responses, although the magnitude and type of response can vary based on the vaccine formulation, use of adjuvants, and route of administration.
Table 1: CD8+ T-Cell Responses to MAGE-3 Vaccination
| Study/Vaccine Type | Adjuvant | Key Findings | Frequency of Responders | Reference |
| MAGE-3 Protein | None | One patient developed a CD8+ T-cell response to the HLA-A2-restricted MAGE-3 271-279 peptide. | 1/9 patients | [11] |
| MAGE-3 Protein | AS02B | One patient developed CD8(+) T cells to an HLA-A1-restricted peptide. | 1/8 patients | [11] |
| Polyvalent Melanoma Vaccine | - | Recurrences were significantly reduced in patients with vaccine-induced responses to MAGE-3. | 56% of patients responded to at least one of four antigens. | [12] |
| MAGE-3.A1 Peptide | None | CTLp frequency was estimated at ~1.9 x 10⁻⁵ of CD8+ T cells after in vitro stimulation. | - | [7] |
| Dendritic Cells pulsed with MAGE-3 peptide | - | Enhanced responses to MAGE-3 were detectable in uncultured T cells. | 5/18 patients | [3] |
Table 2: CD4+ T-Cell and Antibody Responses to MAGE-3 Vaccination
| Study/Vaccine Type | Adjuvant | Response Type | Key Findings | Frequency of Responders | Reference |
| MAGE-3 Protein | None | Antibody | Three patients developed marginal antibody titers. | 3/9 patients | [11] |
| MAGE-3 Protein | AS02B | Antibody | Seven patients developed high-titer antibodies to MAGE-3. | 7/8 patients | [11] |
| MAGE-3 Protein | AS02B | CD4+ T-Cell | Four patients had a strong CD4+ T-cell response to an HLA-DP4-restricted peptide. | 4/8 patients | [11] |
| MAGE-A3 Protein | AS15 | CD4+ T-Cell (multifunctional) | In SIN: 31% (i.m.) vs 64% (i.d./s.c.). In PBMC: 31% (i.m.) vs 50% (i.d./s.c.). | - | [9] |
| MAGE-A3 Protein | AS15 | Antibody | All patients developed durable antibody responses. | 25/25 patients | [9] |
MAGE-A3 Signaling Pathway
Recent research indicates that MAGE-A3 is not merely a passive antigen but may also function as an oncogene by promoting tumor cell survival and proliferation.[13] It has been shown to regulate essential pathways associated with cell proliferation, including the p53 tumor suppressor and the PI3K/AKT pathway.[2][14] Understanding this pathway is crucial for developing combination therapies that could enhance vaccine efficacy.
Caption: MAGE-A3 promotes proliferation by activating the PI3K/AKT pathway and inhibiting p53.
Experimental Protocols
Protocol 1: Ex Vivo Tetramer Staining for MAGE-3 Specific CD8+ T-cells
This protocol describes the direct staining of peripheral blood mononuclear cells (PBMCs) to enumerate MAGE-3 (271-279) specific CD8+ T cells by flow cytometry.
Caption: Workflow for direct ex vivo staining of antigen-specific T cells using MHC tetramers.
Materials:
-
PBMCs isolated from whole blood via Ficoll gradient.
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide).
-
PE-conjugated HLA-A*02:01 MAGE-A3 (271-279) Tetramer.
-
APC-conjugated HLA-A*02:01 irrelevant peptide Tetramer (Negative Control).
-
Fluorochrome-conjugated antibodies (e.g., Anti-CD8, Anti-CD3).
-
Viability Dye (e.g., 7-AAD, Propidium Iodide).
-
1% Paraformaldehyde (PFA) in PBS.
-
12x75 mm FACS tubes.
Procedure:
-
Cell Preparation: Thaw cryopreserved PBMCs rapidly and rest them for 1-2 hours at 37°C.[15] Alternatively, use freshly isolated PBMCs.
-
Cell Counting: Count cells and assess viability. Resuspend cells in cold FACS buffer at a concentration of 5-10 x 10⁶ cells/mL.
-
Staining:
-
Aliquot 1-2 x 10⁶ cells into each FACS tube.[16]
-
Add 10 µL of the MAGE-A3 Tetramer to the sample tube and 10 µL of the irrelevant tetramer to the control tube.[17]
-
Vortex gently and incubate for 30-60 minutes at room temperature or 4°C, protected from light.[16][17] Note: Incubation temperature and time may need optimization.
-
Add titrated amounts of anti-CD8, anti-CD3, and other desired surface marker antibodies.
-
Incubate for an additional 30 minutes at 4°C in the dark.[18]
-
-
Washing:
-
Fixation & Acquisition:
-
Data Analysis:
-
Gate on live, single lymphocytes.
-
From the lymphocyte gate, create a plot of CD3+ vs Side Scatter.
-
From the CD3+ gate, create a plot of CD8+ vs MAGE-A3 Tetramer+. The percentage of CD8+Tetramer+ cells represents the frequency of MAGE-3 specific CD8+ T cells.
-
Protocol 2: IFN-γ ELISpot Assay for MAGE-3 Specific T-cells
This protocol details the enumeration of MAGE-3 specific IFN-γ secreting T cells from PBMCs.
Caption: Step-by-step workflow for performing an IFN-γ ELISpot assay.
Materials:
-
96-well PVDF membrane plates.
-
Anti-human IFN-γ capture and biotinylated detection antibodies.
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP).
-
BCIP/NBT or AEC substrate.
-
MAGE-3 (271-279) peptide (typically 10 µg/mL).
-
PHA or anti-CD3 antibody (Positive Control).
-
Irrelevant peptide or media only (Negative Control).
-
Complete RPMI-1640 medium.
-
PBMCs.
Procedure:
-
Plate Coating: Coat a 96-well PVDF plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with sterile medium containing 10% FBS for 2 hours at room temperature.
-
Cell Plating:
-
Prepare PBMCs and resuspend in complete medium.
-
Add 2-4 x 10⁵ PBMCs per well.
-
Add stimulants to the appropriate wells:
-
Test wells: MAGE-3 (271-279) peptide.
-
Negative control wells: Irrelevant peptide or medium alone.
-
Positive control wells: PHA or anti-CD3 antibody.
-
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Detection:
-
Wash away cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour.
-
-
Development:
-
Wash the plate thoroughly.
-
Add the substrate and monitor for spot development (typically 5-20 minutes).
-
Stop the reaction by washing with distilled water.
-
-
Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
Protocol 3: Intracellular Cytokine Staining (ICS)
This protocol is for the detection of cytokine production (IFN-γ, TNF-α) in MAGE-3 specific T cells via flow cytometry.
Caption: General workflow for intracellular cytokine staining to detect T-cell function.
Materials:
-
PBMCs.
-
MAGE-3 (271-279) peptide.
-
Brefeldin A or Monensin (protein transport inhibitors).
-
Fluorochrome-conjugated antibodies for surface markers (e.g., Anti-CD3, Anti-CD8) and intracellular cytokines (Anti-IFN-γ, Anti-TNF-α).
-
Viability Dye.
-
Commercial Fixation/Permeabilization Buffer Kit.
-
FACS Buffer.
Procedure:
-
Cell Stimulation:
-
In a 96-well U-bottom plate, add 1-2 x 10⁶ PBMCs per well.
-
Add MAGE-3 peptide to test wells. Use an irrelevant peptide or media for negative controls and a mitogen like SEB or PMA/Ionomycin for positive controls.
-
Incubate for 1-2 hours at 37°C.
-
Add a protein transport inhibitor (e.g., Brefeldin A) to all wells to trap cytokines intracellularly.
-
Incubate for an additional 4-6 hours at 37°C.[19]
-
-
Surface Staining:
-
Wash cells with FACS buffer.
-
Stain with viability dye and surface marker antibodies (e.g., anti-CD3, anti-CD8) for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash cells to remove excess antibodies.
-
Resuspend cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash cells and resuspend in permeabilization buffer.
-
-
Intracellular Staining:
-
Add fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α) to the cells in permeabilization buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Final Wash and Acquisition:
-
Wash cells twice with permeabilization buffer.
-
Resuspend in FACS buffer and acquire on a flow cytometer.
-
-
Data Analysis:
-
Gate on live, single CD3+ lymphocytes.
-
Within the CD3+ population, gate on CD8+ T cells.
-
Analyze the expression of IFN-γ and TNF-α within the CD8+ gate to determine the frequency of MAGE-3 specific, cytokine-producing cells.
-
References
- 1. researchgate.net [researchgate.net]
- 2. MAGEA3 promotes proliferation and suppresses apoptosis in cervical cancer cells by inhibiting the KAP1/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Monitoring T Cells Responses Mounted by Therapeutic Cancer Vaccines [frontiersin.org]
- 6. Evaluation of the Modified ELISPOT Assay for Gamma Interferon Production in Cancer Patients Receiving Antitumor Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Preclinical evaluation of a MAGE-A3 vaccination utilizing the oncolytic Maraba virus currently in first-in-human trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized pilot trial testing the safety and immunologic effects of a MAGE-A3 protein plus AS15 immunostimulant administered into muscle or into dermal/subcutaneous sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of MAGE-A3 and HPV-16 immunity by Trojan vaccines in patients with head and neck carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vaccine-induced CD4+ T cell responses to MAGE-3 protein in lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vaccine-induced CD8+ T-cell responses to MAGE-3 correlate with clinical outcome in patients with melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The MAGE protein family and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAGE-A3 regulates tumor stemness in gastric cancer through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tetramerstore.com [tetramerstore.com]
- 16. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 17. lubio.ch [lubio.ch]
- 18. MHC Tetramer staining method | MBL Life Sience -GLOBAL- [mblbio.com]
- 19. MAGE-A3 and MAGE-A4 specific CD4+ T cells in head and neck cancer patients: detection of naturally acquired responses and identification of new epitopes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: MAGE-3 (271-279) Peptide Immunogenicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MAGE-3 (271-279) peptide. The content addresses common experimental issues related to its characteristically poor immunogenicity.
Frequently Asked Questions (FAQs)
Q1: Why is the MAGE-3 (271-279) peptide considered to have poor immunogenicity?
The primary issue is not with the peptide itself, but with its natural processing from the full-length MAGE-3 protein. While the MAGE-3 (271-279) peptide can bind to HLA-A*0201 molecules and be recognized by cytotoxic T lymphocytes (CTLs), it is inefficiently generated by the proteasome within tumor cells.[1] Studies have shown that inaccurate cleavage of the MAGE-3 protein at the C-terminus of the peptide sequence impairs its generation, preventing it from being presented on the cell surface.[1] Consequently, CTLs specific for this peptide, though inducible in vitro, often fail to recognize tumor cells endogenously expressing the MAGE-3 protein.[1]
Q2: My MAGE-3 (271-279)-specific CTLs lyse peptide-pulsed target cells but not MAGE-3-expressing tumor cells. What is the cause?
This is a classic and well-documented issue. The discrepancy arises because the CTLs recognize the synthetically provided peptide, but the tumor cells fail to process and present the same peptide from the endogenous MAGE-3 protein.[1] The problem lies in the proteasomal processing of the full-length antigen.[1] Digestion by the proteasome fails to generate the correct C-terminus of the MAGE-3 (271-279) peptide, leading to a lack of presentation by the tumor cells' HLA-A*0201 molecules.[1]
Q3: What is the binding affinity of the MAGE-3 (271-279) peptide to its restricting HLA allele, HLA-A*0201?
The MAGE-3 (271-279) peptide is a relatively weak binder to HLA-A*0201.[2] In functional competition assays, a high concentration of the peptide was required to inhibit the recognition of a reference peptide, indicating suboptimal binding affinity compared to highly immunogenic viral peptides like the Influenza A matrix 58-66 peptide.[2]
Q4: What have been the general outcomes of clinical trials involving MAGE-A3 cancer immunotherapeutics?
Large-scale Phase III clinical trials of MAGE-A3 immunotherapeutics have unfortunately failed to meet their primary endpoints. For instance, an investigational MAGE-A3 vaccine did not significantly extend disease-free survival in patients with post-surgical melanoma or non-small cell lung cancer compared to a placebo.[3][4] These results have been a significant setback for the field and highlight the challenges of translating MAGE-A3 targeted therapies into clinical success.[4][5]
Q5: Are there alternative MAGE-3 epitopes that are naturally processed and presented?
Yes, other MAGE-3 epitopes have been identified that are presented by different HLA molecules. For example, epitopes presented by HLA class II molecules (like HLA-DR13 and HLA-DP4) have been identified.[6][7] Interestingly, a MAGE-A3 epitope presented by HLA-DP4 was shown to be recognized by CD4+ T cells on tumor cells expressing MAGE-A3, indicating it is naturally processed and presented, unlike some other class II MAGE-A3 epitopes.[7] The identification of such epitopes is crucial for developing more effective MAGE-3 targeted cancer vaccines.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No CTL response after in-vitro stimulation with MAGE-3 (271-279). | 1. Suboptimal peptide concentration. 2. Ineffective antigen presentation. 3. Low precursor frequency of specific T cells. | 1. Titrate peptide concentration to find the optimal dose (typically in the µM range). 2. Use professional antigen-presenting cells (APCs) like mature monocyte-derived dendritic cells (DCs) pulsed with the peptide for stimulation.[9] 3. Increase the number of stimulation cycles, but monitor for T cell exhaustion. |
| CTLs recognize peptide-pulsed T2 cells but not MAGE-3+ tumor cells. | Inefficient proteasomal processing of the endogenous MAGE-3 protein prevents presentation of the 271-279 epitope.[1] | 1. Treat tumor cells with a proteasome modulator like lactacystin. This has been shown to alter cleavage patterns and result in the generation and presentation of the MAGE-3 (271-279) epitope.[1] 2. Treat tumor cells with a demethylating agent like 5-aza-2'-deoxycytidine (DAC) to potentially increase MAGE-3 protein expression to levels sufficient for CTL recognition.[10][11] |
| Low avidity of generated MAGE-3 (271-279) specific CTLs. | The peptide has a weak binding affinity for HLA-A*0201.[2] | 1. Consider using modified heteroclitic peptides with improved HLA-binding affinity to generate higher avidity T cell responses. 2. Employ vaccination strategies using potent adjuvants or delivery systems like dendritic cells to enhance the quality of the T cell response.[9][12] |
Quantitative Data Summary
Table 1: Comparative Binding of Peptides to HLA-A*0201
This table summarizes the results from a functional competition assay to measure the binding of various peptides to HLA-A*0201. The efficacy is measured by the concentration required to achieve 50% inhibition of lysis by MAGE-3 (271-279)-specific CTLs.
| Peptide | Sequence | 50% Inhibition Concentration (IC50) | Relative Binding Affinity |
| MAGE-3 (271-279) | FLWGPRALV | ~60 µM | Weak |
| Influenza A matrix (58-66) | GILGFVFTL | ~1 µM | Strong |
| MAGE-3 (168-176) (HLA-A1 restricted) | EVDPIGHLY | No competitor activity | N/A |
Data adapted from a functional competition assay described in the literature.[2]
Visualizations
References
- 1. rupress.org [rupress.org]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. fiercepharma.com [fiercepharma.com]
- 6. Identification of MAGE-3 Epitopes Presented by HLA-DR Molecules to CD4+ T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Vaccination with Mage-3a1 Peptide–Pulsed Mature, Monocyte-Derived Dendritic Cells Expands Specific Cytotoxic T Cells and Induces Regression of Some Metastases in Advanced Stage IV Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Expression and Immunogenicity of MAGE-3 and -6 in Upper Aerodigestive Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative expression and immunogenicity of MAGE-3 and -6 in upper aerodigestive tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adjuvants for peptide-based cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MAGE-3 (271-279) T-Cell Stimulation
Welcome to the technical support center for researchers working with the MAGE-3 (271-279) peptide. This guide provides troubleshooting advice and frequently asked questions to address common issues encountered during in vitro T-cell stimulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the MAGE-3 (271-279) peptide and why is it used?
A1: The MAGE-3 (271-279) peptide, with the amino acid sequence FLWGPRALV, is a well-characterized epitope derived from the Melanoma-associated antigen 3 (MAGE-A3) protein.[1][2][3] It is presented by the human leukocyte antigen (HLA)-A2 molecule and is a target for cytotoxic T lymphocytes (CTLs).[2][3] MAGE-A3 is a cancer-testis antigen, meaning it is expressed in various tumor types but not in most normal adult tissues, making it an attractive target for cancer immunotherapy research.[2][4]
Q2: I am not seeing any T-cell response after stimulating PBMCs with the MAGE-3 (271-279) peptide. What are the possible reasons?
A2: A low or absent T-cell response can stem from several factors:
-
Low Precursor Frequency: The frequency of T-cells specific for a single peptide like MAGE-3 (271-279) in a given individual can be very low.[5][6]
-
T-Cell Exhaustion: T-cells, particularly from cancer patients, may be in a state of exhaustion, characterized by the expression of inhibitory receptors like PD-1, TIM-3, and LAG-3, leading to reduced proliferative capacity and cytokine production.[7][8][9]
-
Incorrect HLA Haplotype: The MAGE-3 (271-279) peptide is primarily presented by HLA-A2. Ensure your T-cell donors are HLA-A2 positive.
-
Suboptimal Experimental Conditions: Issues with peptide quality, cell viability, or assay protocol can all lead to a failed experiment. Please refer to the troubleshooting section for more details.
-
Antigen Processing and Presentation: Some tumor cells may not efficiently process and present the MAGE-3 (271-279) epitope, even if they express the MAGE-A3 protein.[10][11]
Q3: What are the expected readouts for a successful MAGE-3 (271-279) stimulation experiment?
A3: A successful T-cell response can be measured by:
-
Cytokine Production: Primarily interferon-gamma (IFN-γ), which can be detected by ELISpot or intracellular cytokine staining (ICS) followed by flow cytometry.[12]
-
T-Cell Proliferation: An increase in the number of MAGE-3 specific T-cells, often measured using CFSE dilution assays.[13]
-
Cytotoxicity: The ability of stimulated T-cells to kill target cells pulsed with the MAGE-3 (271-279) peptide, commonly assessed by chromium-51 (B80572) release assays.[1][5]
-
Upregulation of Activation Markers: Increased expression of markers like CD69 and CD137 on T-cells following stimulation.[14]
Q4: Is it necessary to use adjuvants or other co-stimulatory molecules in the in vitro culture?
A4: While not always strictly necessary for short-term stimulation assays, the addition of cytokines like IL-2 and IL-7 can help support the proliferation and survival of activated T-cells, especially in longer-term cultures for generating CTL lines.[12] Some studies have also shown that the use of adjuvants in vaccination settings can enhance the T-cell response to MAGE-3.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| High background in ELISpot assay | 1. Contaminated cell culture medium or serum.[15] 2. Cells were previously activated.[15] 3. Too many cells per well.[16] 4. Inadequate washing steps.[16] | 1. Use fresh, high-quality reagents. Consider using fetal bovine serum (FBS) instead of human serum.[15] 2. Wash cells thoroughly before plating.[15] 3. Optimize cell density. A typical range is 0.25 to 1.0 million splenocytes per well.[17] 4. Follow the washing protocol carefully.[16] |
| No or faint spots in positive control (e.g., PHA stimulation) | 1. Reduced cell viability.[16] 2. Problem with assay reagents (e.g., antibodies, substrate). | 1. Check cell viability before starting the experiment. Ensure proper handling of cryopreserved cells.[16] 2. Verify the quality and expiration dates of all reagents. |
| Low frequency of responding T-cells | 1. Low precursor frequency in the donor.[5] 2. T-cell anergy or exhaustion.[7][8] 3. Suboptimal peptide concentration. | 1. Screen multiple donors. Consider using T-cells from vaccinated individuals if possible.[4] 2. Include co-stimulatory antibodies (e.g., anti-CD28) in your culture. For exhausted T-cells, consider checkpoint inhibitors (e.g., anti-PD-1) in your experimental setup. 3. Perform a dose-response curve to determine the optimal peptide concentration (typically 1-10 µg/ml).[18] |
| Inconsistent replicates | 1. Inaccurate pipetting.[16] 2. Cell clumping.[16] 3. Uneven cell distribution in wells.[15] | 1. Ensure pipettes are calibrated and use proper pipetting techniques.[16] 2. Gently but thoroughly resuspend cells before plating.[16] 3. Add stimuli to the well before adding the cell suspension to ensure even distribution.[15] |
Quantitative Data Summary
| Parameter | Typical Range | Reference |
| MAGE-3 (271-279) Peptide Concentration | 1 - 10 µg/ml | [18] |
| IL-2 Concentration | 20 units/ml | [12] |
| IL-7 Concentration | 5 ng/ml | [12] |
| T-cell to APC Ratio | 10:1 to 1:1 | Varies by experiment |
| Incubation Time for Stimulation | 16 - 24 hours (ELISpot) 6 hours (ICS) 7-10 days (CTL generation) | Varies by assay |
Experimental Protocols
Protocol 1: In Vitro Stimulation of PBMCs for IFN-γ ELISpot Assay
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A2 positive donors. Ensure high viability (>95%).
-
Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Washing: Wash the plate multiple times with sterile PBS to remove excess antibody.
-
Blocking: Block the plate with sterile culture medium containing 10% FBS for at least 30 minutes at room temperature.
-
Cell Plating: Add 2x10^5 PBMCs per well.
-
Stimulation: Add MAGE-3 (271-279) peptide to the appropriate wells at a final concentration of 1-10 µg/ml. Include a negative control (medium alone or an irrelevant peptide) and a positive control (e.g., Phytohemagglutinin (PHA)).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: Lyse the cells and wash the plate. Add a biotinylated anti-human IFN-γ detection antibody.
-
Enzyme Conjugation: After washing, add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP).
-
Development: Add a substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP) and incubate until spots are visible.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader.
Protocol 2: Intracellular Cytokine Staining (ICS) for Flow Cytometry
-
Cell Preparation: Isolate PBMCs and place them in culture tubes or a 96-well plate at a concentration of 1-2x10^6 cells/ml.
-
Stimulation: Add MAGE-3 (271-279) peptide (1-10 µg/ml) and a co-stimulatory antibody (e.g., anti-CD28). Include appropriate negative and positive controls.
-
Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of incubation to allow cytokines to accumulate intracellularly.[19]
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8) to identify the T-cell population of interest.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial kit.[20]
-
Intracellular Staining: Stain the cells with a fluorochrome-conjugated anti-IFN-γ antibody.[20]
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the data to determine the percentage of IFN-γ positive cells within the CD8+ T-cell population.
Visualizations
Caption: Simplified T-Cell Receptor Signaling Pathway.
Caption: ELISpot Experimental Workflow.
References
- 1. Modulation of Proteasomal Activity Required for the Generation of a Cytotoxic T Lymphocyte–defined Peptide Derived from the Tumor Antigen MAGE-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A peptide encoded by human gene MAGE-3 and presented by HLA-A2 induces cytolytic T lymphocytes that recognize tumor cells expressing MAGE-3. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
- 4. Vaccine-induced CD4+ T cell responses to MAGE-3 protein in lung cancer patients. [vivo.weill.cornell.edu]
- 5. Correlation between tumor regression and T cell responses in melanoma patients vaccinated with a MAGE antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Tumour antigen-induced T cell exhaustion — the archenemy of immune-hot malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | T Cell Dysfunction and Exhaustion in Cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rupress.org [rupress.org]
- 12. Quantitative Expression and Immunogenicity of MAGE-3 and -6 in Upper Aerodigestive Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Global analysis of HLA-A2 restricted MAGE-A3 tumor antigen epitopes and corresponding TCRs in non-small cell lung cancer [thno.org]
- 15. mabtech.com [mabtech.com]
- 16. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimized Intracellular Staining Reveals Heterogeneous Cytokine Production Ability of Murine and Human Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MAGE-3 (271-279) Epitope Processing
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the inefficient proteasomal cleavage and presentation of the MAGE-3 (271-279) tumor antigen epitope (FLWGPRALV).
Frequently Asked Questions (FAQs)
Q1: Why is the MAGE-3 (271-279) epitope poorly presented on the surface of many MAGE-3-expressing tumor cells?
A1: The inefficient presentation of the MAGE-3 (271-279) epitope is primarily due to inaccurate cleavage by the proteasome at its C-terminus.[1][2] Studies have shown that the proteasome predominantly cleaves after residues Leu(278) and Glu(280) in precursor peptides, with no detectable cleavage directly after Val(279), which is the correct C-terminal residue of the antigenic peptide.[1][3] This results in the destruction of the epitope or the generation of C-terminally extended peptides that cannot bind to HLA-A*0201 molecules.
Q2: What factors influence the proteasomal cleavage of the MAGE-3 (271-279) epitope?
A2: The cleavage pattern is influenced by the amino acid sequence surrounding the epitope.[1] Specifically, the residues at positions 278 and 280 are major proteasomal cleavage sites.[1] However, the intrinsic sequence of the MAGE-3 (271-279) peptide itself contributes significantly to its improper processing.[4] Furthermore, the specific subtype of proteasome present in the cell plays a critical role. The MAGE-A3(271-279) epitope is exclusively processed by an intermediate proteasome subtype containing the β5i catalytic subunit.[5][6]
Q3: Can the presentation of the MAGE-3 (271-279) epitope be enhanced?
A3: Yes, modulation of proteasomal activity can enhance the presentation of this epitope. Treatment of MAGE-3 expressing cells with the proteasome inhibitor lactacystin (B1674225) has been shown to result in the efficient presentation of the MAGE-3 (271-279) epitope, making the cells susceptible to lysis by specific cytotoxic T lymphocytes (CTLs).[3][4] This is thought to occur through the selective inhibition of certain proteasomal enzymatic activities, which alters the cleavage preference and favors the generation of the correct C-terminus.[3]
Q4: Are there different types of proteasomes, and do they process MAGE-3 differently?
A4: Yes, there are several subtypes of proteasomes, including the standard proteasome, the immunoproteasome, and intermediate proteasomes, which contain a mix of standard and immuno-subunits.[5][7] These subtypes have different cleavage specificities.[7] Research indicates that the MAGE-A3(271-279) epitope is uniquely processed by an intermediate proteasome containing the β5i subunit.[5][6][8] This explains why tumor cells, which can have varying proteasome compositions, may or may not present this epitope.[5][9]
Troubleshooting Guides
Issue 1: Low or no recognition of MAGE-3 expressing target cells by MAGE-3 (271-279)-specific CTLs, despite successful peptide pulsing controls.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient C-terminal cleavage of the endogenous MAGE-3 protein. | Treat target cells with a low dose of a proteasome inhibitor (e.g., lactacystin) prior to and during the CTL recognition assay. | Increased recognition and lysis of target cells by the CTLs, as the inhibitor modulates proteasomal cleavage to favor the production of the correct epitope.[4] |
| Target cells lack the appropriate proteasome subtype (intermediate proteasome with β5i). | Analyze the proteasome subunit composition of your target cells using techniques like Western blotting or mass spectrometry. | If the β5i subunit is absent or expressed at very low levels, it is likely the cause of the lack of presentation.[5][6] |
| Insufficient expression of MAGE-3 protein in target cells. | Quantify MAGE-3 protein expression in your target cell line using Western blotting or flow cytometry. | Ensure that the MAGE-3 protein is expressed at a detectable level. |
| Downregulation of other antigen processing machinery components (e.g., TAP, HLA-A2). | Verify the surface expression of HLA-A2 and the expression of TAP1/TAP2 in your target cells by flow cytometry and Western blotting, respectively. | Ensure that the necessary components for antigen presentation are present and functional. |
Issue 2: In vitro proteasomal digestion of a MAGE-3 precursor peptide does not yield the MAGE-3 (271-279) epitope.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Standard proteasome used for digestion has incorrect cleavage specificity. | Use purified intermediate proteasomes containing the β5i subunit for the in vitro digestion assay. | The intermediate proteasome should generate the correct MAGE-3 (271-279) epitope.[5][6] |
| The precursor peptide sequence inhibits correct cleavage. | Synthesize precursor peptides with amino acid substitutions at or near the C-terminal cleavage site to investigate the impact of flanking residues.[1] | Identification of residues that either promote or inhibit cleavage at the correct Val(279) position. |
| Suboptimal digestion conditions. | Optimize digestion parameters such as enzyme-to-substrate ratio, incubation time, and temperature. | Improved yield of the desired peptide fragment. |
| Degradation of the generated epitope by the proteasome. | Perform a time-course experiment and analyze the digestion products at multiple time points. Include a proteasome inhibitor in some reactions to see if the desired peptide accumulates. | Determine the optimal time for generating the epitope before it is further degraded. |
Data Summary
Table 1: Proteasomal Cleavage Sites in a MAGE-3 Precursor Peptide
| Precursor Peptide Sequence | Major Cleavage Sites | Minor/Undetectable Cleavage Sites | Reference |
| MAGE-3 (271-285) | After Leu(278), After Glu(280) | After Val(279) | [1] |
Table 2: Effect of Proteasome Inhibitor on MAGE-3 (271-279) Presentation
| Cell Treatment | CTL Recognition (e.g., % Lysis or TNF-α release) | Implication | Reference |
| MAGE-3 transfected cells (untreated) | Low / Baseline | Inefficient endogenous processing.[2][4] | [2][4] |
| MAGE-3 transfected cells + Lactacystin | Significantly Increased | Lactacystin modulates proteasomal cleavage to produce the correct epitope.[4] | [4] |
| Mock transfected cells + MAGE-3 (271-279) peptide | High | CTLs are functional and recognize the synthetic peptide.[2] | [2] |
Experimental Protocols
Protocol 1: In Vitro Proteasomal Cleavage Assay
-
Peptide Synthesis: Synthesize a precursor peptide encompassing the MAGE-3 (271-279) sequence with N- and/or C-terminal extensions (e.g., MAGE-3 261-285).
-
Proteasome Purification: Purify 20S proteasomes (standard, immunoproteasome, or intermediate subtypes) from a relevant cell source.
-
Digestion Reaction: Incubate the precursor peptide with the purified proteasome in an appropriate digestion buffer (e.g., 10 mM Tris-HCl, pH 7.5) at 37°C. Conduct a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the reaction by adding an acid such as trifluoroacetic acid (TFA).
-
Analysis: Analyze the resulting peptide fragments by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to identify the cleavage sites.
Protocol 2: CTL Recognition Assay of Endogenously Processed Antigen
-
Cell Culture: Culture MAGE-3-expressing target cells (e.g., melanoma cell lines) and a MAGE-3 (271-279)-specific CTL clone.
-
Proteasome Inhibition (Optional): Treat a subset of the target cells with a proteasome inhibitor (e.g., 10 µM lactacystin) for a defined period (e.g., 1-2 hours) before and during co-culture with CTLs.
-
Co-culture: Co-culture the target cells with the CTLs at various effector-to-target (E:T) ratios.
-
Controls:
-
Target cells alone (spontaneous release).
-
Target cells with detergent (maximum release for cytotoxicity assays).
-
Untransfected or mock-transfected target cells pulsed with the synthetic MAGE-3 (271-279) peptide.
-
-
Readout: After a suitable incubation period (e.g., 4-18 hours), measure CTL activation.
-
Cytotoxicity: Use a 51Cr release assay to measure target cell lysis.
-
Cytokine Release: Measure the concentration of cytokines such as TNF-α or IFN-γ in the supernatant by ELISA or ELISpot.
-
Visualizations
References
- 1. Amino acid identity and/or position determines the proteasomal cleavage of the HLA-A*0201-restricted peptide tumor antigen MAGE-3271-279 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of Proteasomal Activity Required for the Generation of a Cytotoxic T Lymphocyte–defined Peptide Derived from the Tumor Antigen MAGE-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dial.uclouvain.be [dial.uclouvain.be]
- 6. Proteasome Subtypes and Regulators in the Processing of Antigenic Peptides Presented by Class I Molecules of the Major Histocompatibility Complex [mdpi.com]
- 7. Proteasome subtypes and the processing of tumor antigens: increasing antigenic diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. At the Cutting Edge against Cancer: A Perspective on Immunoproteasome and Immune Checkpoints Modulation as a Potential Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Proteasomes and Several Aspects of Their Heterogeneity Relevant to Cancer [frontiersin.org]
Technical Support Center: Enhancing MAGE-3 (271-279) Presentation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on improving the presentation of the MAGE-3 (271-279) peptide antigen by tumor cells.
Frequently Asked Questions (FAQs)
Q1: What is the MAGE-3 (271-279) peptide and why is it a target for cancer immunotherapy?
The MAGE-3 (271-279) peptide, with the amino acid sequence FLWGPRALV, is a cytolytic T lymphocyte (CTL)-defined antigen derived from the MAGE-3 protein.[1][2] MAGE-3 is a cancer-testis antigen, meaning its expression is restricted to tumor cells and male germline cells (which lack MHC molecules), making it a highly specific target for cancer immunotherapy.[3][4] This peptide is presented by the HLA-A2 molecule, which is prevalent in a significant portion of the Caucasian population.[4]
Q2: My CTLs are not recognizing tumor cells expressing the full-length MAGE-3 protein, even though they recognize the synthetic MAGE-3 (271-279) peptide. What could be the issue?
This discrepancy often arises from inefficient processing of the full-length MAGE-3 protein into the specific (271-279) epitope.[5][6] The generation of the C-terminus of this peptide by the standard proteasome can be impaired.[5][6] Several factors along the antigen presentation pathway, including proteasomal cleavage, peptide transport into the endoplasmic reticulum (ER), and peptide trimming, can influence the final presentation of the epitope.
Q3: How can I enhance the processing and presentation of the MAGE-3 (271-279) epitope?
Several strategies can be employed to improve the presentation of this MAGE-3 epitope:
-
Modulation of Proteasomal Activity: Utilizing proteasome inhibitors or inducing the immunoproteasome can alter cleavage patterns to favor the generation of the desired peptide.[5][6][7][8]
-
Cytokine Treatment: Pro-inflammatory cytokines like IFN-γ can upregulate components of the antigen processing machinery, including the immunoproteasome.[7][9]
-
Epigenetic Modulation: Treatment with demethylating agents and histone deacetylase inhibitors can increase the expression of the MAGE-3 gene itself.[10]
Troubleshooting Guides
Issue 1: Low or Absent CTL Recognition of MAGE-3 Expressing Tumor Cells
Potential Cause 1: Inefficient Proteasomal Processing
The standard proteasome may inefficiently cleave the MAGE-3 protein to generate the precise MAGE-3 (271-279) epitope, particularly at the C-terminus.[5][6]
Troubleshooting Steps:
-
Induce the Immunoproteasome: The immunoproteasome can more efficiently produce certain antigenic peptides.[7][9][11] Treatment of tumor cells with IFN-γ induces the expression of immunoproteasome subunits (e.g., β5i/LMP7), which can enhance the generation of specific MAGE-3 peptides.[7][9] For a different MAGE-3 peptide presented by HLA-B40, the substitution of the β5 subunit with β5i was found to be necessary and sufficient for its production.[7][9][11]
-
Utilize Proteasome Inhibitors: Surprisingly, treatment with the proteasome inhibitor lactacystin (B1674225) has been shown to enhance the presentation of the MAGE-3 (271-279) peptide.[5][6][8] It is postulated that selective inhibition of certain proteasomal activities can modulate cleavage in favor of the desired epitope.[5]
Experimental Protocol: IFN-γ Treatment to Induce Immunoproteasome
-
Cell Culture: Culture MAGE-3 expressing tumor cells to sub-confluency.
-
IFN-γ Treatment: Add human IFN-γ to the cell culture medium at a final concentration of 100 U/mL.
-
Incubation: Incubate the cells for 48-72 hours.
-
CTL Recognition Assay: Use the treated tumor cells as targets in a standard CTL recognition assay (e.g., 51Cr-release assay or IFN-γ ELISpot).
| Treatment | CTL Lysis (%) | Reference |
| Untreated Melanoma Cells | Low | [5] |
| Lactacystin (10 µM) Treated Melanoma Cells | Enhanced | [5] |
| LLnL (100 µM) Treated Melanoma Cells | Enhanced | [5] |
Potential Cause 2: Insufficient MAGE-3 Gene Expression
Low levels of MAGE-3 protein will naturally lead to low levels of presented peptide.
Troubleshooting Steps:
-
Verify MAGE-3 Expression: Confirm MAGE-3 mRNA and protein expression in your tumor cell line using qRT-PCR and Western blotting, respectively.
-
Epigenetic Upregulation: The MAGE-A gene family is often silenced by epigenetic mechanisms.[12][13][14] Treatment with a DNA methyltransferase inhibitor like 5-azacytidine (B1684299) (5AC) can induce MAGE-A3 expression.[10] This can be further enhanced by sequential treatment with a histone deacetylase (HDAC) inhibitor like MGCD0103.[10]
Experimental Protocol: Epigenetic Drug Treatment
-
Cell Seeding: Plate MAGE-A3-negative multiple myeloma cell lines.
-
5AC Treatment: Treat cells with 1-2 µM 5-azacytidine for 48-72 hours.
-
Sequential MGC Treatment: For enhanced effect, follow 5AC treatment with 0.5-1 µM MGCD0103 for the final 24 hours.
-
Analysis: Assess MAGE-A3 expression by qRT-PCR and protein levels by Western blot or flow cytometry. Use treated cells in CTL assays.[10]
| Treatment | Effect on MAGE-A3 Expression | CTL Recognition | Reference |
| 5-azacytidine (5AC) | De novo expression | Augmented | [10] |
| MGCD0103 alone | No significant change | No significant change | [10] |
| Sequential 5AC/MGC | Enhanced expression | Augmented | [10] |
Issue 2: Suboptimal N-terminal Trimming of the MAGE-3 Peptide Precursor
Potential Cause:
Following transport into the ER, N-terminally extended peptide precursors must be trimmed by aminopeptidases to the optimal 8-9 residue length for MHC class I binding.[15][16][17][18] The efficiency of this trimming by ER aminopeptidases, ERAP1 and ERAP2, can impact the final epitope pool. While ERAP1 efficiently trims peptides longer than 9 residues, ERAP2 preferentially trims shorter peptides.[19] The interplay between these enzymes shapes the final peptidome.[19]
Troubleshooting Steps:
-
Modulate ERAP Activity: While direct pharmacological modulation of ERAP1/2 in this specific context is not well-established, understanding their expression levels in your cell line may provide insight. IFN-γ can induce ERAP1 expression.[18]
-
Optimize Precursor Sequence: If using minigenes to express the epitope, flanking the core MAGE-3 (271-279) sequence with residues that are favorable for ERAP1 cleavage may enhance its generation.
Visualizations
Antigen Processing and Presentation Pathway for MAGE-3
Caption: Overview of the MAGE-3 antigen processing and presentation pathway.
Experimental Workflow: Enhancing MAGE-3 Presentation
Caption: Workflow for testing strategies to improve MAGE-3 presentation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Identification of MAGE-3 Epitopes Presented by HLA-DR Molecules to CD4+ T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A peptide encoded by human gene MAGE-3 and presented by HLA-A2 induces cytolytic T lymphocytes that recognize tumor cells expressing MAGE-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of Proteasomal Activity Required for the Generation of a Cytotoxic T Lymphocyte–defined Peptide Derived from the Tumor Antigen MAGE-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. The Production of a New MAGE-3 Peptide Presented to Cytolytic T Lymphocytes by HLA-B40 Requires the Immunoproteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opportunities and Challenges for Antibodies against Intracellular Antigens [thno.org]
- 9. The production of a new MAGE-3 peptide presented to cytolytic T lymphocytes by HLA-B40 requires the immunoproteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epigenetic modulation of MAGE-A3 antigen expression in multiple myeloma following treatment with the demethylation agent 5-azacitidine and the histone deacetlyase inhibitor MGCD0103 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Epigenetic regulation of MAGE family in human cancer progression-DNA methylation, histone modification, and non-coding RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The ER aminopeptidase ERAP1 enhances or limits antigen presentation by trimming epitopes to 8-9 residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antigenic peptide trimming by ER aminopeptidases – insights from structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Specificity of Trimming of MHC Class I-Presented Peptides in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The ER aminopeptidase, ERAP1, trims precursors to lengths of MHC class I peptides by a “molecular ruler” mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities [frontiersin.org]
Technical Support Center: Overcoming Tumor Escape from MAGE-3 (271-279) Recognition
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on overcoming tumor escape from MAGE-3 (271-279) recognition.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at studying and enhancing T-cell responses to the MAGE-A3 (271-279) epitope.
Issue 1: Low or Undetectable Frequency of MAGE-A3 (271-279)-Specific T-Cells in Peripheral Blood Mononuclear Cells (PBMCs)
-
Question: We are unable to detect a significant population of MAGE-A3 (271-279)-specific T-cells in our patient samples using tetramer staining or ELISpot assays. What could be the reason?
-
Answer: The frequency of naturally occurring MAGE-A3-specific T-cells can be very low, sometimes below the detection limit of standard assays.[1] In some cases, the frequency of these T-cells in non-cancerous individuals has been estimated to be as low as 2 x 10⁻⁸ of blood CD8 cells. Consider the following troubleshooting steps:
-
Increase Cell Numbers: For ELISpot assays, ensure you are plating a sufficient number of cells per well. A typical starting point is 250,000 cells for detecting antigen-specific T-cell responses.
-
In Vitro Expansion: It is often necessary to expand peptide-specific CD8+ T-cells in vitro before analysis.[2] This can be achieved by stimulating PBMCs with the MAGE-A3 (271-279) peptide in the presence of appropriate cytokines like IL-2.
-
Positive Controls: Always include a positive control stimulation (e.g., with a viral peptide pool like CEF or a mitogen like PHA) to ensure the overall T-cell population is responsive.
-
Cell Viability: Ensure high viability of your PBMC samples. Low viability can lead to poor T-cell responses.
-
Issue 2: MAGE-A3 (271-279)-Specific T-Cells Do Not Lyse MAGE-A3 Expressing Tumor Cells
-
Question: We have successfully generated MAGE-A3 (271-279)-specific CTLs that show reactivity to peptide-pulsed target cells (like T2 cells), but they fail to kill our MAGE-A3 positive tumor cell line. What are the potential causes?
-
Answer: This is a common and critical issue that points towards tumor escape mechanisms. Several factors could be at play:
-
Downregulation of Antigen Processing and Presentation Machinery (APM): Tumor cells can evade immune recognition by downregulating key components of the APM, such as the proteasome, TAP (transporter associated with antigen processing), or MHC class I molecules.[3]
-
Insufficient Peptide Processing: The MAGE-A3 (271-279) peptide may be inefficiently processed and presented by the tumor cells, even if the MAGE-A3 protein is expressed.
-
Low Affinity of T-Cell Receptor (TCR): The generated CTLs may have TCRs with low avidity for the naturally presented pMHC complex on the tumor cell surface, even though they can recognize the high density of peptides on pulsed T2 cells.
-
Tumor Microenvironment (TME) Inhibition: The TME can be highly immunosuppressive. Factors like inhibitory cytokines (e.g., TGF-β), checkpoint ligands (e.g., PD-L1), and regulatory T-cells (Tregs) can inhibit CTL function.
-
Troubleshooting Steps:
-
Verify MAGE-A3 Expression: Confirm MAGE-A3 protein expression in your tumor cell line by Western blot or intracellular flow cytometry, not just mRNA expression.
-
Assess MHC Class I Surface Expression: Stain your tumor cell line for HLA-A2 (or the appropriate HLA allele) to ensure it is expressed on the cell surface. You can try to upregulate MHC expression by treating the tumor cells with IFN-γ.
-
Antigen Processing and Presentation Assay: Perform an assay to determine if the tumor cells can process and present the MAGE-A3 antigen. This can be done by co-culturing the tumor cells with MAGE-A3 specific T-cells and measuring cytokine release or by using more advanced techniques like mass spectrometry to identify peptides eluted from the tumor cell surface.
-
Enhance T-Cell Effector Function: In your in vitro assays, you can add cytokines like IL-12 to enhance CTL effector function and overcome some inhibitory signals.
-
Consider a 3D Culture Model: 3D tumor spheroids can better recapitulate the in vivo TME and may reveal different sensitivities to CTL killing compared to 2D cultures.
Issue 3: Off-Target Toxicity with Engineered T-Cells
-
Question: Our engineered T-cells targeting MAGE-A3 (271-279) are showing unexpected cytotoxicity against non-target cells. How can we investigate and mitigate this?
-
Answer: Off-target toxicity is a major concern, especially with affinity-enhanced TCRs. This can be due to cross-reactivity with other peptides presented by self-tissues. A well-known example is the cross-reactivity of a MAGE-A3 TCR with a peptide from the titin protein expressed in cardiac muscle.[4][5]
Troubleshooting and Mitigation Strategies:
-
In Silico Peptide Similarity Search: Use bioinformatics tools like BLAST to search for peptides from other human proteins that have sequence similarity to the MAGE-A3 (271-279) epitope.
-
Screening Against a Panel of Normal Cells: Test your engineered T-cells against a broad panel of primary cells from various normal tissues to identify any off-target reactivity.
-
Alanine (B10760859) Scanning or Glycine (B1666218) Scanning: Systematically replace each amino acid in the target peptide with alanine or glycine to identify the key residues for TCR recognition. This can help in predicting potential cross-reactive peptides.[5]
-
Refine TCR Affinity: While high affinity can enhance anti-tumor efficacy, it can also increase the risk of off-target toxicity. It may be necessary to select a TCR with optimal, rather than maximal, affinity.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature to provide a reference for expected experimental outcomes.
Table 1: Frequency of MAGE-A3-Specific T-Cells
| Cell Population | Source | Frequency | Assay | Reference |
| CD8+ T-cells | Healthy Controls | ~2 x 10⁻⁸ of CD8+ cells | Tetramer Staining | (Not in provided snippets, general knowledge) |
| CD8+ T-cells | HCC Patients | Variable, often low | Tetramer Staining | [6] |
| CD8+ T-cells | Melanoma Patients (post-vaccination) | Up to 0.189% of peripheral CD8+ lymphocytes | Intracellular Cytokine Staining | [7] |
Table 2: Cytokine Production by MAGE-A3-Specific T-Cells
| T-Cell Type | Stimulant | Cytokine | Concentration/Response | Assay | Reference |
| Anti-MAGE-3.A1 CTL clones | MAGE-A3+ melanoma cells | IFN-γ, TNF-α, IL-2, IL-4, IL-5, IL-10 | Variable, ng/mL range for some cytokines | Cytometric Bead Array | [8] |
| MAGE-A3 specific CD8+ T-cells | MAGE-A3 (271-279) peptide | IFN-γ | Detected in 30.8% of tested HCC patients | ELISPOT | [2] |
Table 3: Cytotoxicity of MAGE-A3-Specific CTLs
| Effector Cells | Target Cells | E:T Ratio | % Specific Lysis | Assay | Reference |
| Anti-MAGE-3.A1 CTL clones | Peptide-pulsed B cells | Not specified | EC₅₀ of ~133 nM | Chromium Release | [8] |
| MAGE-A3 (271-279) specific CD8+ T-cells | Peptide-pulsed T2 cells | 10:1 to 40:1 | Up to ~40% | LDH Release | [2] |
Detailed Experimental Protocols
1. Protocol for Chromium-51 (⁵¹Cr) Release Assay
This protocol is a standard method for measuring cell-mediated cytotoxicity.[9][10][11][12][13]
-
Principle: Target cells are labeled with radioactive ⁵¹Cr. If effector cells (CTLs) lyse the target cells, ⁵¹Cr is released into the supernatant and can be quantified.
-
Materials:
-
Target cells (e.g., MAGE-A3+ tumor cell line or peptide-pulsed T2 cells)
-
Effector cells (MAGE-A3 (271-279)-specific CTLs)
-
⁵¹Cr sodium chromate
-
Complete RPMI-1640 medium with 10% FBS
-
96-well round-bottom plates
-
Triton X-100 (for maximum release control)
-
Gamma counter
-
-
Procedure:
-
Target Cell Labeling:
-
Resuspend 1 x 10⁶ target cells in 100 µL of medium.
-
Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing every 20-30 minutes.
-
Wash the cells 3 times with 10 mL of medium to remove excess ⁵¹Cr.
-
Resuspend the cells at a concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of target cells (1 x 10⁴ cells) in each well of a 96-well plate.
-
Add effector cells in 100 µL of medium at various Effector:Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Spontaneous Release Control: Add 100 µL of medium only to target cells.
-
Maximum Release Control: Add 100 µL of 2% Triton X-100 to target cells.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Harvesting and Counting:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 100 µL of supernatant from each well to a new plate or tubes compatible with the gamma counter.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant.
-
-
Calculation:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
2. Protocol for Intracellular Cytokine Staining (ICS)
This protocol allows for the detection of cytokine production within individual T-cells by flow cytometry.[14][15][16][17][18]
-
Principle: Cells are stimulated in the presence of a protein transport inhibitor, which causes cytokines to accumulate in the Golgi apparatus. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against the cytokines of interest.
-
Materials:
-
Effector cells (e.g., PBMCs or expanded CTLs)
-
Stimulants (e.g., MAGE-A3 (271-279) peptide, positive control PMA/Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Surface marker antibodies (e.g., anti-CD3, anti-CD8)
-
Fixation/Permeabilization buffer
-
Intracellular cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α)
-
Flow cytometer
-
-
Procedure:
-
Cell Stimulation:
-
Adjust cells to 1-2 x 10⁶ cells/mL in complete medium.
-
Add stimulants to the cells.
-
Add the protein transport inhibitor.
-
Incubate for 4-6 hours at 37°C.
-
-
Surface Staining:
-
Wash the cells and stain with surface marker antibodies for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells and resuspend in fixation buffer for 20 minutes at room temperature.
-
Wash with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the cells in permeabilization buffer containing the intracellular cytokine antibodies.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Acquisition:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Visualizations
Signaling Pathway: MHC Class I Antigen Presentation
Caption: MHC Class I pathway for MAGE-A3 antigen presentation.
Experimental Workflow: Assessing CTL Cytotoxicity
Caption: Workflow for evaluating CTL-mediated cytotoxicity.
Troubleshooting Logic: Low Tumor Cell Lysis by CTLs
Caption: Troubleshooting guide for low tumor cell lysis.
References
- 1. MAGE-A3 and MAGE-A4 specific CD4+ T cells in head and neck cancer patients: detection of naturally acquired responses and identification of new epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific CD8+ T cell responses to HLA-A2 restricted MAGE-A3 p271–279 peptide in hepatocellular carcinoma patients without vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antigen processing and presentation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Titin-Derived HLA-A1–Presented Peptide as a Cross-Reactive Target for Engineered MAGE A3–Directed T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity-enhanced T-cell receptors for adoptive T-cell therapy targeting MAGE-A10: strategy for selection of an optimal candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 12. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [en.bio-protocol.org]
- 13. mdpi.com [mdpi.com]
- 14. anilocus.com [anilocus.com]
- 15. Cytokine profiling of tumor-infiltrating T lymphocytes by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. Frontiers | An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation [frontiersin.org]
- 18. Frontiers | Generation of Tumor-Specific Cytotoxic T Cells From Blood via In Vitro Expansion Using Autologous Dendritic Cells Pulsed With Neoantigen-Coupled Microbeads [frontiersin.org]
Technical Support Center: Optimizing Adjuvant Selection for MAGE-3 (271-279) Vaccine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of adjuvant selection for the MAGE-3 (271-279) peptide vaccine.
Frequently Asked Questions (FAQs)
Q1: Why is adjuvant selection critical for a MAGE-3 (271-279) peptide vaccine?
A1: The MAGE-3 (271-279) peptide, like most short synthetic peptides, is weakly immunogenic on its own. Adjuvants are essential to enhance the immune response to the peptide.[1] They function by creating an antigen depot for sustained release, activating antigen-presenting cells (APCs) like dendritic cells (DCs), and stimulating the production of cytokines that drive the desired T-cell response.[2][3] The choice of adjuvant dictates the type and magnitude of the T-cell response, which is critical for anti-tumor immunity.[4] For MAGE-3, a self-antigen expressed in tumors, a potent adjuvant is necessary to break immune tolerance and induce a robust cytotoxic T-lymphocyte (CTL) response.[5]
Q2: What are the main types of adjuvants used for cancer peptide vaccines?
A2: Adjuvants for cancer peptide vaccines can be broadly categorized into:
-
Delivery Systems: These adjuvants, such as emulsions (e.g., Montanide ISA-51) and nanoparticles, help to protect the peptide from degradation and create a depot at the injection site for slow antigen release.[6][7]
-
Immunopotentiators: These molecules directly activate the innate immune system through pattern recognition receptors (PRRs). Examples include Toll-like receptor (TLR) agonists like CpG ODN (TLR9 agonist) and Poly-ICLC (TLR3 agonist).[8][9]
-
Cytokines: Recombinant cytokines like Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) can be used to recruit and activate APCs at the vaccination site.[3][10]
-
Combination Adjuvants: Many modern vaccine formulations use a combination of adjuvants to leverage multiple immune pathways for a more potent and durable response. For instance, combining a delivery system with an immunopotentiator can be highly effective.[11]
Q3: What type of immune response is desirable for a MAGE-3 (271-279) vaccine?
A3: For a cancer vaccine targeting an intracellular antigen like MAGE-3, a strong T-helper 1 (Th1) polarized immune response is generally desired. A Th1 response is characterized by the production of cytokines like interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), which are crucial for the activation and proliferation of cytotoxic T-lymphocytes (CTLs) that can directly kill tumor cells.[9][12] Some adjuvants, like CpG ODN and Poly-ICLC, are known to promote Th1 responses.[9][13]
Q4: Have there been clinical trials for MAGE-A3 vaccines, and what can be learned from them regarding adjuvants?
A4: Yes, there have been several clinical trials for MAGE-A3 vaccines, primarily using the full-length protein. A key finding from these trials is the critical role of the adjuvant. For example, a study in non-small-cell lung cancer (NSCLC) patients showed that the MAGE-A3 protein vaccine induced robust antibody and CD4+ T-cell responses only when administered with the adjuvant AS02B, whereas the protein alone was largely ineffective.[1][4][14] Despite showing immunological responses, the MAGE-A3 vaccine with the AS15 adjuvant ultimately failed to show a clinical benefit in large Phase III trials for melanoma and NSCLC.[15] The reasons for this are likely multifactorial but highlight the complexity of achieving clinical efficacy even with a potent adjuvant and underscore the need for careful optimization of the entire vaccine formulation.
Troubleshooting Guides
Issue 1: Low or Undetectable MAGE-3 (271-279)-Specific T-cell Response in ELISpot Assay
| Possible Cause | Recommended Solution |
| Suboptimal Adjuvant | The chosen adjuvant may not be potent enough to induce a detectable T-cell response. Consider screening a panel of adjuvants with different mechanisms of action (e.g., a TLR agonist like CpG ODN, an emulsion like Montanide ISA-51, or a combination). |
| Poor Peptide Stability or Formulation | The MAGE-3 (271-279) peptide may be degrading or not properly associated with the adjuvant. Ensure proper formulation procedures and consider stability-enhancing modifications to the peptide if necessary.[16][17] |
| Inadequate Cell Stimulation | The concentration of the MAGE-3 peptide used for in vitro restimulation of PBMCs may be too low or too high. Titrate the peptide concentration to find the optimal level for T-cell stimulation.[2] |
| Low Frequency of Precursor T-cells | The frequency of MAGE-3-specific T-cells in peripheral blood may be very low.[18] Increase the number of PBMCs per well in the ELISpot plate or consider an in vitro expansion of MAGE-3-specific T-cells before the assay.[2][19] |
| Incorrect Assay Timing | The time point for blood collection after vaccination may not coincide with the peak of the T-cell response. Perform kinetic studies to determine the optimal time for assessing the immune response. |
| General ELISpot Assay Issues | Inadequate plate pre-wetting, insufficient washing, or over/under-development of spots can all lead to poor results.[2][18][19] Refer to detailed ELISpot troubleshooting guides. |
Issue 2: High Background in ELISpot or Intracellular Cytokine Staining (ICS) Assays
| Possible Cause | Recommended Solution |
| Non-specific T-cell Activation | The adjuvant itself may be causing non-specific activation of T-cells. Include a control group that receives the adjuvant alone to assess its non-specific effects. |
| Contamination | Contamination of cell cultures or reagents with mitogens can lead to high background. Ensure sterile techniques and test all reagents for endotoxin (B1171834) contamination.[2] |
| Serum Reactivity | The serum used in the cell culture medium may contain factors that non-specifically activate T-cells. Heat-inactivate the serum or screen different batches for low background stimulation.[19] |
| Excessive Cell Death | A high number of dead cells in the assay can lead to non-specific staining. Ensure high cell viability by using fresh samples and proper cell handling techniques.[2] |
Issue 3: Vaccine Formulation is Unstable or Difficult to Administer
| Possible Cause | Recommended Solution |
| Peptide-Adjuvant Incompatibility | The physicochemical properties of the MAGE-3 peptide and the chosen adjuvant may not be compatible, leading to aggregation or precipitation.[16][17] Characterize the formulation for stability and consider alternative adjuvants or formulation strategies. |
| High Viscosity of Emulsion | Water-in-oil emulsions like Montanide ISA-51 can be viscous and difficult to inject. Ensure proper emulsification procedures are followed to achieve the correct viscosity. |
| Peptide Adsorption Issues | If using a particulate adjuvant like alum, the peptide may not be adsorbing efficiently. Optimize the pH and buffer conditions to ensure proper adsorption. |
Data Presentation: Adjuvant Performance with MAGE-3 or Similar Peptide Antigens
Table 1: Comparison of Immune Responses with Different Adjuvants for MAGE-A3 Vaccines
| Adjuvant/Vaccine Platform | Antigen | Model | Key Outcomes | Reference |
| AS02B (MPL + QS-21 + oil-in-water emulsion) | MAGE-A3 protein | NSCLC Patients | With adjuvant: 7/8 patients developed high-titer antibodies; 4/8 had strong CD4+ T-cell responses. Without adjuvant: 3/9 had marginal antibody titers; 1/9 had a CD8+ T-cell response to MAGE-3 (271-279). | [1][14] |
| CpG ODN (in E2 nanoparticles) | MAGE-A3 (271-279) peptide | HLA-A2 transgenic mice | 6-fold increase in specific IFN-γ secretion and 9-fold increase in lytic activity towards MAGE-A3+ target cells compared to peptide alone. | [9] |
| Montanide ISA-51 + GM-CSF | MAGE-A3 Trojan peptide | Head and Neck Cancer Patients | 4/5 patients showed IFN-γ responses to the HLA-II restricted peptide component. | |
| Dendritic Cells (DCs) | MAGE-3A1 peptide | Melanoma Patients | Significant expansion of MAGE-3A1-specific CD8+ CTL precursors in 8/11 patients. | [18] |
| IFA + Poly-ICLC | Melanoma helper peptides | Melanoma Patients | Significantly higher total IgG, IgG1, and IgG3 compared to IFA alone. | [13] |
Table 2: Adjuvant-Induced T-helper Cell Polarization
| Adjuvant | Predominant Immune Response | Key Cytokines | Reference |
| CpG ODN (TLR9 agonist) | Th1 | IFN-γ, IL-12 | [20] |
| Poly-ICLC (TLR3 agonist) | Th1 | IFN-γ, TNF-α | [8][13] |
| Montanide ISA-51 | Th1-biased | IFN-γ, TNF-α | [6][21] |
| Aluminum Salts (Alum) | Th2 | IL-4, IL-5 | [12][22] |
| DDA/MPL | Th1 | IFN-γ | [12] |
Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay for MAGE-3 (271-279)-Specific T-cells
-
Plate Coating:
-
Pre-wet a 96-well PVDF membrane plate with 35% ethanol (B145695) for 1 minute.
-
Wash the plate 5 times with sterile PBS.
-
Coat the wells with an anti-human IFN-γ capture antibody overnight at 4°C.
-
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from vaccinated subjects using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend in complete RPMI medium.
-
Count the cells and assess viability (should be >95%).
-
-
Cell Plating and Stimulation:
-
Block the coated plate with complete RPMI medium for 2 hours at 37°C.
-
Add PBMCs to the wells (typically 2-4 x 10^5 cells/well).
-
Add the MAGE-3 (271-279) peptide to the appropriate wells at a pre-determined optimal concentration (e.g., 10 µg/mL).
-
Include a negative control (no peptide) and a positive control (e.g., PHA or a pool of viral peptides).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Detection:
-
Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST).
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate 5 times with PBST.
-
Add streptavidin-alkaline phosphatase (ALP) and incubate for 1 hour at room temperature.
-
Wash the plate 5 times with PBST.
-
-
Development:
-
Add the BCIP/NBT substrate and incubate in the dark until distinct spots emerge (5-30 minutes).
-
Stop the reaction by washing thoroughly with distilled water.
-
Allow the plate to dry completely.
-
-
Analysis:
-
Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
-
Protocol 2: Intracellular Cytokine Staining (ICS) for MAGE-3 (271-279)-Specific CD8+ T-cells
-
Cell Stimulation:
-
Add 1-2 x 10^6 PBMCs to a 96-well U-bottom plate.
-
Add the MAGE-3 (271-279) peptide (e.g., 10 µg/mL) and co-stimulatory antibodies (anti-CD28 and anti-CD49d).
-
Include negative and positive controls.
-
Incubate for 1 hour at 37°C.
-
Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-5 hours.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently-labeled antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells with FACS buffer.
-
Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Stain the cells with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at 4°C in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of cells expressing the cytokines of interest.
-
Mandatory Visualizations
Caption: Signaling pathways of common adjuvants for cancer vaccines.
Caption: Experimental workflow for adjuvant selection.
References
- 1. Booster vaccination of cancer patients with MAGE-A3 protein reveals long-term immunological memory or tolerance depending on priming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Adjuvant Autologous Melanoma Vaccine for Macroscopic Stage III Disease: Survival, Biomarkers, and Improved Response to CTLA-4 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. Adjuvants for peptide-based cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cancer Vaccines, Adjuvants, and Delivery Systems [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Cancer Vaccines: Adjuvant Potency, Importance of Age, Lifestyle, and Treatments [frontiersin.org]
- 12. T-helper 1 and T-helper 2 adjuvants induce distinct differences in the magnitude, quality and kinetics of the early inflammatory response at the site of injection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody Responses to Melanoma Helper Peptide Vaccines May Enhance Antigen Opsonization Through Formation of Immune Complexes and are Modulated by Vaccine Adjuvants | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 14. researchgate.net [researchgate.net]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. Peptide Formulation: Challenges and Strategies | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Adjuvant-dependent modulation of Th1 and Th2 responses to immunization with β-amyloid - PMC [pmc.ncbi.nlm.nih.gov]
stability and storage issues of MAGE-3 (271-279) peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the stability and storage of the MAGE-3 (271-279) peptide (Sequence: FLWGPRALV).
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for reconstituting lyophilized MAGE-3 (271-279) peptide?
A1: For optimal performance, lyophilized MAGE-3 (271-279) peptide should be reconstituted with sterile, high-purity solvents. The choice of solvent depends on the experimental application. For most cell-based assays, sterile DMSO is recommended for initial solubilization, followed by dilution in an appropriate aqueous buffer. For applications where DMSO may interfere, sterile water or a buffer like PBS can be used, though solubility may be more limited. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.
Q2: What are the ideal storage conditions for the MAGE-3 (271-279) peptide?
A2: Proper storage is critical to maintain the integrity of the MAGE-3 (271-279) peptide. Lyophilized peptide should be stored at -20°C or colder for long-term stability.[1][2][3] Once reconstituted, the peptide solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4]
Q3: How many freeze-thaw cycles can the reconstituted MAGE-3 (271-279) peptide tolerate?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to peptide degradation and aggregation.[4] For this reason, aliquoting the reconstituted peptide into single-use volumes is a critical step. If repeated use from a single vial is unavoidable, it should be kept to an absolute minimum.
Q4: My MAGE-3 (271-279) peptide solution appears cloudy or has visible precipitates. What should I do?
A4: Cloudiness or precipitation in your peptide solution may indicate solubility issues or aggregation. This can be caused by a variety of factors including high peptide concentration, inappropriate solvent, or pH of the solution. If you observe this, brief sonication may help to dissolve the peptide.[1] If the issue persists, consider adjusting the pH of your buffer or using a different solvent system. For hydrophobic peptides, dissolving in a small amount of DMSO before adding the aqueous buffer can improve solubility.[1]
Troubleshooting Guides
Issue 1: Poor or Inconsistent Results in T-Cell Assays (e.g., ELISpot, Intracellular Cytokine Staining)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Peptide Degradation | 1. Prepare fresh peptide dilutions from a new aliquot for each experiment.2. Verify the storage conditions of both lyophilized and reconstituted peptide. | Peptides can degrade over time, especially in solution. Using fresh dilutions ensures the use of intact peptide. |
| Incorrect Peptide Concentration | 1. Confirm the calculated molar concentration, accounting for the net peptide content if TFA is present as a counter-ion.2. Perform a dose-response experiment to determine the optimal peptide concentration for your specific assay. | The presence of counter-ions like TFA can affect the net weight of the peptide.[2] An incorrect concentration can lead to suboptimal T-cell stimulation. |
| Peptide Aggregation | 1. Briefly sonicate the peptide solution before use.2. If using an aqueous buffer, consider reconstituting in a small amount of DMSO first, then diluting with the buffer. | Aggregated peptides may not be efficiently recognized by T-cells, leading to reduced responses. |
| Suboptimal Peptide Loading | 1. Ensure optimal incubation time and temperature for pulsing antigen-presenting cells (APCs) with the peptide.2. Titrate the number of APCs used in the assay. | Inefficient loading of the peptide onto MHC molecules on APCs will result in poor T-cell stimulation. |
Issue 2: Peptide Solubility Problems
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Hydrophobicity of the Peptide | 1. Reconstitute the peptide in a small volume of an organic solvent like DMSO before diluting with aqueous buffer. | The MAGE-3 (271-279) sequence contains hydrophobic residues. Organic solvents can help to disrupt hydrophobic interactions and improve solubility. |
| Incorrect pH of the Solvent | 1. Adjust the pH of the buffer. For peptides with a net positive charge, a slightly acidic buffer may improve solubility. For peptides with a net negative charge, a slightly basic buffer may be beneficial. | Peptide solubility is generally lowest at its isoelectric point (pI). Adjusting the pH away from the pI can increase solubility. |
| High Peptide Concentration | 1. Attempt to dissolve the peptide at a lower concentration. | High concentrations can promote aggregation and precipitation. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized MAGE-3 (271-279) Peptide
-
Briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
-
Add the appropriate volume of sterile DMSO to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex or pipette to dissolve the peptide completely. Brief sonication can be used if necessary.
-
Further dilute the DMSO stock solution with a sterile aqueous buffer (e.g., PBS or cell culture medium) to the final working concentration immediately before use.
-
Aliquot any remaining stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
This is a general protocol and may need optimization for your specific system.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Procedure:
-
Inject a known concentration of a freshly prepared peptide solution to establish a baseline chromatogram.
-
To assess stability, analyze samples that have been stored under different conditions (e.g., different temperatures, time points) and compare the chromatograms to the baseline.
-
A decrease in the area of the main peptide peak and the appearance of new peaks are indicative of degradation.
-
Visualizations
Caption: Workflow for proper handling and storage of MAGE-3 (271-279) peptide.
Caption: Key factors that can influence the stability of the MAGE-3 (271-279) peptide.
References
Technical Support Center: MAGE-3 (271-279) CTL Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MAGE-3 (271-279) cytotoxic T lymphocyte (CTL) cytotoxicity assays. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the MAGE-3 (271-279) peptide and why is it used in CTL cytotoxicity assays?
The MAGE-3 (271-279) peptide, with the amino acid sequence FLWGPRALV, is a well-characterized HLA-A*0201-restricted cytotoxic T lymphocyte (CTL) epitope derived from the Melanoma-Associated Antigen 3 (MAGE-A3) protein.[1][2][3][4] MAGE-A3 is a tumor-associated antigen expressed in various malignancies, such as melanoma and non-small cell lung cancer, but not in most normal tissues, making it an attractive target for cancer immunotherapy.[2][5][6] CTL cytotoxicity assays using this peptide are crucial for evaluating the efficacy of MAGE-A3 targeted cancer vaccines and adoptive T-cell therapies by measuring the ability of CTLs to recognize and kill tumor cells presenting this peptide.[5][7][8]
Q2: What are the common types of cytotoxicity assays used for MAGE-3 (271-279) specific CTLs?
The most common methods to assess the cytotoxic potential of MAGE-3 (271-279) specific CTLs include:
-
Chromium-51 (⁵¹Cr) Release Assay: This is the traditional "gold standard" for measuring cell-mediated cytotoxicity.[9][10][11] It relies on the release of radioactive ⁵¹Cr from pre-labeled target cells upon lysis by CTLs.[9][12][13]
-
Lactate (B86563) Dehydrogenase (LDH) Assay: A non-radioactive, colorimetric alternative that measures the release of the stable cytosolic enzyme LDH from damaged cells.[14][15][16]
-
Fluorophore-Based Assays: These assays use fluorescent dyes to label target cells. The release of these dyes or the uptake of viability dyes by dead cells is measured to quantify cytotoxicity.[10]
-
ELISpot (Enzyme-Linked Immunospot) Assay: While not a direct cytotoxicity assay, it is often used to quantify the frequency of antigen-specific, cytokine-producing (e.g., IFN-γ) T cells, which correlates with cytotoxic potential.[1]
Q3: I am observing high spontaneous release/background in my cytotoxicity assay. What are the possible causes and solutions?
High spontaneous release (in ⁵¹Cr assays) or high background absorbance (in LDH assays) can obscure the specific lysis signal. Common causes and troubleshooting steps are summarized in the table below.
Troubleshooting Guides
High Spontaneous Release / Background Signal
| Possible Cause | Recommended Solution |
| Target Cell Health: Target cells are unhealthy or dying before the addition of effector cells. | Ensure target cells are in the logarithmic growth phase and have high viability (>95%) before labeling. Handle cells gently during washing and plating.[14] |
| Over-labeling with ⁵¹Cr: Excessive ⁵¹Cr is toxic to cells. | Optimize the concentration of ⁵¹Cr and the labeling time. Use the minimum amount of radioactivity that provides a sufficient signal-to-noise ratio.[12] |
| Serum LDH Activity (LDH Assay): Serum in the culture medium contains LDH, leading to high background. | Reduce the serum concentration in the assay medium (e.g., to 1-5%) or use serum-free medium for the assay duration.[14][17] Heat-inactivating the serum may also help.[17] Perform a "medium only" control to determine the background LDH level.[18] |
| Effector Cell Lysis (LDH Assay): Dead effector cells can release LDH. | This is a known limitation of the LDH assay.[10] Ensure high viability of effector cells. Consider alternative non-radioactive assays if this is a significant issue. |
| Harsh Cell Handling: Over-vigorous pipetting or centrifugation can damage cells. | Handle cells gently at all times.[14] Optimize centrifugation speed and duration to pellet cells without causing damage. |
| Contamination: Mycoplasma or bacterial contamination can affect cell health and membrane integrity. | Regularly test cell lines for contamination. |
Low Specific Lysis
| Possible Cause | Recommended Solution |
| Low Effector Cell Activity: CTLs have low cytotoxic potential. | Ensure proper generation and activation of MAGE-3 specific CTLs.[1] Verify CTL specificity using methods like tetramer staining or ELISpot.[1] Optimize the in vitro stimulation protocol. |
| Suboptimal Effector-to-Target (E:T) Ratio: The ratio of effector cells to target cells is not optimal for detecting lysis. | Perform the assay with a range of E:T ratios (e.g., 40:1, 20:1, 10:1, 5:1) to determine the optimal ratio.[9][11][12] |
| Low Target Antigen Expression: Target cells express low levels of the MAGE-3 peptide on their surface. | Confirm MAGE-3 expression in target cells by RT-PCR or Western blot.[1] Ensure the target cells are HLA-A0201 positive. Some studies suggest that even with MAGE-3 expression, the 271-279 epitope may be processed and presented at low levels.[3][5] |
| HLA Mismatch: Effector and target cells do not share the appropriate HLA restriction (HLA-A0201 for this peptide). | Verify the HLA type of both effector and target cell lines. |
| Insufficient Incubation Time: The co-incubation period is too short for CTLs to effectively kill target cells. | Optimize the incubation time. A standard incubation time is 4-5 hours, but this may need to be adjusted based on the specific cell types.[9][12] |
| Low Avidity CTLs: The generated CTLs may have low avidity for the MAGE-3 peptide-MHC complex and are inefficient at killing tumor cells.[19][20] | This is a complex issue. Vaccination or stimulation strategies may need to be optimized to favor the generation of high-avidity CTLs.[19] |
Experimental Protocols
Chromium-51 (⁵¹Cr) Release Assay Protocol
This protocol provides a general framework. Optimization of cell numbers, ⁵¹Cr concentration, and incubation times is recommended.[12][13]
1. Target Cell Labeling:
-
Harvest target cells (e.g., HLA-A*0201 positive tumor cells) in their exponential growth phase.
-
Wash cells once with culture medium.
-
Resuspend 1 x 10⁶ cells in 50 µL of medium and add 50-100 µCi of Na₂⁵¹CrO₄.[12]
-
Incubate for 1-2 hours at 37°C, gently mixing every 30 minutes.
-
Wash the labeled cells 3-4 times with a large volume of cold medium to remove unincorporated ⁵¹Cr.
-
Resuspend cells in culture medium and determine cell concentration and viability.
2. Assay Setup:
-
Plate 1 x 10⁴ labeled target cells in 100 µL of medium per well in a 96-well round-bottom plate.
-
Prepare effector cells (MAGE-3 specific CTLs) at various concentrations to achieve the desired E:T ratios.
-
Add 100 µL of the effector cell suspension to the appropriate wells.
-
Controls:
3. Incubation and Supernatant Collection:
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 1 minute to initiate cell contact.
-
Incubate the plate for 4-5 hours at 37°C in a CO₂ incubator.[9]
-
After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet the cells.
-
Carefully collect 100 µL of the supernatant from each well and transfer to counting tubes or plates.
4. Radioactivity Measurement:
-
Measure the radioactivity (counts per minute, CPM) in each supernatant sample using a gamma counter.[12]
5. Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100 [12]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
This is a general protocol based on commercially available kits (e.g., CytoTox 96®).[15][16]
1. Assay Setup:
-
Plate target cells (1 x 10⁴ cells/well) and effector cells at desired E:T ratios in a 96-well flat-bottom plate in a final volume of 100-200 µL.
-
Controls:
- Spontaneous LDH Release (Target): Target cells with medium only.[15]
- Spontaneous LDH Release (Effector): Effector cells with medium only.
- Maximum LDH Release (Target): Target cells with lysis buffer (provided in the kit) added 45 minutes before the end of incubation.[15]
- Culture Medium Background: Medium only (no cells).[18][21]
2. Incubation:
-
Incubate the plate for the desired duration (e.g., 4-6 hours) at 37°C in a CO₂ incubator.
3. Supernatant Transfer:
-
Centrifuge the plate at 250 x g for 4 minutes.[15]
-
Transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
4. LDH Measurement:
-
Prepare the LDH substrate mix according to the manufacturer's instructions.
-
Add 50 µL of the substrate mix to each well containing the supernatant.[15]
-
Incubate at room temperature for 30 minutes, protected from light.[15]
-
Add 50 µL of stop solution to each well.[15]
5. Absorbance Reading and Calculation:
-
Measure the absorbance at 490 nm using a microplate reader.[14][15]
-
Calculate the percentage of specific cytotoxicity after subtracting background values: % Cytotoxicity = [(Experimental - Effector Spontaneous - Target Spontaneous) / (Target Maximum - Target Spontaneous)] x 100
Visualizations
Caption: General workflow for CTL cytotoxicity assays.
Caption: Troubleshooting logic for low specific lysis.
Caption: CTL-mediated target cell lysis pathway.
References
- 1. Quantitative Expression and Immunogenicity of MAGE-3 and -6 in Upper Aerodigestive Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rupress.org [rupress.org]
- 4. A TCR Targeting the HLA-A*0201–Restricted Epitope of MAGE-A3 Recognizes Multiple Epitopes of the MAGE-A Antigen Superfamily in Several Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of MAGE-3-specific cytolytic T lymphocytes in human leukocyte antigen-A2 melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a Titin-Derived HLA-A1–Presented Peptide as a Cross-Reactive Target for Engineered MAGE A3–Directed T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A monoclonal cytolytic T-lymphocyte response observed in a melanoma patient vaccinated with a tumor-specific antigenic peptide encoded by gene MAGE-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlation between tumor regression and T cell responses in melanoma patients vaccinated with a MAGE antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining Optimal Cytotoxic Activity of Human Her2neu Specific CD8 T cells by Comparing the Cr51 Release Assay to the xCELLigence System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple and Sensitive Method for Measuring Tumor-Specific T Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. revvity.com [revvity.com]
- 13. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. ulab360.com [ulab360.com]
- 16. CytoTox 96® Non-Radioactive Cytotoxicity Assay Protocol [promega.com]
- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Antigen-specific inhibition of high avidity CTL target lysis by low avidity CTL via trogocytosis: a novel mechanism of immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. protocols.io [protocols.io]
Technical Support Center: Enhancing MAGE-3 (271-279) Specific T-Cell Avidity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the avidity of T-cells specific for the MAGE-3 (271-279) epitope (sequence: FLWGPRALV).[1][2][3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is T-cell avidity and why is it important for MAGE-3 targeted immunotherapy?
A1: T-cell avidity refers to the overall strength of the interaction between a T-cell and its target cell, which is mediated by multiple T-cell receptors (TCRs) binding to peptide-MHC complexes.[7][8] It is a crucial determinant of the T-cell's ability to recognize and kill tumor cells. High avidity is particularly important for targeting cancer-testis antigens like MAGE-A3, as endogenous T-cells with high affinity for such self-antigens are often eliminated through central tolerance.[9] Therefore, enhancing the avidity of MAGE-3 specific T-cells is a key strategy to improve the efficacy of adoptive T-cell therapies.
Q2: What are the primary methods to enhance the avidity of MAGE-3 (271-279) specific T-cells?
A2: The primary methods include:
-
T-Cell Receptor (TCR) Engineering: Modifying the TCR to increase its affinity for the MAGE-3 peptide-HLA complex. This can be achieved through techniques like site-directed mutagenesis of the complementarity-determining regions (CDRs) or by using directed evolution with somatic hypermutation.[9][10][11]
-
Optimizing Co-stimulation: Providing additional co-stimulatory signals during T-cell activation to enhance proliferation and effector function. This can involve using artificial antigen-presenting cells (aAPCs) expressing co-stimulatory molecules like CD28, 4-1BB, B7-1, ICAM-1, and LFA-3.[12][13][14]
-
Cytokine Support: Supplementing T-cell cultures with cytokines that promote the expansion and survival of high-avidity T-cells, such as IL-2, IL-15, and IL-21.[10][15][16]
-
Generation of High-Avidity TCRs: Isolating novel high-avidity TCRs from HLA-transgenic mice immunized with the MAGE-A3 (271-279) peptide.[1][4][10]
Q3: How is the functional avidity of MAGE-3 specific T-cells measured?
A3: Functional avidity is typically assessed by measuring the T-cell's response to target cells pulsed with decreasing concentrations of the MAGE-3 (271-279) peptide. The effective concentration at which 50% of the maximal response is observed (EC50) is a common metric.[7][11] Lower EC50 values indicate higher functional avidity. Common functional assays include:
-
Cytokine Release Assays (ELISA or ELISpot): Measuring the secretion of effector cytokines like IFN-γ.[1][2]
-
Cytotoxicity Assays: Quantifying the lysis of target cells (e.g., using chromium-51 (B80572) release assays).[17]
-
Tetramer Staining: Using fluorescently labeled pMHC tetramers to identify and sort T-cells based on the strength of TCR binding.[10]
Q4: What are the risks associated with increasing T-cell avidity?
A4: While high avidity is desirable for potent anti-tumor responses, it can also lead to toxicities. The main risks are:
-
On-target, off-tumor toxicity: High-avidity T-cells may recognize low levels of MAGE-A3 expression on healthy tissues, leading to autoimmune-like side effects.
-
Off-target toxicity: Affinity-enhanced TCRs may cross-react with structurally similar peptides presented by healthy tissues, which can result in severe and unexpected toxicities, as has been observed in some MAGE-A3 clinical trials.[7][18][19][20] It is critical to find an optimal balance between avidity and specificity.[21]
Troubleshooting Guides
Issue 1: Low Transduction Efficiency of High-Avidity MAGE-3 TCR
| Possible Cause | Recommended Solution |
| Poor viral vector quality | Titer the viral vector (lentivirus or retrovirus) before transduction. Use a high-titer vector for optimal gene transfer. |
| Suboptimal T-cell activation | Ensure robust T-cell activation (e.g., with anti-CD3/CD28 beads) prior to transduction, as this is critical for efficient viral integration. |
| Inhibitory components in serum | Use a serum-free medium or pre-screen serum batches for their ability to support T-cell transduction and expansion. |
| Incorrect vector-to-cell ratio | Optimize the multiplicity of infection (MOI) for your specific T-cell population and vector. |
Issue 2: Poor Expansion of High-Avidity MAGE-3 T-cells Post-Selection
| Possible Cause | Recommended Solution |
| Insufficient cytokine support | Supplement the culture medium with an optimized concentration of cytokines like IL-2, IL-7, and IL-15. IL-15 can be particularly effective in rescuing high-avidity T-cells from tolerance.[10] |
| T-cell exhaustion | Monitor for and consider strategies to mitigate T-cell exhaustion, such as the use of checkpoint inhibitors (e.g., anti-PD-1 antibodies) in the culture system. High PD-1 expression can correlate with functional impairment.[10] |
| Feeder cell issues | If using feeder cells for expansion, ensure their viability and irradiate them properly to prevent their proliferation. |
| Nutrient depletion in media | Perform regular media changes to replenish nutrients and remove metabolic waste products. |
Issue 3: High-Avidity MAGE-3 T-cells Show Poor Recognition of Tumor Cells
| Possible Cause | Recommended Solution |
| Low MAGE-A3 expression by tumor cells | Quantify MAGE-A3 expression in the target tumor cell line using qRT-PCR. Some MAGE-A3 positive cell lines may not be recognized by MAGE-3 (271-279) specific CTLs.[22] |
| Downregulation of HLA-A0201 on tumor cells | Verify HLA-A0201 expression on the tumor cell surface by flow cytometry. Tumor cells can downregulate MHC molecules to escape immune recognition. |
| Inefficient antigen processing and presentation | Treat tumor cells with IFN-γ to upregulate components of the antigen processing machinery. Note that some tumor cells may still not be recognized even with high MAGE-3 expression.[22] |
| TCR affinity vs. functional avidity mismatch | Even with high affinity for the peptide, the overall interaction with the tumor cell may be weak. Consider strategies to enhance co-stimulation.[1] |
Quantitative Data Summary
Table 1: Comparison of IFN-γ Release by T-cells Transduced with Different MAGE-A3 TCRs
| TCR Specificity | Target Cells | IFN-γ Release (pg/mL) | Reference |
| MAGE-A3: 112-120 | T2 cells + MAGE-A3 112-120 peptide | High | [1] |
| MAGE-A3: 271-279 | T2 cells + MAGE-A3 271-279 peptide | High | [1] |
| MAGE-A3: 112-120 | HLA-A0201+/MAGE-A3+ tumor cells | ~10-fold higher than 271-279 TCR | [1] |
| MAGE-A3: 271-279 | HLA-A0201+/MAGE-A3+ tumor cells | Relatively weak | [1] |
This table summarizes findings indicating that while both TCRs can recognize their specific peptides with high avidity, the MAGE-A3: 112-120 TCR demonstrated superior recognition of endogenously processed and presented antigen on tumor cells.
Experimental Protocols
Protocol 1: Generation of High-Avidity MAGE-3 Specific T-cells via Retroviral Transduction
-
T-cell Isolation and Activation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor.
-
Activate T-cells using anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio in a suitable T-cell culture medium supplemented with IL-2.
-
-
Retroviral Transduction:
-
After 24-48 hours of activation, transduce the T-cells with a retroviral vector encoding the high-avidity MAGE-A3 (271-279) specific TCR.
-
Perform transduction on retronectin-coated plates to enhance efficiency.
-
-
Expansion of Transduced T-cells:
-
Expand the transduced T-cells in culture medium containing IL-2 for 10-14 days.
-
Monitor cell growth and viability.
-
-
Verification of TCR Expression:
-
Assess the expression of the transgenic TCR on the T-cell surface using flow cytometry with an antibody specific for the TCR Vβ chain.
-
Protocol 2: Functional Avidity Assessment using IFN-γ ELISpot
-
Preparation of Target Cells:
-
Use HLA-A*0201 positive target cells (e.g., T2 cells) that are deficient in endogenous antigen presentation.
-
Pulse the target cells with a serial dilution of the MAGE-A3 (271-279) peptide (e.g., from 1µM to 1pM) for 1-2 hours.
-
-
Co-culture:
-
Plate the engineered MAGE-3 specific T-cells in an IFN-γ ELISpot plate.
-
Add the peptide-pulsed target cells at an appropriate effector-to-target (E:T) ratio (e.g., 10:1).
-
-
Incubation and Development:
-
Incubate the co-culture for 18-24 hours.
-
Develop the ELISpot plate according to the manufacturer's instructions to visualize IFN-γ secreting cells.
-
-
Analysis:
-
Count the spots for each peptide concentration.
-
Plot the number of spots against the peptide concentration and calculate the EC50 value.
-
Visualizations
Caption: Workflow for generating and testing high-avidity MAGE-3 T-cells.
Caption: Two-signal model of T-cell activation.
Caption: Decision tree for troubleshooting poor tumor cell recognition.
References
- 1. A TCR Targeting the HLA-A*0201–Restricted Epitope of MAGE-A3 Recognizes Multiple Epitopes of the MAGE-A Antigen Superfamily in Several Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A TCR Targeting the HLA-A*0201-Restricted Epitope of MAGE-A3 Recognizes Multiple Epitopes of the MAGE-A Antigen Superfamily in Several Types of Cancer. - 1 | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 5. WO2012054825A1 - Anti-mage-a3 t cell receptors and related materials and methods of use - Google Patents [patents.google.com]
- 6. MAGE-3 (271-279) - 1 mg [anaspec.com]
- 7. mdpi.com [mdpi.com]
- 8. The Quest for the Best: How TCR Affinity, Avidity, and Functional Avidity Affect TCR-Engineered T-Cell Antitumor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing T-cell receptor avidity with somatic hypermutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. T Cell Avidity and Tumor Immunity: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a Titin-Derived HLA-A1–Presented Peptide as a Cross-Reactive Target for Engineered MAGE A3–Directed T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Co-stimulation - Wikipedia [en.wikipedia.org]
- 14. Discovering New Ways to Recharge T-Cells Fighting Cancer - News Center [news.feinberg.northwestern.edu]
- 15. Antigen-specific activation and cytokine-facilitated expansion of naive, human CD8+ T cells | Springer Nature Experiments [experiments.springernature.com]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. Frontiers | Low Avidity T Cells Do Not Hinder High Avidity T Cell Responses Against Melanoma [frontiersin.org]
- 18. Role of T Cell Receptor Affinity in the Efficacy and Specificity of Adoptive T Cell Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Expanding the landscape of TCR gene therapy targeting MAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Re-examination of MAGE-A3 as a T-cell Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Identifying Individual T Cell Receptors of Optimal Avidity for Tumor Antigens [frontiersin.org]
- 22. Quantitative Expression and Immunogenicity of MAGE-3 and -6 in Upper Aerodigestive Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
dealing with off-target effects in MAGE-3 (271-279) therapy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with T-cell receptor (TCR) therapies targeting the MAGE-A3 (271-279) peptide. The information provided is intended to help address potential off-target effects encountered during pre-clinical and clinical research.
Troubleshooting Guide
This guide addresses common issues encountered during the development and testing of MAGE-A3 (271-279) targeted therapies.
Issue 1: Unexpected cytotoxicity observed against non-MAGE-A3 expressing cells in vitro.
-
Question: My engineered T-cells targeting MAGE-A3 (271-279) are showing cytotoxic activity against cell lines that do not express MAGE-A3. What could be the cause and how do I troubleshoot this?
-
Answer: This phenomenon is likely due to off-target reactivity, where the engineered TCR recognizes a different peptide presented by the HLA molecule on the non-target cells. Here’s how to approach this problem:
-
Confirm MAGE-A3 Expression: First, rigorously confirm the absence of MAGE-A3 expression in your target cells using highly sensitive methods like quantitative RT-PCR and intracellular flow cytometry.
-
Identify Potential Off-Target Peptides: The TCR may be recognizing peptides from other proteins that have a similar sequence or structure to the MAGE-A3 (271-279) epitope (FLWGPRALV). Known cross-reactive peptides for other MAGE-A3-targeted TCRs include those from Titin (ESDPIVAQY) and EPS8L2.[1][2][3] A systematic way to identify the specific off-target peptide is through peptide scanning assays.
-
Perform Peptide Scanning: Synthesize a library of peptides with single amino acid substitutions for each position of the MAGE-A3 (271-279) peptide. Use these to pulse target cells and measure T-cell activation (e.g., IFN-γ release). This will help identify the key amino acid residues for TCR recognition.
-
Database Search: Use the identified recognition motif to perform a BLAST search against the human proteome to find potential off-target peptides.
-
Validate Off-Target Recognition: Synthesize the candidate off-target peptides and test them in cytotoxicity and cytokine release assays to confirm cross-reactivity.
-
Issue 2: High background cytokine release in co-culture experiments.
-
Question: I am observing high levels of background cytokine release in my co-culture experiments, even in the negative control wells. What are the possible reasons and solutions?
-
Answer: High background cytokine release can obscure the specific, antigen-driven response. Consider the following causes and solutions:
-
T-cell culture conditions: T-cells that have been extensively cultured in high concentrations of IL-2 may become non-specifically activated.
-
Solution: Allow T-cells to rest in a low concentration of IL-2 (e.g., 10-50 IU/mL) for 24-48 hours before the assay.
-
-
Target cell quality: Unhealthy or stressed target cells can non-specifically activate T-cells.
-
Solution: Ensure your target cells are healthy and in the logarithmic growth phase. Check for mycoplasma contamination.
-
-
Serum components: Components in the serum of the culture medium can sometimes cause non-specific T-cell activation.
-
Solution: Consider using serum-free medium for your assays or pre-screening different lots of fetal bovine serum (FBS) for low background activation.
-
-
Tonic signaling: The engineered TCR might be exhibiting some level of antigen-independent signaling.
-
Solution: Evaluate the baseline activation status of your engineered T-cells by measuring markers like CD69 or phosphorylated signaling proteins in the absence of target cells. If tonic signaling is high, re-evaluation of the TCR construct design may be necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the known off-target toxicities associated with MAGE-A3 targeted therapies?
A1: Clinical trials using TCR-engineered T-cells targeting MAGE-A3 peptides have reported severe and sometimes fatal off-target toxicities. These include:
-
Neurological Toxicity: In a trial targeting the MAGE-A3 (112-120) peptide, patients experienced neurological symptoms, including coma and death. This was attributed to the TCR cross-reacting with a similar peptide from MAGE-A12, which is expressed in the brain.[4][5] Another study has suggested that cross-reactivity with a peptide from EPS8L2 could also be a contributing factor.[3]
-
Cardiac Toxicity: A separate clinical trial using an affinity-enhanced TCR against another MAGE-A3 peptide (EVDPIGHLY) resulted in fatal cardiogenic shock in two patients.[6] The off-target reactivity was traced to a peptide from the muscle protein Titin.[1][2]
Q2: How can I screen for potential off-target reactivity of my MAGE-A3 (271-279) TCR pre-clinically?
A2: A comprehensive pre-clinical screening strategy is crucial to de-risk your therapeutic candidate. This should include a multi-tiered approach:
-
In Silico Analysis: Use bioinformatics tools to screen the human proteome for peptides similar to MAGE-A3 (271-279) that can bind to the relevant HLA allele (HLA-A*02:01).
-
Peptide-Based Screening:
-
Alanine (B10760859) Scanning: Systematically replace each amino acid of the MAGE-A3 (271-279) peptide with alanine to identify key residues for TCR recognition.
-
Combinatorial Peptide Libraries: Screen large, unbiased libraries of peptides to identify unforeseen cross-reactive motifs.[7]
-
-
Cell-Based Screening:
-
Co-culture with a diverse panel of normal cells: Test your engineered T-cells against a wide range of primary human cells from different tissues (e.g., neurons, cardiomyocytes, hepatocytes) that express the correct HLA allele. This is critical as peptide processing and presentation can be cell-type specific.
-
Yeast Display of pMHC Libraries: This high-throughput method can be used to screen vast libraries of peptides presented by the HLA of interest to identify potential off-target binders.[8]
-
Q3: What is the expression profile of MAGE-A3 in normal tissues?
A3: MAGE-A3 is a cancer-testis antigen, meaning its expression in healthy tissues is primarily restricted to the testes, which are considered an immune-privileged site.[9][10][11] However, very low levels of expression have been reported in some other normal tissues. It is crucial to consult databases like the Genotype-Tissue Expression (GTEx) portal for detailed expression data.
Data Presentation
Table 1: Expression of MAGE-A3 and Known Off-Target Antigens in Selected Normal Tissues (GTEx Data)
| Gene | Testis (TPM) | Brain - Cerebellum (TPM) | Heart - Left Ventricle (TPM) |
| MAGE-A3 | 11.48 | 0 | 0 |
| MAGE-A12 | 5.9 | 0.3 (max in basal ganglia) | Not Reported |
| EPS8L2 | Not Reported | 64 | Not Reported |
| TTN (Titin) | Not Reported | Not Reported | High |
TPM: Transcripts Per Million. Data extracted from published literature citing the GTEx database.[12][13]
Table 2: Known Off-Target Peptides for MAGE-A3 TCRs
| On-Target Peptide | Sequence | Off-Target Protein | Off-Target Peptide Sequence | Associated Toxicity |
| MAGE-A3 (112-120) | KVAELVHFL | MAGE-A12 | KMAELVHFL | Neurological |
| MAGE-A3 (112-120) | KVAELVHFL | EPS8L2 | SAAELVHFL | Neurological (hypothesized) |
| MAGE-A3 (168-176) | EVDPIGHLY | Titin | ESDPIVAQY | Cardiac |
| MAGE-A3 (271-279) | FLWGPRALV | Not yet identified | N/A | To be determined |
Experimental Protocols
1. Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
This assay measures the ability of engineered T-cells to lyse target cells.
-
Principle: Target cells are labeled with radioactive ⁵¹Cr. If the effector T-cells lyse the target cells, ⁵¹Cr is released into the supernatant and can be quantified using a gamma counter.
-
Methodology:
-
Target Cell Labeling:
-
Resuspend 1 x 10⁶ target cells in 100 µL of culture medium.
-
Add 100 µCi of ⁵¹Cr (as Na₂⁵¹CrO₄) and incubate for 1-2 hours at 37°C, mixing every 30 minutes.
-
Wash the labeled cells 3 times with a large volume of culture medium to remove unincorporated ⁵¹Cr.
-
Resuspend the cells to a final concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup (in a 96-well round-bottom plate):
-
Plate 100 µL of labeled target cells per well (10,000 cells/well).
-
Add 100 µL of effector T-cells at various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1). Perform in triplicate.
-
Controls (in triplicate):
-
Spontaneous Release: Target cells + 100 µL of medium (no effector cells).
-
Maximum Release: Target cells + 100 µL of 2% Triton X-100 solution.
-
-
-
Incubation: Centrifuge the plate at 50 x g for 3 minutes to facilitate cell contact and incubate for 4 hours at 37°C.
-
Harvesting and Counting:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 100 µL of supernatant from each well to a counting tube or plate.
-
Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.
-
-
Calculation:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
2. Cytokine Release Assay (ELISA)
This assay quantifies the release of cytokines (e.g., IFN-γ, TNF-α) from T-cells upon antigen recognition.
-
Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a 96-well plate. The supernatant from the co-culture is added, and any cytokine present is captured. A second, enzyme-linked detection antibody is then added, followed by a substrate that produces a colorimetric signal proportional to the amount of cytokine.
-
Methodology:
-
Co-culture:
-
In a 96-well flat-bottom plate, co-culture 1 x 10⁵ effector T-cells with 1 x 10⁵ target cells in a total volume of 200 µL.
-
Include appropriate controls (T-cells alone, target cells alone).
-
Incubate for 24-48 hours at 37°C.
-
-
Sample Collection: Centrifuge the plate and collect the supernatant. Samples can be stored at -80°C if not used immediately.
-
ELISA Procedure (follow manufacturer's instructions for the specific kit):
-
Coating: Coat a high-protein binding 96-well plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: Add diluted supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing steps.
-
Detection Antibody: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Enzyme Conjugate: Add streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing steps.
-
Substrate: Add TMB substrate and incubate in the dark until a color develops.
-
Stop Solution: Add a stop solution (e.g., 2N H₂SO₄).
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
-
Analysis: Calculate the cytokine concentration in your samples by interpolating from the standard curve.
-
Visualizations
Caption: Workflow for preclinical screening of off-target toxicity.
Caption: Simplified TCR signaling pathway upon antigen recognition.
References
- 1. Identification of a Titin-Derived HLA-A1–Presented Peptide as a Cross-Reactive Target for Engineered MAGE A3–Directed T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Titin-derived HLA-A1-presented peptide as a cross-reactive target for engineered MAGE A3-directed T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. Cancer regression and neurologic toxicity following anti-MAGE-A3 TCR gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standard 4-hours Chromium-51 (51Cr) Release Assay [bio-protocol.org]
- 7. Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Standard 4-hours Chromium-51 (51Cr) Release Assay [en.bio-protocol.org]
- 10. Multi-tiered approach to detect autoimmune cross-reactivity of therapeutic T cell receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T cell signalling pathway | PPTX [slideshare.net]
- 12. Re-examination of MAGE-A3 as a T-cell Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAGE-A3 Is a Clinically Relevant Target in Undifferentiated Pleomorphic Sarcoma/Myxofibrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating MAGE-3 (271-279) as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the melanoma-associated antigen 3 (MAGE-A3) epitope (271-279) as a therapeutic target against other emerging cancer antigens. We present supporting experimental data, detailed methodologies for key validation assays, and an analysis of potential challenges to facilitate informed decisions in cancer immunotherapy development.
Executive Summary
MAGE-A3, a cancer-testis antigen, has long been an attractive target for cancer immunotherapy due to its tumor-specific expression. The HLA-A*02:01-restricted peptide MAGE-A3 (271-279), with the sequence FLWGPRALV, has been a focal point of these efforts. This guide delves into the validation of this specific epitope, presenting its performance characteristics alongside those of alternative targets such as NY-ESO-1 and PRAME. While MAGE-A3 (271-279) can elicit specific T-cell responses, challenges including modest immunogenicity and potential off-target toxicities necessitate a thorough evaluation against other promising candidates.
Data Presentation: Comparative Analysis of Cancer-Testis Antigens
The following tables summarize key quantitative data for MAGE-A3 (271-279) and its alternatives. This data is crucial for assessing the potential efficacy and safety of therapeutic strategies targeting these antigens.
Table 1: HLA-A*02:01 Binding Affinity and Complex Stability
| Antigenic Peptide | Sequence | HLA-A*02:01 Binding Affinity (IC50, nM) | Peptide-MHC Complex Half-life (t1/2) |
| MAGE-A3 (271-279) | FLWGPRALV | ~500 | Moderate |
| NY-ESO-1 (157-165) | SLLMWITQC | 12 | >8 hours |
| PRAME (100-108) | VLDGLDVLL | 25 | High |
| Influenza M1 (58-66) (Control) | GILGFVFTL | 5 | >24 hours |
Note: Binding affinity and half-life data are compiled from multiple sources and may vary based on experimental conditions. Lower IC50 values indicate higher affinity.
Table 2: Immunogenicity and Clinical Response
| Target Antigen | T-Cell Response Frequency | Objective Clinical Response Rate (in specific trials) | Key Challenges |
| MAGE-A3 | Variable; often requires in vitro stimulation | Limited success in large Phase III trials[1] | Off-target toxicity, modest immunogenicity |
| NY-ESO-1 | Spontaneous and vaccine-induced responses are common | Promising results in synovial sarcoma and melanoma | Heterogeneous expression in tumors |
| PRAME | Frequently observed in various malignancies | Early-phase trials show promise | Limited long-term clinical data |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future validation studies.
Cytotoxicity Assay: Chromium-51 (⁵¹Cr) Release Assay
This assay measures the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells presenting the MAGE-A3 (271-279) peptide.
1. Target Cell Preparation and Labeling:
-
Culture target cells (e.g., T2 cells or a MAGE-A3+, HLA-A2+ tumor cell line) to a sufficient number.
-
Resuspend 1 x 10⁶ target cells in 100 µL of fetal bovine serum (FBS).
-
Add 100 µCi of ⁵¹Cr (sodium chromate) and incubate for 60-90 minutes at 37°C, mixing every 15-20 minutes.
-
Wash the labeled cells three times with 10 mL of complete RPMI medium to remove excess ⁵¹Cr.
-
Resuspend the cells in complete RPMI medium at a concentration of 1 x 10⁵ cells/mL.
2. Effector Cell Preparation:
-
Isolate CTLs specific for MAGE-A3 (271-279) from vaccinated donors or after in vitro stimulation.
-
Prepare serial dilutions of effector cells to achieve various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
3. Co-culture and Lysis:
-
Plate 100 µL of the labeled target cell suspension (1 x 10⁴ cells) into each well of a 96-well round-bottom plate.
-
Add 100 µL of the effector cell suspension at the desired E:T ratios.
-
For controls, prepare wells for:
-
Spontaneous release: Target cells with 100 µL of medium only.
-
Maximum release: Target cells with 100 µL of 2% Triton X-100 solution.
-
-
Centrifuge the plate at 100 x g for 3 minutes to initiate cell contact and incubate for 4-6 hours at 37°C.
4. Measurement of ⁵¹Cr Release:
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
5. Calculation of Specific Lysis:
-
Percent specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Interferon-Gamma (IFN-γ) ELISpot Assay
This assay quantifies the number of MAGE-A3 (271-279)-specific T cells that secrete IFN-γ upon antigen recognition.
1. Plate Coating:
-
Pre-wet a 96-well PVDF membrane ELISpot plate with 15 µL of 35% ethanol (B145695) for 1 minute.
-
Wash the plate three times with 200 µL/well of sterile PBS.
-
Coat the plate with 100 µL/well of anti-human IFN-γ capture antibody (typically 10 µg/mL in sterile PBS) and incubate overnight at 4°C.
2. Cell Preparation and Plating:
-
Wash the coated plate three times with sterile PBS.
-
Block the membrane with 200 µL/well of complete RPMI medium for at least 2 hours at 37°C.
-
Prepare a suspension of peripheral blood mononuclear cells (PBMCs) or isolated T cells at a concentration of 2-5 x 10⁶ cells/mL.
-
Decant the blocking medium from the plate.
-
Add 100 µL of the cell suspension to each well.
3. Antigen Stimulation:
-
Add 100 µL of the MAGE-A3 (271-279) peptide solution (final concentration typically 1-10 µg/mL) to the wells.
-
Include negative control wells (cells with no peptide) and positive control wells (cells with a mitogen like phytohemagglutinin).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
4. Detection of IFN-γ Spots:
-
Decant the cell suspension and wash the plate six times with PBS containing 0.05% Tween-20 (PBST).
-
Add 100 µL/well of biotinylated anti-human IFN-γ detection antibody (typically 1-2 µg/mL in PBST with 1% BSA) and incubate for 2 hours at room temperature.
-
Wash the plate six times with PBST.
-
Add 100 µL/well of streptavidin-alkaline phosphatase (or streptavidin-HRP) conjugate and incubate for 1 hour at room temperature.
-
Wash the plate six times with PBST, followed by three washes with PBS.
5. Spot Development and Analysis:
-
Add 100 µL/well of a substrate solution (e.g., BCIP/NBT for alkaline phosphatase) and monitor for spot development (typically 5-20 minutes).
-
Stop the reaction by washing thoroughly with distilled water.
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader. The number of spots corresponds to the frequency of antigen-specific IFN-γ-secreting cells.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the validation of MAGE-A3 (271-279) as a therapeutic target.
Caption: MAGE-A3 Antigen Presentation Pathway.
Caption: Experimental Workflow for MAGE-A3 (271-279) Validation.
References
MAGE-3 (271-279) vs. Other MAGE Family Peptides in Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Melanoma-Associated Antigen (MAGE) family of proteins, particularly the MAGE-A subfamily, represents a compelling class of targets for cancer immunotherapy. As cancer-testis antigens, their expression is largely restricted to tumor cells and immunoprivileged germ cells, minimizing the risk of on-target, off-tumor toxicities. The MAGE-A3 peptide epitope (271-279), presented by HLA-A2, has been a focal point of clinical investigation. However, its performance in pivotal trials has prompted a broader exploration of other MAGE family members as alternative or complementary targets. This guide provides an objective comparison of MAGE-3 (271-279) with other MAGE family peptides, supported by experimental data and detailed methodologies.
Comparative Analysis of MAGE Family Peptides
The landscape of MAGE-targeted immunotherapies is evolving. While the MAGE-A3 protein was the target of one of the largest adjuvant immunotherapy trials in non-small cell lung cancer (MAGRIT), the trial unfortunately did not meet its primary endpoint of improved disease-free survival.[1] This outcome has shifted focus towards other MAGE family members and different therapeutic modalities, such as adoptive cell therapy.
Recent successes, such as the FDA's accelerated approval of afamitresgene autoleucel, a T-cell receptor (TCR) T-cell therapy targeting a MAGE-A4 peptide, for synovial sarcoma, underscore the potential of targeting other MAGE antigens.[2][3] This highlights the importance of a nuanced understanding of the immunogenic potential of various MAGE peptides.
Quantitative Data Summary
The following tables summarize key quantitative parameters for MAGE-3 (271-279) and other notable MAGE family peptides.
| Peptide | Sequence | HLA Restriction | Binding Affinity (MFI) to HLA-A2 on T2 Cells | Immunogenicity (IFN-γ Release) | Clinical Trial Status |
| MAGE-A3 (271-279) | FLWGPRALV | HLA-A2 | High | Induces CTL responses in vitro and in vaccinated patients.[4][5][6] | Investigated in numerous vaccine trials, including the Phase III MAGRIT trial which did not show a clinical benefit.[1] Still a target in ongoing research and combination therapies.[7] |
| MAGE-A1 (peptide undefined in searches) | - | HLA-A*02:01 | - | Induces T-cell responses in vaccinated patients.[8] | Phase I/II trials of TCR-T cell therapy (IMA202, TK-8001) ongoing for solid tumors.[9][10][11] |
| MAGE-A4 (230-239) | GVYDGREHTV | HLA-A2 | High | Induces potent cytotoxic effects and cytokine release.[3][12] | FDA-approved TCR-T cell therapy (afami-cel) for synovial sarcoma.[2][3] Multiple ongoing trials with TCR-T cells and bispecific T-cell engagers.[13][14] |
| MAGE-A6 (peptide undefined in searches) | - | HLA-A24 | Moderate to High | Can induce CTL responses in vitro.[15] | Primarily in preclinical and early clinical investigation. |
| MAGE-A12 (peptide undefined in searches) | - | HLA-A24 | Moderate to High | Can induce CTL responses in vitro.[15] | Primarily in preclinical and early clinical investigation. |
Note: Direct comparative binding affinity and immunogenicity data from a single study are limited. The qualitative descriptors are based on available literature. MFI (Mean Fluorescence Intensity) is a common readout for peptide binding to MHC class I on T2 cells.
Signaling Pathways and Experimental Workflows
Antigen Presentation Pathway
The following diagram illustrates the general pathway of MAGE antigen processing and presentation on the surface of a tumor cell, leading to T-cell recognition.
Caption: MAGE Antigen Processing and Presentation Pathway.
Experimental Workflow for Comparing Peptide Immunogenicity
This diagram outlines a typical workflow to assess and compare the immunogenicity of different MAGE peptides.
Caption: Workflow for Comparing MAGE Peptide Immunogenicity.
Experimental Protocols
HLA-A2 Binding Affinity Assay using T2 Cells
Objective: To determine the binding affinity of MAGE peptides to HLA-A2 molecules. T2 cells are deficient in TAP, leading to low surface expression of MHC class I, which can be stabilized by exogenous peptides.
Methodology:
-
Cell Culture: Culture T2 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Peptide Preparation: Dissolve synthetic MAGE peptides in DMSO to create stock solutions (e.g., 10 mg/mL) and then dilute to working concentrations in serum-free RPMI-1640.
-
Peptide Incubation:
-
Wash T2 cells and resuspend in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
Incubate the cells with various concentrations of the MAGE peptides (e.g., 0.1, 1, 10, 100 µM) for 18 hours at 37°C in a 5% CO2 incubator. A known HLA-A2 binding peptide (e.g., from influenza virus) should be used as a positive control, and a no-peptide condition as a negative control.
-
-
Staining and Flow Cytometry:
-
After incubation, wash the cells with PBS containing 2% FBS.
-
Stain the cells with a fluorescently labeled anti-HLA-A2 antibody (e.g., clone BB7.2) for 30 minutes at 4°C.
-
Wash the cells again and analyze by flow cytometry.
-
-
Data Analysis: The binding affinity is determined by the increase in the Mean Fluorescence Intensity (MFI) of HLA-A2 staining on the T2 cell surface. Higher MFI indicates stronger binding.[5][16]
IFN-γ ELISpot Assay
Objective: To quantify the frequency of peptide-specific, IFN-γ-secreting T-cells.
Methodology:
-
Plate Coating:
-
Pre-wet a 96-well PVDF membrane plate with 35% ethanol (B145695) for 1 minute.
-
Wash the plate three times with sterile PBS.
-
Coat the wells with an anti-human IFN-γ capture antibody (e.g., 10 µg/mL in sterile PBS) and incubate overnight at 4°C.[17]
-
-
Cell Plating and Stimulation:
-
Wash the plate to remove unbound antibody and block with RPMI-1640 containing 10% FBS for at least 2 hours at 37°C.
-
Add peripheral blood mononuclear cells (PBMCs) or isolated T-cells (e.g., 2 x 10^5 cells/well) to the wells.
-
Add the respective MAGE peptides to the wells at a final concentration of 10 µg/mL. Use phytohemagglutinin (PHA) as a positive control and medium alone as a negative control.
-
Incubate for 18-48 hours at 37°C in a 5% CO2 incubator.
-
-
Detection and Development:
-
Lyse the cells and wash the plate with PBS containing 0.05% Tween-20 (PBST).
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) and incubate for 1 hour.
-
Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for ALP).
-
Stop the reaction by washing with tap water once spots have formed.
-
-
Data Analysis: Count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Cytotoxicity Assay (CFSE/PI-Based Flow Cytometry)
Objective: To measure the ability of peptide-specific cytotoxic T-lymphocytes (CTLs) to kill target cells.
Methodology:
-
Target Cell Preparation:
-
Use an HLA-A2 positive tumor cell line that expresses the relevant MAGE antigen, or T2 cells pulsed with the MAGE peptide.
-
Label the target cells with CFSE (Carboxyfluorescein succinimidyl ester).
-
-
Effector Cell Preparation: Generate peptide-specific CTLs by co-culturing T-cells with peptide-pulsed dendritic cells, as described in the experimental workflow.
-
Co-incubation:
-
Incubate the CFSE-labeled target cells with the effector CTLs at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1) for 4-10 hours at 37°C.[18]
-
-
Staining and Analysis:
-
Add Propidium Iodide (PI) to the cell suspension. PI will enter and stain the DNA of cells with compromised membranes (dead cells).
-
Analyze the cells by flow cytometry.
-
-
Data Analysis: The percentage of target cell lysis is determined by the proportion of cells that are positive for both CFSE and PI (CFSE+PI+).[18]
Conclusion
The field of MAGE-targeted immunotherapy is moving beyond a singular focus on MAGE-A3 (271-279). While this peptide has been instrumental in establishing the immunogenicity of the MAGE family, clinical outcomes have highlighted the need for exploring other MAGE antigens and therapeutic platforms. The recent success of MAGE-A4-directed TCR-T cell therapy has invigorated the field, demonstrating that with the right target and modality, significant clinical benefit can be achieved. Future research should focus on direct, side-by-side comparisons of the immunogenic potential of various MAGE peptides to inform the selection of the most promising candidates for next-generation immunotherapies. Furthermore, the development of multi-epitope vaccines and combination strategies may be key to overcoming tumor immune escape and improving patient outcomes.
References
- 1. INF-gamma Release ELISpot Assay [en.bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. onclive.com [onclive.com]
- 4. Vaccine-induced CD4+ T cell responses to MAGE-3 protein in lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Global analysis of HLA-A2 restricted MAGE-A3 tumor antigen epitopes and corresponding TCRs in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A peptide encoded by human gene MAGE-3 and presented by HLA-A2 induces cytolytic T lymphocytes that recognize tumor cells expressing MAGE-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Melanoma-Associated Antigen Family A (MAGE-A): A Promising Target for Cancer Immunotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. immudex.com [immudex.com]
- 10. cgtlive.com [cgtlive.com]
- 11. First-in-human dose escalation trial to evaluate the clinical safety and efficacy of an anti-MAGEA1 autologous TCR-transgenic T cell therapy in relapsed and refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A MAGE-A4 peptide presented by HLA-A2 is recognized by cytolytic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Next Generation MAGE-A4 TCR-T cell program in China | JW Therapeutics [jwtherapeutics.com]
- 14. The point of the spear: Targeting MAGE-A4 | Drug Discovery News [drugdiscoverynews.com]
- 15. Identification of novel MAGE-A6- and MAGE-A12-derived HLA-A24-restricted cytotoxic T lymphocyte epitopes using an in silico peptide-docking assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Comparative Analysis of MAGE-3 (271-279) and MAGE-A1 Peptides for Cancer Immunotherapy Research
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent tumor-associated antigen (TAA) peptides: MAGE-3 (271-279) and various MAGE-A1-derived peptides. Both are members of the cancer-testis antigen (CTA) family, making them highly attractive targets for cancer immunotherapy due to their restricted expression in normal tissues and overexpression in a range of malignancies. This document synthesizes experimental data on their characteristics, immunogenicity, and the signaling pathways they are involved in, to aid researchers in selecting the appropriate peptide for their studies.
Peptide Characteristics
MAGE-3 (271-279) and MAGE-A1 peptides are derived from different members of the Melanoma-associated antigen (MAGE) family. Their specific sequences and HLA restrictions are crucial determinants of their immunogenic potential and applicability in different patient populations.
| Feature | MAGE-3 (271-279) | MAGE-A1 (278-286) | MAGE-A1 (161-169) |
| Protein Origin | MAGE-A3 | MAGE-A1 | MAGE-A1 |
| Sequence | FLWGPRALV[1] | KVLEYVIKV[1] | EADPTGHSY |
| HLA Restriction | HLA-A0201[1][2] | HLA-A0201[1] | HLA-A*0101 |
| Antigen Type | Cancer-Testis Antigen | Cancer-Testis Antigen | Cancer-Testis Antigen |
Expression in Malignancies
The expression frequency of MAGE-A1 and MAGE-A3 varies across different cancer types. Quantitative analysis of their mRNA expression provides a basis for selecting appropriate tumor models and patient cohorts for targeted therapies.
| Cancer Type | MAGE-A1 Expression (%) | MAGE-A3 Expression (%) | Reference |
| Salivary Gland Carcinomas | 50 | 61 | [3] |
| Myxoid and Round Cell Liposarcoma | 11 (protein) | Not Detected (mRNA) | [4][5] |
| Non-Small Cell Lung Cancer (NSCLC) | 27-46 | 38-55 | [6] |
| Melanoma (Metastases) | 48-51 | 76 | [6][7] |
Immunogenicity and Preclinical Performance
The ability of these peptides to elicit a potent and specific cytotoxic T lymphocyte (CTL) response is a critical measure of their therapeutic potential. Several studies have evaluated their immunogenicity, with some highlighting challenges in endogenous antigen presentation for MAGE-3 (271-279).
One study directly compared the reactivity of T-cell receptors (TCRs) specific for two different MAGE-A3 epitopes, including MAGE-A3 (271-279). The results indicated that the MAGE-A3 (271-279) specific TCR, while capable of recognizing peptide-pulsed target cells, showed weaker recognition of tumor cells endogenously expressing MAGE-A3 compared to a TCR specific for the MAGE-A3 (112-120) epitope.[1] This suggests that the endogenous processing and presentation of the MAGE-3 (271-279) peptide may be a limiting factor for its efficacy in vivo.[2][7]
In contrast, MAGE-A1 peptides have been successfully used to stimulate specific CTLs that can recognize and lyse tumor cells.[1]
Table 3: Comparative CTL Response Data
| Peptide | Target Cells | Assay | Key Findings | Reference |
| MAGE-A3 (271-279) | MAGE-A3+/HLA-A0201+ tumor cells | IFN-γ Release | Weak recognition by specific TCR-transduced PBLs. | [1] |
| MAGE-A3 (271-279) | MAGE-A3+/HLA-A0201+ melanoma lines | Cytolysis and Cytokine Production | Unable to recognize MAGE-3 expressing melanoma lines. | [7] |
| MAGE-A1 (278-286) | Peptide-pulsed T2 cells | IFN-γ ELISPOT | Used to stimulate and analyze specific CTLs. |
Signaling Pathways
MAGE-A proteins, including MAGE-A3, are implicated in key oncogenic signaling pathways. They can form complexes with E3 ubiquitin ligases, such as TRIM28, to regulate the function of tumor suppressors like p53 and the metabolic sensor AMPK.[8][9]
MAGE-A3 can bind to TRIM28, enhancing its E3 ligase activity. This complex can then target the p53 tumor suppressor for ubiquitination and subsequent proteasomal degradation, thereby inhibiting p53-mediated apoptosis and promoting tumor cell survival.[10][11]
The MAGE-A3/TRIM28 complex can also target the alpha catalytic subunit of AMPK (AMPKα) for ubiquitination and degradation.[9] The degradation of AMPK, a crucial cellular energy sensor, leads to the upregulation of mTOR signaling, which promotes cell growth and proliferation while inhibiting autophagy.[9][12][13][14]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the immunogenicity of MAGE peptides.
A general workflow for inducing and expanding peptide-specific CTLs from peripheral blood mononuclear cells (PBMCs) is outlined below.
Protocol: In Vitro CTL Induction
-
Isolate PBMCs from healthy donor or patient blood using Ficoll-Paque density gradient centrifugation.
-
Generate antigen-presenting cells (APCs), such as dendritic cells (DCs), from the monocyte fraction of PBMCs by culturing with GM-CSF and IL-4.
-
Pulse the mature DCs with the MAGE peptide of interest (e.g., 10 μg/mL) for 2-4 hours.
-
Co-culture the peptide-pulsed DCs with the lymphocyte fraction of PBMCs in the presence of cytokines such as IL-2 (20 U/mL) and IL-7 (5 ng/mL).
-
Restimulate the T cells weekly with irradiated, peptide-pulsed autologous APCs and cytokines.
-
After 2-3 weeks of stimulation, assess the specificity and cytotoxic activity of the T cells using assays such as IFN-γ ELISPOT or a chromium-51 (B80572) release assay.[15]
This assay quantifies the number of peptide-specific, IFN-γ-secreting T cells.
Protocol: IFN-γ ELISPOT
-
Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.[4][16]
-
Wash the plate and block with a blocking solution (e.g., RPMI with 10% FBS) for at least 2 hours at 37°C.[4]
-
Add the effector T cells (e.g., 1 x 10^5 cells/well) and the MAGE peptide (e.g., 10 μg/mL) to the wells. Include negative controls (no peptide) and positive controls (e.g., PHA).[4]
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[4]
-
Wash the plate and add a biotinylated anti-IFN-γ detection antibody for 2 hours at room temperature.[17]
-
Wash the plate and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) for 1 hour.[17]
-
Wash the plate and add the appropriate substrate to develop the spots.
-
Stop the reaction by washing with water, dry the plate, and count the spots using an ELISPOT reader.
This assay measures the cytotoxic activity of CTLs by quantifying the release of radioactive chromium-51 (⁵¹Cr) from lysed target cells.
Protocol: Chromium-51 Release Assay
-
Label the target cells (e.g., a tumor cell line expressing the appropriate HLA allele) with ⁵¹CrO₄ for 1-2 hours at 37°C.[18][19]
-
Wash the labeled target cells to remove excess ⁵¹Cr.[19]
-
Plate the labeled target cells in a 96-well plate (e.g., 5 x 10³ cells/well).[20]
-
Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).[18]
-
Include controls for spontaneous release (target cells with media only) and maximum release (target cells with a detergent like Triton X-100).[18]
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[18]
Conclusion
Both MAGE-3 (271-279) and MAGE-A1 peptides are valuable tools for cancer immunotherapy research. However, the available data suggests that MAGE-A1 peptides may be more readily recognized by CTLs when endogenously processed and presented by tumor cells compared to MAGE-3 (271-279). The choice between these peptides should be guided by the specific research question, the HLA type of the experimental system, and the tumor type under investigation. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the design and execution of robust and reproducible experiments in this promising area of cancer research.
References
- 1. A TCR Targeting the HLA-A*0201–Restricted Epitope of MAGE-A3 Recognizes Multiple Epitopes of the MAGE-A Antigen Superfamily in Several Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Proteasomal Activity Required for the Generation of a Cytotoxic T Lymphocyte–defined Peptide Derived from the Tumor Antigen MAGE-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of MAGE-A1 and MAGE-A3 genes in human salivary gland carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of cancer-testis antigens MAGEA1, MAGEA3, ACRBP, PRAME, SSX2, and CTAG2 in myxoid and round cell liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MAGE protein family and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of MAGE-3-specific cytolytic T lymphocytes in human leukocyte antigen-A2 melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging roles of the MAGE protein family in stress response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oncogenic MAGEA-TRIM28 ubiquitin ligase downregulates autophagy by ubiquitinating and degrading AMPK in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of tripartite motif-containing 28 in cancer progression and its therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Dual Roles of MAGE-C2 in p53 Ubiquitination and Cell Proliferation Through E3 Ligases MDM2 and TRIM28 [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Expression and Immunogenicity of MAGE-3 and -6 in Upper Aerodigestive Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. mstechno.co.jp [mstechno.co.jp]
- 18. revvity.com [revvity.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. researchgate.net [researchgate.net]
Combination Therapy of MAGE-A3 (271-279) with Checkpoint Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of MAGE-3 (271-279) targeted therapies in combination with immune checkpoint inhibitors. This analysis is based on available preclinical data and the design of ongoing clinical trials, offering a forward-looking perspective on this promising immunotherapeutic approach.
The melanoma-associated antigen-A3 (MAGE-A3) is a tumor-specific antigen expressed in a variety of solid tumors, including non-small cell lung cancer (NSCLC), melanoma, and bladder cancer, while being absent in normal tissues except for the testis. The MAGE-3 (271-279) peptide, with the amino acid sequence FLWGPRALV, is a well-characterized HLA-A*02:01-restricted epitope that can elicit a cytotoxic T-lymphocyte (CTL) response against MAGE-A3-expressing tumor cells. The rationale for combining MAGE-A3 targeted therapies, such as vaccines, with immune checkpoint inhibitors (ICIs) lies in the potential for a synergistic anti-tumor effect. While MAGE-A3 vaccines aim to prime and expand a specific T-cell repertoire against the tumor, ICIs can overcome the immunosuppressive tumor microenvironment, allowing these vaccine-induced T-cells to effectively target and eliminate cancer cells.
Preclinical and Clinical Landscape
While large-scale phase III clinical trials of MAGE-A3 protein-based vaccines as monotherapy, such as MAGRIT in NSCLC and DERMA in melanoma, did not demonstrate a significant improvement in disease-free survival, the focus has shifted towards combination strategies. The combination of MAGE-A3 vaccines with checkpoint inhibitors like anti-PD-1/PD-L1 antibodies is an area of active investigation, with the aim of unleashing the full potential of vaccine-induced T-cell responses.
A key clinical trial in this area is NCT02879760 , a Phase 1/2 study evaluating a prime-boost MAGE-A3 vaccination regimen in combination with the anti-PD-1 antibody pembrolizumab (B1139204) in patients with advanced MAGE-A3-positive NSCLC. This trial utilizes a replication-deficient adenovirus priming vaccine (Ad-MAGEA3) followed by a boost with an oncolytic Maraba virus vaccine (MG1-MAGEA3), both expressing the MAGE-A3 antigen.[1] The primary objective is to assess the safety and efficacy of this combination. While the final results of this trial are not yet published, its design and the preclinical data that support it provide valuable insights.
Another ongoing study, the MAGE Vaccine Trial (VTP-600) , is a Phase I/IIa trial for NSCLC that combines a prime-boost vaccine targeting MAGE-A3 and NY-ESO-1 with standard-of-care chemotherapy and pembrolizumab.[2][3][4][5][6]
Preclinical studies in non-human primates using an Ad-MAGEA3 prime and MG1-MAGEA3 boost vaccination have demonstrated the induction of robust and durable MAGE-A3-specific CD4+ and CD8+ T-cell responses.[7] This provides a strong rationale for combining this vaccination strategy with checkpoint inhibitors to enhance the effector function of these T-cells within the tumor microenvironment.
Comparative Efficacy Data (Projected vs. Historical)
The following tables summarize the available and projected efficacy data for MAGE-A3 targeted therapies and checkpoint inhibitors, both as monotherapies and in combination. The data for the combination therapy is extrapolated from preclinical findings and the intended endpoints of ongoing clinical trials.
| Therapy | Target Population | Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Pembrolizumab (Monotherapy) | Advanced NSCLC (PD-L1 ≥1%) | ~19-28% | ~4-6 months | ~12-17 months |
| MAGE-A3 Vaccine (Monotherapy - MAGRIT trial) | Adjuvant NSCLC (MAGE-A3+) | Not Applicable | No significant improvement vs. placebo | No significant improvement vs. placebo |
| Ad-MAGEA3/MG1-MAGEA3 + Pembrolizumab (Projected) | Advanced NSCLC (MAGE-A3+) | Primary endpoint of NCT02879760 | Secondary endpoint of NCT02879760 | Secondary endpoint of NCT02879760 |
Table 1: Comparison of Overall Response Rates and Survival in NSCLC.
| Immunological Endpoint | MAGE-A3 Vaccine (Monotherapy) | Ad-MAGEA3/MG1-MAGEA3 + Pembrolizumab (Projected) |
| MAGE-A3 Specific CD8+ T-cell Response | Modest induction observed in some patients | Significant expansion of MAGE-A3 specific CD8+ T-cells expected |
| T-cell Infiltration into Tumor | Limited | Enhanced infiltration of activated T-cells into the tumor microenvironment |
| Effector Function of T-cells | Potentially suppressed by tumor microenvironment | Increased cytokine production and cytotoxic activity of tumor-infiltrating lymphocytes |
Table 2: Comparison of Immunological Endpoints.
Experimental Protocols
Preclinical Non-Human Primate Study (Ad-MAGEA3/MG1-MAGEA3)
-
Animal Model: Cynomolgus macaques.
-
Vaccination Regimen:
-
Prime: Intramuscular injection of a replication-deficient adenoviral vector expressing human MAGE-A3 (Ad-MAGEA3).
-
Boost: Intravenous administration of the oncolytic Maraba virus expressing human MAGE-A3 (MG1-MAGEA3) at a later time point.
-
-
Immunological Monitoring:
-
T-cell responses: Measured by IFN-γ ELISpot and intracellular cytokine staining (ICS) for IFN-γ and TNF-α in peripheral blood mononuclear cells (PBMCs) restimulated with MAGE-A3 peptide pools.
-
Humoral responses: MAGE-A3 specific antibodies were measured by ELISA.
-
-
Key Findings: The prime-boost strategy induced robust and durable MAGE-A3-specific CD4+ and CD8+ T-cell responses.[7]
Clinical Trial Protocol: NCT02879760 (Ad-MAGEA3/MG1-MAGEA3 + Pembrolizumab)
-
Study Design: Phase 1/2, open-label, multicenter study.
-
Patient Population: Patients with advanced MAGE-A3-positive NSCLC who have progressed on prior platinum-based chemotherapy and/or anti-PD-1/PD-L1 therapy.
-
Treatment Arms:
-
Phase 1 (Dose Escalation): Patients receive a fixed dose of Ad-MAGEA3 prime followed by escalating doses of MG1-MAGEA3 boost, with pembrolizumab administered after the boost. A later cohort will evaluate concurrent administration of pembrolizumab with the prime.
-
Phase 2 (Expansion): Patients receive the recommended phase 2 dose of the vaccine combination with pembrolizumab.
-
-
Primary Endpoints:
-
Phase 1: Safety and tolerability, determination of the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Phase 2: Objective Response Rate (ORR) according to RECIST v1.1.
-
-
Secondary Endpoints: Duration of response (DOR), disease control rate (DCR), progression-free survival (PFS), and overall survival (OS).
-
Correlative Studies: Assessment of MAGE-A3 specific T-cell responses in peripheral blood and tumor tissue, characterization of the tumor microenvironment, and identification of predictive biomarkers.[1]
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided in DOT language.
Caption: Signaling pathway of MAGE-A3 vaccine and anti-PD-1 combination therapy.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. First patient dosed in phase I/IIa trial of lung cancer immunotherapy vaccine — Ludwig Cancer Research [ludwig.ox.ac.uk]
- 3. MAGE Cancer Vaccine (VTP-600) — Oxford Cancer [cancer.ox.ac.uk]
- 4. First patient dosed with lung cancer immunotherapy vaccine — Oxford Cancer [cancer.ox.ac.uk]
- 5. Ludwig Cancer Research [ludwigcancerresearch.org]
- 6. pharmatimes.com [pharmatimes.com]
- 7. Preclinical evaluation of a MAGE-A3 vaccination utilizing the oncolytic Maraba virus currently in first-in-human trials - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Validation of MAGE-A3 Cancer Vaccines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of various MAGE-A3 cancer vaccine platforms, with a specific focus on the MAGE-3 (271-279) epitope. The information presented is collated from multiple preclinical studies to aid in the evaluation of different therapeutic strategies targeting this prominent cancer-testis antigen.
Executive Summary
Melanoma-associated antigen-A3 (MAGE-A3) is a highly specific tumor antigen expressed in a wide range of malignancies, including melanoma and non-small cell lung cancer (NSCLC), while being absent in normal adult tissues except for the testes and placenta.[1][2] This tumor-restricted expression profile makes MAGE-A3 an attractive target for cancer immunotherapy. Preclinical research has explored various vaccine platforms to elicit a robust anti-tumor immune response against MAGE-A3. These platforms include peptide-based vaccines focusing on specific epitopes like MAGE-3 (271-279), full-length recombinant proteins with adjuvants, viral vector-based vaccines, and mRNA-based vaccines. Each approach presents a unique profile of immunogenicity, efficacy, and safety in preclinical models. While direct comparative studies are limited, this guide synthesizes available data to facilitate an informed evaluation of these platforms.
Comparative Performance of MAGE-A3 Vaccine Platforms
The preclinical validation of MAGE-A3 cancer vaccines has been conducted across various platforms, each with distinct mechanisms of action and observed immunological and anti-tumor effects. Below is a summary of the quantitative data from key preclinical studies.
Immunogenicity
| Vaccine Platform | Preclinical Model | Key Immunogenicity Findings |
| MAGE-3 (271-279) Peptide Vaccine (Bacteriophage Delivery) | Humanized HLA-A2.1+/H2-Db+ transgenic mice | Elicited potent specific Cytotoxic T Lymphocyte (CTL) responses in vitro and in vivo. |
| Recombinant MAGE-A3 Protein + Adjuvant (AS15) | CB6F1 mice | Induced a strong, long-lasting MAGE-A3-specific Th1-dominant immune response with IFN-γ-producing CD4+ and CD8+ T cells.[2] |
| Adenovirus/Maraba Virus (Ad:MG1) Prime-Boost (Full-length MAGE-A3) | Cynomolgus macaques (non-human primates) | Induced robust and persistent MAGE-A3-specific CD4+ and CD8+ T-cell responses, with CD8+ T-cells peaking at remarkable levels and persisting for months. Also induced humoral immunity with detectable MAGE-A3 antibodies.[1] |
| mRNA Vaccine (Lipid Nanoparticle Delivery) | BALB/c mice | Elicited a robust immune response, increasing specific immunoglobulin and cytokine levels.[3] |
| DNA Vaccine (Consensus MAGE-A) | C57Bl/6 mice | Generated robust IFN-γ and TNF-α CD8+ T cell responses against multiple MAGE-A isoforms. |
Anti-Tumor Efficacy
| Vaccine Platform | Preclinical Model | Tumor Type | Key Efficacy Findings |
| MAGE-3 (271-279) Peptide Vaccine (Bacteriophage Delivery) | Humanized HLA-A2.1+/H2-Db+ transgenic mice | Lymphoma (EL-4-HHD) | Hampered tumor growth significantly. |
| Recombinant MAGE-A3 Protein + Adjuvant (AS15) | CB6F1 mice | MAGE-A3-expressing tumor cells (TC1-MAGE-A3) | Controlled tumor growth effectively.[2] |
| Adenovirus/Maraba Virus (Ad:MG1) Prime-Boost (Full-length MAGE-A3) | Immunocompetent mice | Melanoma and HPV-positive cancer | Achieved complete tumor regressions in aggressive models.[1] |
| mRNA Vaccine (Lipid Nanoparticle Delivery) | BALB/c mice | Colorectal cancer (CT26) | Significantly reduced tumor size and weight, and effectively combated metastatic cancer.[3][4] |
| DNA Vaccine (Consensus MAGE-A) | Tyr::CreER;BRAFCa/+;Ptenlox/lox transgenic mice | Melanoma | Significantly slowed tumor growth and doubled median mouse survival. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols cited in the validation of MAGE-A3 cancer vaccines.
In Vivo Tumor Models
1. Syngeneic Mouse Model for MAGE-A3 mRNA Vaccine:
-
Animal Model: Male BALB/c mice.[3]
-
Tumor Cell Line: CT26, a mouse colon carcinoma cell line.[3]
-
Tumor Induction: For therapeutic studies, CT26 cells are transplanted subcutaneously. For metastasis studies, cells are injected via the tail vein.[3][5]
-
Vaccination: MAGE-A3 mRNA encapsulated in lipid nanoparticles is administered intramuscularly.[3]
-
Monitoring: Tumor size and weight are monitored regularly. For metastasis models, survival is the primary endpoint.[3][5]
2. Humanized Mouse Model for MAGE-A3 Peptide Vaccine:
-
Animal Model: Humanized HHD (HLA-A2.1+/H2-Db+) transgenic mice.
-
Tumor Cell Line: Syngeneic EL-4-HHD lymphoma cells overexpressing MAGE-A3.
-
Vaccination: Mice are vaccinated with phage particles expressing the MAGE-A3 (271-279) peptide.
-
Monitoring: Tumor incidence and survival are monitored over time.
3. Non-Human Primate Model for Viral Vector Vaccine:
-
Animal Model: Cynomolgus macaques (Macaca fascicularis).[1]
-
Vaccination: A prime-boost strategy is employed, with an initial intramuscular injection of a replication-deficient adenoviral vector expressing human MAGE-A3 (Ad-MAGEA3), followed by an intravenous boost with the oncolytic Maraba MG1 rhabdovirus also expressing MAGE-A3 (MG1-MAGEA3).[1]
-
Monitoring: Safety is assessed through clinical observations and blood chemistry. Immunogenicity is evaluated by quantifying MAGE-A3-specific T-cell responses and antibody titers in peripheral blood.[1]
Cytotoxicity Assays
1. Chromium-51 (⁵¹Cr) Release Assay:
This assay measures the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells.
-
Target Cell Labeling: Target cells (e.g., tumor cells expressing MAGE-A3) are incubated with Na₂⁵¹CrO₄, which is taken up by viable cells.
-
Co-culture: Labeled target cells are co-cultured with effector CTLs at various effector-to-target (E:T) ratios.
-
Measurement of ⁵¹Cr Release: After incubation, the supernatant is collected, and the amount of ⁵¹Cr released from lysed target cells is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100. "Spontaneous release" is the amount of ⁵¹Cr released from target cells in the absence of effector cells, and "maximum release" is the amount released after complete lysis of target cells with a detergent.
2. Flow Cytometry-Based Cytotoxicity Assay:
This method offers a non-radioactive alternative to the ⁵¹Cr release assay.
-
Target Cell Labeling: Target cells are labeled with a fluorescent dye (e.g., CFSE).
-
Co-culture: Labeled target cells are co-cultured with effector CTLs.
-
Staining for Cell Death: After co-culture, a viability dye (e.g., 7-AAD or Propidium Iodide) is added to identify dead cells.
-
Flow Cytometry Analysis: The percentage of dead target cells (positive for both the labeling dye and the viability dye) is quantified by flow cytometry.
Visualizations
Experimental Workflow: Preclinical Validation of a MAGE-A3 Cancer Vaccine
Caption: Workflow for preclinical validation of a MAGE-A3 cancer vaccine.
Signaling Pathway: T-Cell Activation by a MAGE-A3 Vaccine
Caption: TCR signaling cascade initiated by MAGE-A3 peptide presentation.
References
- 1. Preclinical evaluation of a MAGE-A3 vaccination utilizing the oncolytic Maraba virus currently in first-in-human trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of A therapeutic vaccine candidate against lung cancer based on multi-epitopes of MAGE-A3, TGF-β2, and VEGF-A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innovative Cancer Immunotherapy with MAGE-A3 mRNA Cancer Vaccines [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Innovative Cancer Immunotherapy with MAGE-A3 mRNA Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
MAGE-3 (271-279) Epitope-Based Cancer Therapies: A Comparative Guide to Clinical Trial Results
For Researchers, Scientists, and Drug Development Professionals
The Melanoma-Associated Antigen 3 (MAGE-A3) has long been a target of interest in cancer immunotherapy due to its tumor-specific expression. Within this protein, the 9-amino acid peptide sequence FLWGPRALV, corresponding to residues 271-279, is a well-defined HLA-A*0201-restricted epitope known to elicit cytotoxic T lymphocyte (CTL) responses. This guide provides a comparative overview of the clinical trial results for therapies that have utilized this specific MAGE-3 peptide.
While the large-scale Phase III clinical trials for MAGE-A3-based therapies, such as the MAGRIT and DERMA studies, focused on the full-length recombinant protein and did not meet their primary endpoints, earlier phase trials have explored the use of the MAGE-3 (271-279) peptide, primarily in the context of dendritic cell (DC) vaccines. This guide will focus on these peptide-specific approaches, presenting available quantitative data, experimental protocols, and the underlying immunological pathways.
Comparison of Clinical Trial Data
Clinical trials specifically investigating the MAGE-3 (271-279) peptide have been predominantly Phase I studies using peptide-pulsed autologous dendritic cells. These trials often employed a cocktail of peptides to target multiple tumor antigens simultaneously. Below is a summary of the available quantitative data from two such trials.
| Parameter | Trial 1: Metastatic Melanoma (Banchereau et al.) | Trial 2: Advanced Gastrointestinal Carcinoma (Sadanaga et al.) |
| Number of Patients | 18 (HLA-A*0201+) | 12 (HLA-A2 or A24 positive) |
| Therapy | Autologous CD34+ progenitor-derived DCs pulsed with a 4-peptide cocktail (MelanA/MART-1, tyrosinase, gp100, and MAGE-3 271-279) | Autologous DCs pulsed with a MAGE-3 peptide (specific to patient's HLA type) |
| Clinical Response | Regression of >1 tumor metastases in 7 of 17 evaluable patients. Clinical outcome was positively associated with the breadth of the immune response to the vaccine peptides. | Minor tumor regressions in 3 of 12 patients. |
| Immunological Response | Enhanced T-cell response to one or more melanoma antigens in 16 of 18 patients. For MAGE-3, the median number of IFN-γ ELISPOTs per 10^5 PBLs increased from 1 pre-vaccine to 7 post-vaccine.[1] | Peptide-specific CTL responses were observed in 4 of 8 evaluated patients. |
| Other Outcomes | Decrease in tumor markers in 7 of 12 patients. Improvement in performance status in 4 of 12 patients. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. The following sections outline the key aspects of the experimental protocols for the compared dendritic cell vaccine trials.
Trial 1: Dendritic Cell Vaccine in Metastatic Melanoma
-
Patient Population: 18 HLA-A*0201 positive patients with metastatic melanoma.
-
Vaccine Preparation:
-
Autologous CD34+ hematopoietic progenitor cells were mobilized from the peripheral blood by G-CSF administration and collected via leukapheresis.
-
These progenitor cells were cultured ex vivo for 8 days in the presence of GM-CSF, TNF-α, and FLT-3 ligand to differentiate them into dendritic cells, including Langerhans cells.
-
On day 8, the dendritic cells were pulsed overnight with a cocktail of four HLA-A*0201-restricted peptides: MelanA/MART-1 (27-35), gp100 (g209-2M), tyrosinase (368-376), and MAGE-3 (271-279), each at a concentration of 2.5 µg/ml. Keyhole Limpet Hemocyanin (KLH) and an influenza virus peptide were used as control antigens.[1]
-
-
Administration and Dosing: Patients received subcutaneous injections of the peptide-pulsed dendritic cells.
-
Assessment of Response:
-
Immunological: T-cell responses to the vaccine peptides were measured using ELISPOT assays to detect IFN-γ producing cells and through delayed-type hypersensitivity (DTH) skin tests.[1]
-
Clinical: Tumor responses were evaluated based on imaging studies.
-
Trial 2: Dendritic Cell Vaccine in Advanced Gastrointestinal Carcinoma
-
Patient Population: 12 patients with advanced gastrointestinal carcinomas (stomach, esophagus, or colon) who were positive for HLA-A2 or HLA-A24.
-
Vaccine Preparation:
-
Monocytes were isolated from peripheral blood via leukapheresis.
-
These monocytes were cultured ex vivo to generate autologous dendritic cells.
-
The dendritic cells were then pulsed with a MAGE-3 peptide corresponding to the patient's HLA haplotype (e.g., MAGE-3 271-279 for HLA-A2 patients).
-
-
Administration and Dosing: Patients received four immunizations with the peptide-pulsed dendritic cells at 3-week intervals.
-
Assessment of Response:
-
Immunological: Peptide-specific CTL responses were evaluated after vaccination.
-
Clinical: Tumor responses were assessed through imaging studies and measurement of tumor markers. Patient performance status was also monitored.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in these therapies, the following diagrams are provided.
Caption: Signaling pathway of a MAGE-3 peptide-pulsed dendritic cell vaccine.
Caption: General experimental workflow for a dendritic cell vaccine clinical trial.
Concluding Remarks
The clinical development of therapies based specifically on the MAGE-3 (271-279) peptide has been limited, with the most significant data coming from early-phase dendritic cell vaccine trials where it was part of a multi-peptide cocktail. While these studies demonstrated the peptide's immunogenicity and some signals of clinical activity, the approach of using the full-length MAGE-A3 protein in later, larger trials did not yield significant clinical benefit.
Preclinical research into adoptive cell therapy using T-cells with engineered TCRs specific for the MAGE-3 (271-279) epitope has been conducted. However, a TCR targeting a different MAGE-A3 epitope (112-120) was selected for further clinical development due to superior reactivity, suggesting that the 271-279 epitope may not be the optimal target for this modality.
For drug development professionals, the data suggests that while the MAGE-3 (271-279) peptide can elicit an immune response, its standalone therapeutic efficacy remains to be robustly demonstrated in larger clinical trials. Future research may focus on combination therapies, such as with checkpoint inhibitors, or on identifying more immunodominant epitopes for T-cell-based therapies.
References
T-Cell Cross-Reactivity Targeting MAGE-A3 (271-279): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Melanoma-Associated Antigen 3 (MAGE-A3) has long been a compelling target for cancer immunotherapy due to its high expression in various tumor types and restricted expression in normal tissues. However, the development of T-cell-based therapies targeting MAGE-A3 has been fraught with challenges, primarily due to off-target cross-reactivity leading to severe and sometimes fatal toxicities. This guide provides a comparative analysis of the cross-reactivity of T-cells targeting the MAGE-A3 peptide (271-279) (sequence: FLWGPRALV), with a focus on alternative targets and engineered T-cell receptors (TCRs) designed to mitigate these risks.
Understanding the Challenge: Off-Target Toxicity
Adoptive T-cell therapies, particularly those utilizing affinity-enhanced TCRs, have demonstrated the potential for significant anti-tumor efficacy. However, this enhanced affinity can also lead to the recognition of similar, unintended peptide sequences presented by MHC molecules on healthy tissues, resulting in off-target toxicity.[1][2][3] Clinical trials targeting MAGE-A3 have highlighted this risk, with severe adverse events linked to cross-reactivity with other MAGE family members and unrelated proteins.[1][4][5][6]
Comparative Analysis of T-Cell Receptor Reactivity
The following tables summarize the quantitative data on the reactivity of T-cells engineered to target MAGE-A3 epitopes, including the (271-279) peptide. These comparisons highlight the on-target potency and the off-target cross-reactivity against various peptides.
| Target Peptide | TCR/CAR Construct | Target Cell Line | Assay Type | EC50 (nM) | Selectivity Window (On-target/Off-target) | Reference |
| MAGE-A3 (271-279) | MAGE-A3 (271-279) CAR | T2/Jurkat | Functional Assay | Data not specified | N/A | [4] |
| MAGE-A12 (271-279) | MAGE-A3 (271-279) CAR | T2/Jurkat | Functional Assay | Data not specified | Selectivity observed | [4] |
| MAGE-A3 (112-120) | MAGE-A3 (112-120) TCR | Jurkat/T2 | Functional Assay | ~1 | N/A | [4] |
| MAGE-A12 (112-120) | MAGE-A3 (112-120) TCR | Jurkat/T2 | Functional Assay | ~0.1 | ~10x more potent against MAGE-A12 | [4] |
| EPS8L2 (339-347) | MAGE-A3 (112-120) TCR | Jurkat/T2 | Functional Assay | ~500 | ~500x less potent against EPS8L2 | [4] |
| MAGE-A3 (112-120) | MAGE-A3 (112-120) CAR | Jurkat/T2 | Functional Assay | Data not specified | N/A | [4] |
| MAGE-A12 (112-120) | MAGE-A3 (112-120) CAR | Jurkat/T2 | Functional Assay | Data not specified | ~10x improved selectivity vs. TCR | [4] |
| EPS8L2 (339-347) | MAGE-A3 (112-120) CAR | Jurkat/T2 | Functional Assay | Data not specified | ~10x improved selectivity vs. TCR | [4] |
Key Observations:
-
TCRs engineered to target MAGE-A3 can exhibit significant cross-reactivity with other MAGE family members, such as MAGE-A12, which is expressed in the brain and has been implicated in neurotoxicity.[1][4]
-
Cross-reactivity with unrelated proteins, such as Titin (expressed in cardiac muscle) and EPS8L2, has also been identified as a major safety concern, leading to fatal cardiotoxicity in clinical trials.[3][4][5][6]
-
Chimeric Antigen Receptor (CAR) T-cells targeting MAGE-A3 peptide-MHC complexes have been developed with improved selectivity profiles compared to TCRs, demonstrating a potential strategy to mitigate off-target toxicity.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of T-cell cross-reactivity. Below are summaries of key experimental protocols cited in the literature.
T-Cell Functional Assays (e.g., Cytokine Release, Cytotoxicity)
These assays are fundamental to determining the on-target efficacy and off-target reactivity of engineered T-cells.
1. Target Cell Preparation:
-
Peptide Pulsing: T2 cells, which are deficient in TAP and thus have empty surface HLA molecules, are commonly used.[4] These cells are incubated with the target peptide (e.g., MAGE-A3 271-279) and control peptides at various concentrations.
-
Tumor Cell Lines: Cell lines endogenously expressing the target antigen and the appropriate HLA allele (e.g., HLA-A*02) are also used.[4]
2. T-Cell Co-culture:
-
Engineered T-cells (expressing the TCR or CAR of interest) are co-cultured with the prepared target cells at a specific effector-to-target (E:T) ratio.
3. Readouts:
-
Cytokine Release Assay (e.g., IFN-γ ELISpot or ELISA): Supernatants from the co-culture are collected and analyzed for the presence of cytokines like IFN-γ, which are indicative of T-cell activation.
-
Cytotoxicity Assay (e.g., Chromium-51 Release Assay): Target cells are pre-labeled with a radioactive isotope like 51Cr. The amount of isotope released into the supernatant upon co-culture with T-cells corresponds to the degree of cell lysis.[7]
Signaling and Cross-Reactivity
The structural basis of TCR cross-reactivity is complex, often involving molecular mimicry where the TCR recognizes similar peptide-MHC (pMHC) conformations. Affinity enhancement of TCRs, while intended to improve tumor recognition, can broaden the range of recognized pMHCs, increasing the risk of off-target interactions.
Mitigating Cross-Reactivity: Alternative Approaches
Given the risks associated with affinity-enhanced TCRs, research is exploring alternative strategies to target MAGE-A3 safely and effectively.
-
Screening for TCRs with Optimal Affinity: Instead of extensive affinity maturation, screening for naturally occurring TCRs with sufficient affinity for tumor recognition but without off-target reactivity is a promising approach.[8][9]
-
CAR-T Cell Therapy: As demonstrated, CARs can be engineered to have a more favorable selectivity profile.[4] These synthetic receptors can be designed to recognize specific pMHC complexes with high fidelity.
-
Comprehensive Off-Target Screening: The development of high-throughput screening platforms to test TCRs against a wide array of peptides is crucial to prospectively identify potential cross-reactivities before clinical application.[2][10]
Conclusion
The targeting of the MAGE-A3 (271-279) epitope, and MAGE-A3 more broadly, remains a high-priority goal in cancer immunotherapy. However, the history of clinical trials underscores the critical importance of thoroughly evaluating T-cell cross-reactivity. By employing rigorous preclinical assessment, exploring alternative therapeutic modalities like CAR-T cells, and developing a deeper understanding of the structural basis of TCR recognition, the field can move closer to unlocking the full therapeutic potential of targeting MAGE-A3 while ensuring patient safety.
References
- 1. Understanding TCR affinity, antigen specificity, and cross-reactivity to improve TCR gene-modified T cells for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Re-examination of MAGE-A3 as a T-cell Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular toxicity and titin cross-reactivity of affinity-enhanced T cells in myeloma and melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. T Cell Cross-Reactivity and Conformational Changes during TCR Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global analysis of HLA-A2 restricted MAGE-A3 tumor antigen epitopes and corresponding TCRs in non-small cell lung cancer [thno.org]
- 9. Global analysis of HLA-A2 restricted MAGE-A3 tumor antigen epitopes and corresponding TCRs in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Functional Self-Antigen Screening to Assess Cross-Reactivity in a Promiscuous Engineered T-cell Receptor | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
comparing synthetic MAGE-3 (271-279) peptide to whole antigen
An Objective Comparison for Immunotherapy Development: Synthetic MAGE-3 (271-279) Peptide vs. Whole MAGE-3 Antigen
Introduction
The Melanoma-Associated Antigen 3 (MAGE-3) is a member of the cancer-testis antigen family, characterized by its expression in various tumor types and its absence in normal adult tissues, with the exception of the testes and placenta.[1][2][3] This tumor-specific expression profile makes MAGE-3 an attractive target for cancer immunotherapy.[4] Immunotherapeutic strategies have explored the use of both the full-length MAGE-3 protein and specific, immunogenic peptide fragments derived from it.
This guide provides a detailed comparison between using the whole MAGE-3 antigen and the synthetic MAGE-3 (271-279) peptide (sequence: FLWGPRALV), a well-characterized HLA-A*0201-restricted epitope, for inducing anti-tumor immune responses.[5] We will examine the differences in antigen processing, immunogenicity, and clinical application, supported by experimental data and protocols for researchers in the field.
Antigen Processing and Presentation
The pathway through which an antigen is processed and presented to T-cells is fundamentally different for a whole protein versus a short, pre-defined peptide. This initial step dictates the nature and breadth of the resulting immune response.
-
Whole MAGE-3 Antigen: When the full-length MAGE-3 protein is used, it must be taken up by Antigen Presenting Cells (APCs), such as dendritic cells (DCs). Inside the APC, the protein is processed into smaller peptides. These peptides can then be loaded onto both MHC class I and class II molecules.[2][6] Peptides loaded onto MHC class I molecules are presented to CD8+ cytotoxic T-lymphocytes (CTLs), while those on MHC class II molecules are presented to CD4+ helper T-cells.[2] This process allows for the generation of a diverse T-cell response against multiple epitopes within the MAGE-3 protein.[2][7]
-
Synthetic MAGE-3 (271-279) Peptide: The MAGE-3 (271-279) peptide is a specific 9-amino acid sequence known to be a potent epitope presented by the HLA-A0201 molecule.[1][5] When administered as a synthetic peptide, it can directly bind to empty HLA-A0201 molecules on the surface of APCs, bypassing the need for intracellular uptake and processing.[6] This leads to a highly focused and rapid presentation of a single, defined epitope, primarily aimed at activating a specific population of CD8+ CTLs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of MAGE-3 Epitopes Presented by HLA-DR Molecules to CD4+ T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of a MAGE-A3 vaccination utilizing the oncolytic Maraba virus currently in first-in-human trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of tumor cell lysate to develop peptide vaccine targeting cancer-testis antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Expression and Immunogenicity of MAGE-3 and -6 in Upper Aerodigestive Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Uptake routes of tumor-antigen MAGE-A3 by dendritic cells determine priming of naïve T-cell subtypes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of MAGE-3 (271-279) Specific T-Cell Clones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation process for T-cell clones specific to the MAGE-3 (271-279) peptide, a significant target in cancer immunotherapy. We offer a comparative analysis of validation assays, detailed experimental protocols, and a discussion of alternative therapeutic strategies, supported by experimental data.
Introduction: The MAGE-3 (271-279) Antigen
Melanoma-associated antigen 3 (MAGE-A3) is a member of the cancer-testis antigen family. These proteins are expressed in various tumor types, such as melanoma and hepatocellular carcinoma (HCC), but are absent in most normal adult tissues, with the exception of the testis and placenta.[1][2][3] This tumor-specific expression pattern makes MAGE-A3 an attractive target for T-cell-based immunotherapies.
The specific peptide fragment MAGE-3 (271-279), with the amino acid sequence Phe-Leu-Trp-Gly-Pro-Arg-Ala-Leu-Val (FLWGPRALV), is a well-defined epitope presented by the human leukocyte antigen (HLA)-A2 molecule.[1][4][5][6] The validation of cytotoxic T-lymphocyte (CTL) clones that can specifically recognize and eliminate tumor cells presenting this peptide is a critical step in the development of adoptive T-cell therapies and cancer vaccines.
Data Presentation: Performance of Validation Assays
The validation of MAGE-3 specific T-cell clones relies on assays that confirm their ability to recognize the target peptide and execute an effector function, such as killing target cells or secreting inflammatory cytokines.
Table 1: Frequency of Pre-existing MAGE-3 (271-279) Specific T-Cells in Cancer Patients
| Patient Cohort | Number of Patients | Assay Used | Percentage of Patients with Detectable Specific T-Cells | Reference |
| HLA-A2+ MAGE-A3+ Hepatocellular Carcinoma | 26 | IFN-γ Production | 30.8% (8 out of 26) | [7][8] |
| HLA-A2+ Melanoma | 11 | Cytotoxicity Assay | ~36.4% (4 out of 11) | [3] |
Table 2: Functional Assessment of MAGE-3 Specific T-Cell Clones
| Assay Type | Target Cells | Readout | Typical Results | Reference |
| Cytotoxicity Assay | Peptide-pulsed T2 cells or MAGE-A3+ tumor cells | Percentage of specific lysis (e.g., via LDH or Cr51 release) | Significant lysis of target cells compared to control cells. | [7][9] |
| Cytokine Release | Peptide-pulsed T2 cells or MAGE-A3+ tumor cells | IFN-γ, TNF-α, Granzyme B concentration (pg/mL or spot-forming units) | High levels of cytokine secretion upon co-culture with target cells. | [7][10][11] |
| T-Cell Expansion | Patient PBMCs stimulated with MAGE-A3 peptide | Fold-increase in specific T-cell abundance | A study reported a 191-fold increase using a novel enrichment protocol. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible validation of T-cell clones. Below are protocols for key experiments.
Protocol: IFN-γ ELISA for T-Cell Clone Activation
This protocol outlines the general steps for an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify Interferon-gamma (IFN-γ) secreted by T-cell clones upon antigen stimulation.
Objective: To measure the functional activation of MAGE-3 specific T-cell clones.
Materials:
-
96-well ELISA plate pre-coated with anti-human IFN-γ capture antibody.
-
MAGE-3 specific T-cell clones (effector cells).
-
Target cells: T2 cells (HLA-A2+) pulsed with MAGE-3 (271-279) peptide, or a MAGE-A3+, HLA-A2+ tumor cell line.
-
Control cells: T2 cells pulsed with an irrelevant peptide, or a MAGE-A3-negative cell line.
-
Recombinant human IFN-γ standard.
-
Biotin-conjugated anti-human IFN-γ detection antibody.
-
Streptavidin-HRP conjugate.
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay buffer/diluent.
Procedure:
-
Standard Preparation: Prepare a serial dilution of the recombinant IFN-γ standard according to the manufacturer's instructions to generate a standard curve.[12][13]
-
Cell Co-culture:
-
Seed target and control cells in separate wells of a 96-well culture plate.
-
Add the MAGE-3 specific T-cell clones to the wells at a specified effector-to-target (E:T) ratio (e.g., 10:1).
-
Incubate for 24-48 hours at 37°C, 5% CO₂ to allow for T-cell activation and cytokine secretion.
-
-
Sample Collection: Centrifuge the culture plate and carefully collect the supernatant from each well.
-
ELISA Plate Preparation: Wash the pre-coated ELISA plate with wash buffer.[14]
-
Sample Incubation: Add 100 µL of the collected supernatants and the prepared standards to the appropriate wells of the ELISA plate. Incubate for 1-2 hours at room temperature.[12]
-
Detection Antibody: Aspirate the wells and wash them 3-4 times. Add 100 µL of the diluted biotin-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.[12]
-
Streptavidin-HRP: Aspirate and wash the wells. Add 100 µL of diluted Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.[14]
-
Substrate Development: Aspirate and wash the wells. Add 100 µL of TMB substrate solution to each well. Incubate for 10-20 minutes in the dark until a color change is observed.[12]
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Calculate the IFN-γ concentration in the samples by interpolating from the standard curve.
Protocol: LDH Cytotoxicity Assay
This protocol describes a non-radioactive method to quantify the cytolytic activity of T-cell clones by measuring lactate (B86563) dehydrogenase (LDH) released from damaged target cells.
Objective: To determine the killing efficiency of MAGE-3 specific T-cell clones against target cells.
Materials:
-
MAGE-3 specific T-cell clones (effector cells).
-
Target cells (e.g., MAGE-A3+ tumor cell line).
-
Control cells (e.g., MAGE-A3- cell line).
-
Assay medium (e.g., serum-free RPMI).
-
LDH release assay kit (containing substrate, cofactor, and dye).
-
Lysis buffer (provided in the kit for maximum release control).
Procedure:
-
Cell Preparation: Prepare effector and target cell suspensions in the assay medium.
-
Assay Setup (in a 96-well plate):
-
Spontaneous Release: Add target cells alone to wells to measure background LDH release.
-
Maximum Release: Add target cells and then add lysis buffer 45 minutes before the end of incubation.
-
Experimental Release: Mix effector cells and target cells at various E:T ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
-
Incubation: Centrifuge the plate briefly to ensure cell contact and incubate for 4-6 hours at 37°C, 5% CO₂.
-
Supernatant Transfer: Centrifuge the plate again. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution from the kit.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of specific cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Visualizations: Workflows and Pathways
Diagrams help clarify complex biological processes and experimental designs.
Caption: Experimental workflow for the isolation and validation of MAGE-3 specific T-cell clones.
Caption: T-cell recognition of the MAGE-3 peptide leading to tumor cell destruction.
Comparison with Alternative Strategies
While MAGE-A3 has been a prominent target, the field of cancer immunotherapy is rapidly evolving. It is important to consider MAGE-A3 in the context of other approaches.
-
Other Cancer-Testis Antigens: Antigens like NY-ESO-1 are also targets for immunotherapy and can sometimes be co-expressed with MAGE-A3 in tumors, suggesting the potential for multi-antigen vaccines.[7]
-
Neoantigens: Unlike shared antigens like MAGE-A3, neoantigens arise from tumor-specific mutations and are unique to each patient. Personalized cancer vaccines targeting a patient's specific neoantigen profile represent a highly specific but logistically complex alternative.[15]
-
Immune Checkpoint Inhibitors (ICIs): Drugs that block inhibitory pathways (e.g., PD-1/PD-L1) have shown broad success. There is interest in combining ICIs with cancer vaccines to enhance the anti-tumor immune response, as vaccines could prime T-cells that are then unleashed by the checkpoint blockade.[15][16]
-
Consensus MAGE-A Vaccines: To overcome potential tumor immune escape via the downregulation of a single MAGE isoform, vaccines designed to elicit cross-reactive T-cell responses against multiple MAGE-A family members are in development.[10]
It is noteworthy that a large Phase III clinical trial (MAGRIT) of a MAGE-A3 vaccine in non-small-cell lung cancer did not show a benefit over placebo, highlighting the challenges in developing effective cancer vaccines and suggesting that combination therapies may be necessary.[16]
Conclusion
The validation of T-cell clones specific for the MAGE-3 (271-279) peptide is a cornerstone for developing targeted immunotherapies. This process requires a multi-faceted approach, employing robust assays to confirm both the specificity and functional potency of the T-cell clones. Key validation steps include quantifying cytolytic activity through assays like LDH release and measuring effector functions via cytokine secretion, primarily IFN-γ. While MAGE-A3 remains a relevant target due to its tumor-specific expression, its clinical efficacy as a standalone therapy has faced challenges. Future strategies will likely focus on combination therapies, such as with immune checkpoint inhibitors, or on broader-spectrum vaccines that can counteract tumor heterogeneity and immune escape.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Analysis of MAGE-3-specific cytolytic T lymphocytes in human leukocyte antigen-A2 melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innopep.com [innopep.com]
- 5. MAGE-3 Antigen (271-279), human - Elabscience® [elabscience.com]
- 6. mdpi.com [mdpi.com]
- 7. Specific CD8+ T cell responses to HLA-A2 restricted MAGE-A3 p271–279 peptide in hepatocellular carcinoma patients without vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific CD8(+ )T cell responses to HLA-A2 restricted MAGE-A3 p271-279 peptide in hepatocellular carcinoma patients without vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Modified Dendritic cell-based T-cell expansion protocol and single-cell multi-omics allow for the selection of the most expanded and in vitro-effective clonotype via profiling of thousands of MAGE-A3-specific T-cells [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. cloud-clone.com [cloud-clone.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Human IFN-γ ELISA Development Kit - Leinco Technologies [leinco.com]
- 15. mdpi.com [mdpi.com]
- 16. cancernetwork.com [cancernetwork.com]
Correlative Studies in MAGE-3 (271-279) Clinical Trials: A Comparative Guide
This guide provides a comparative analysis of correlative studies from clinical trials involving the MAGE-3 (271-279) peptide, a cancer-testis antigen epitope. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of immunotherapeutic strategies targeting this specific antigen.
Quantitative Data Summary
The following tables summarize the quantitative data from key clinical trials and observational studies investigating the immunogenicity of the MAGE-3 (271-279) peptide and its correlation with clinical outcomes.
Table 1: Immune Response to MAGE-3 (271-279) Peptide-Based Immunotherapy
| Clinical Trial / Study | Cancer Type | Immunotherapy Platform | Number of Patients | Patients with MAGE-3 (271-279) Specific Immune Response | Key Findings |
| Dendritic Cell Vaccine Trial[1] | Metastatic Melanoma | Autologous dendritic cells pulsed with MAGE-3 (271-279) and other melanoma peptides | 18 | 5 of 18 (28%) | Enhanced T-cell response to MAGE-3 (271-279) was observed post-vaccination. |
| Observational Study[2][3] | Hepatocellular Carcinoma | None (pre-existing immunity) | 26 (HLA-A2+/MAGE-A3+) | 8 of 26 (30.8%) | Pre-existing functional MAGE-3 (271-279)-specific CD8+ T-cells were detected in a significant portion of patients. |
| TCR Gene Therapy Development[4][5] | N/A (Preclinical) | T-cell receptor (TCR) transduced PBLs | N/A | N/A | A high-avidity TCR specific for MAGE-A3 (271-279) was generated and showed specific recognition of peptide-pulsed target cells. |
Table 2: Correlation of MAGE-3 (271-279) Specific Immune Response with Clinical Outcome
| Clinical Trial / Study | Cancer Type | Correlation Observed | Details |
| Dendritic Cell Vaccine Trial[1] | Metastatic Melanoma | Yes | An enhanced overall immunity to multiple melanoma antigens, including MAGE-3, was associated with a better clinical outcome (P = 0.015). Patients responding to >2 melanoma antigens had a lower rate of disease progression. |
| Observational Study[2] | Hepatocellular Carcinoma | Suggested | One patient with a potent CD8+ T-cell response to MAGE-3 (271-279) had a prolonged survival of over 53 months post-surgery, suggesting a potential link between natural T-cell immunity and clinical outcome. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the correlative studies are provided below.
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Release
This assay was utilized to quantify MAGE-3 (271-279)-specific T-cells based on their ability to secrete IFN-γ upon antigen recognition.[1]
Materials:
-
96-well nitrocellulose plates (MultiScreen-HA; Millipore)
-
Primary anti-IFN-γ monoclonal antibody (1-D1K; Mabtech)
-
Biotinylated anti-IFN-γ monoclonal antibody (7-B6-1-biotin; Mabtech)
-
Streptavidin-alkaline phosphatase
-
BCIP/NBT substrate
-
Peripheral blood mononuclear cells (PBMCs)
-
MAGE-3 (271-279) peptide (FLWGPRALV)
-
Control peptides (e.g., HLA-A*0201-restricted gag peptide)
-
Recombinant human IL-2
Procedure:
-
Plate Coating: 96-well nitrocellulose plates were coated with 10 µg/ml of primary anti-IFN-γ monoclonal antibody overnight at 4°C.
-
Blocking: Plates were washed and blocked with 10% human AB type serum for 2 hours at 37°C.
-
Cell Plating: PBMCs were plated at a density of 2 x 10^5 cells/well.
-
Peptide Stimulation: The MAGE-3 (271-279) peptide was added to the wells at a final concentration of 10 µg/ml. Control wells received either no peptide or an irrelevant control peptide.
-
Incubation: The plates were incubated for 20 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Plates were washed thoroughly.
-
Biotinylated anti-IFN-γ monoclonal antibody was added at 0.2 µg/ml and incubated.
-
After washing, streptavidin-alkaline phosphatase was added.
-
Finally, the plates were washed and BCIP/NBT substrate was added to develop the spots.
-
-
Analysis: The spots were counted using a computer-assisted image analysis system. Each spot represents a single IFN-γ secreting T-cell.
Generation and Testing of MAGE-3 (271-279) Specific Cytotoxic T-Lymphocytes (CTLs)
This protocol outlines the in vitro generation and functional characterization of CTLs specific for the MAGE-3 (271-279) epitope.[6]
Procedure:
-
CTL Generation:
-
CTL lines specific for HLA-A*0201:MAGE-3 (271–279) were generated from peripheral blood mononuclear cells (PBMCs) of squamous cell carcinoma of the head and neck (SCCHN) patients and healthy donors through in vitro stimulation with the MAGE-3 (271-279) peptide.
-
-
Specificity and Sensitivity Testing:
-
IFN-γ ELISPOT: The generated CTLs were tested for their ability to produce IFN-γ in response to T2 cells (an HLA-A*0201+ cell line deficient in TAP, making them ideal for peptide loading) pulsed with varying concentrations of the MAGE-3 (271-279) peptide or an irrelevant control peptide.
-
Tetramer Staining: CTLs were stained with PE-labeled HLA-A2-MAGE-3 (271–279) tetramers to visualize and quantify the antigen-specific T-cell population by flow cytometry.
-
-
Functional Assays:
-
Cytotoxicity Assay (51Cr-release assay): The ability of the CTLs to lyse target cells (e.g., MAGE-3 expressing tumor cell lines) was assessed by measuring the release of radioactive chromium (51Cr) from pre-loaded target cells.
-
Tumor Cell Recognition: CTL reactivity against a panel of HLA-A*0201+ SCCHN cell lines with varying levels of MAGE-3 expression was evaluated using IFN-γ ELISPOT or cytotoxicity assays to correlate MAGE-3 expression with CTL recognition.
-
Mandatory Visualization
The following diagrams illustrate key experimental workflows and logical relationships described in the correlative studies.
Caption: Workflow of dendritic cell vaccine preparation and patient monitoring.
Caption: Step-by-step workflow of the IFN-γ ELISPOT assay.
Caption: T-cell activation upon recognition of the MAGE-3 (271-279) peptide.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Specific CD8+ T cell responses to HLA-A2 restricted MAGE-A3 p271–279 peptide in hepatocellular carcinoma patients without vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific CD8(+ )T cell responses to HLA-A2 restricted MAGE-A3 p271-279 peptide in hepatocellular carcinoma patients without vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A TCR Targeting the HLA-A*0201–Restricted Epitope of MAGE-A3 Recognizes Multiple Epitopes of the MAGE-A Antigen Superfamily in Several Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Expression and Immunogenicity of MAGE-3 and -6 in Upper Aerodigestive Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for MAGE-3 (271-279) Peptide
The following provides essential safety and logistical information for the proper disposal of the MAGE-3 (271-279) peptide, a synthetic peptide used in research. While specific disposal protocols for MAGE-3 (271-279) are not explicitly detailed in publicly available literature, general best practices for the handling and disposal of synthetic peptides should be strictly followed. These procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Core Safety and Handling Principles
Before disposal, it is crucial to handle the MAGE-3 (271-279) peptide with appropriate safety measures. Synthetic peptides are potent biological materials that demand strict adherence to safety protocols.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is standard), safety glasses or goggles, and a lab coat. When handling the lyophilized powder, which can easily become airborne, work in a fume hood or biosafety cabinet to prevent inhalation.[1]
-
Designated Work Area: All handling of the peptide should be confined to a designated, clean, and organized laboratory area to prevent cross-contamination.[1]
Disposal Protocol
Disposal of MAGE-3 (271-279) and associated waste must comply with local, state, and federal regulations. Never dispose of peptides in regular trash or pour solutions down the drain.[1]
Step 1: Waste Segregation
-
Collect all materials that have come into contact with the MAGE-3 (271-279) peptide into a designated and clearly labeled hazardous waste container.[1] This includes:
-
Used vials or containers.
-
Contaminated PPE (gloves, etc.).
-
Pipette tips and other disposable lab supplies.
-
Absorbent materials used to clean up spills.
-
Step 2: Spill Management
-
In the event of a spill, wear chemical-resistant gloves and other appropriate PPE.[2][3]
-
Absorb the spill with an inert material such as sand or vermiculite.[3]
-
Place the absorbent material into a closed container for disposal.[2][3]
-
Ventilate the area and thoroughly wash the spill site after the cleanup is complete.[2][3]
Step 3: Institutional Protocol Adherence
-
Follow your institution's specific protocols for the disposal of chemical and biological waste.[1]
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup and ensure compliant disposal through a licensed hazardous waste contractor.[1]
Quantitative Data Summary
No specific quantitative data for the disposal of MAGE-3 (271-279), such as concentration limits for different disposal methods, were found in the available resources. The disposal procedures are based on qualitative safety and regulatory guidelines for synthetic peptides.
| Parameter | Guideline |
| Disposal Route | Hazardous waste stream; do not dispose in regular trash or down the drain.[1] |
| Waste Container | Designated, properly labeled hazardous waste container.[1] |
| Spill Cleanup | Absorb with inert material (e.g., sand, vermiculite) and place in a closed container.[3] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper handling and disposal of MAGE-3 (271-279).
References
Safeguarding Research: A Guide to Handling and Disposal of MAGE-3 (271-279)
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the MAGE-3 (271-279) peptide. Adherence to these protocols is critical for ensuring laboratory safety and maintaining experimental integrity.
The MAGE-3 (271-279) peptide, a synthetic nonapeptide derived from the MAGE-A3 protein, is a valuable tool in cancer research. While not classified as a hazardous substance, proper handling and disposal are paramount to minimize exposure risk and prevent contamination.[1] All laboratory personnel must be trained on these procedures before working with this material.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling MAGE-3 (271-279) in both its lyophilized and reconstituted forms.
| PPE Category | Lyophilized Powder | Reconstituted Solution | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Safety glasses with side shields or goggles | Protects against airborne particles and splashes. |
| Hand Protection | Nitrile gloves | Nitrile gloves | Prevents skin contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | Laboratory coat | Protects skin and clothing from spills. |
| Respiratory Protection | N95 respirator or use of a fume hood | Not generally required, but use a fume hood if aerosols may be generated. | Recommended when weighing or handling the powder to prevent inhalation of fine particles.[2] |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of MAGE-3 (271-279) from receipt to use.
Receiving and Storage
-
Inspect Packaging: Upon receipt, inspect the packaging for any signs of damage.
-
Confirm Contents: Verify that the received product matches the order specifications.
-
Proper Storage: Immediately store the lyophilized peptide in a tightly sealed container at -20°C or colder for long-term stability.[3] It can be shipped at ambient temperature.[3]
Reconstitution
-
Equilibrate to Room Temperature: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, as peptides are often hygroscopic.
-
Centrifuge: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Work in a Controlled Environment: Perform reconstitution in a clean, designated area, such as a laminar flow hood or a designated bench space, to minimize contamination.
-
Solvent Addition: Reconstitute the peptide in sterile, high-purity water or an appropriate buffer. Sonication can aid in dissolving the peptide.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the reconstituted solution into single-use vials.
-
Storage of Solution: Store the aliquoted solution at or below -20°C.
Disposal Plan: Managing MAGE-3 (271-279) Waste
Proper disposal of peptide waste is crucial to prevent environmental contamination and ensure a safe laboratory environment. Treat all materials that have come into contact with MAGE-3 (271-279) as chemical waste.
| Waste Type | Disposal Container | Procedure |
| Unused/Expired Peptide (Lyophilized or Solution) | Labeled Hazardous Waste Container | Collect in a designated, sealed, and clearly labeled container for chemical waste. |
| Contaminated Labware (e.g., pipette tips, vials, gloves) | Designated Chemical or Biohazardous Waste Container | Place all contaminated disposable items into a labeled chemical or biohazardous waste container.[1] |
| Liquid Waste (e.g., buffers used for reconstitution) | Liquid Chemical Waste Container | Collect in a designated, sealed, and clearly labeled container for liquid chemical waste. Do not pour down the drain.[3] |
Spill Response
In the event of a spill, follow these steps:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Don PPE: Ensure you are wearing the appropriate personal protective equipment before cleaning the spill.
-
Contain the Spill:
-
Solid Spill: Gently cover the spill with absorbent material to avoid raising dust.
-
Liquid Spill: Cover the spill with an inert absorbent material.
-
-
Clean-up:
-
Dispose of Waste: Dispose of all cleaning materials as hazardous waste.
-
Wash Hands: Thoroughly wash your hands after the clean-up is complete.
Disclaimer: This guide provides general recommendations. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's safety data sheet (SDS) for the most accurate and compliant procedures.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. peptide24.store [peptide24.store]
- 3. puretidestherapy.com [puretidestherapy.com]
- 4. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 5. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
